Product packaging for Fmoc-PEG6-NHS ester(Cat. No.:CAS No. 1818294-31-3)

Fmoc-PEG6-NHS ester

Cat. No.: B607517
CAS No.: 1818294-31-3
M. Wt: 672.7 g/mol
InChI Key: KFJXLDJJJJQTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-PEG6-NHS ester (CAS 1818294-31-3) is a heterobifunctional reagent featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and an Fmoc-protected amine, connected by a hydrophilic hexaethylene glycol (PEG6) spacer. This specific design facilitates sequential and controlled conjugation strategies in chemical and biological research. The NHS ester moiety reacts efficiently with primary amines (-NH₂) on proteins, peptides, or other amine-containing molecules in pH 7-9 buffers to form stable amide bonds. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a base-labile protecting group for the terminal amine; it can be readily removed using a mild base like piperidine to expose a free amine for subsequent functionalization. This orthogonality makes it a valuable tool for multi-step synthesis. The incorporated PEG6 spacer significantly enhances the aqueous solubility of conjugated molecules and reduces immunogenicity, which is crucial for improving the pharmacokinetic properties of biotherapeutics. A primary application of this compound is in the construction of PROteolysis TArgeting Chimeras (PROTACs). In this role, the linker is used to tether a ligand for an E3 ubiquitin ligase to a ligand for a target protein of interest. The resulting chimera recruits the cellular ubiquitin-proteasome system to selectively degrade the target protein, offering a powerful approach for target validation and drug discovery. Researchers will find this compound critical for developing advanced conjugates in areas ranging from antibody-drug conjugates (ADCs) and peptide synthesis to surface functionalization and nanomaterials. Please handle this product appropriately; it is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. For optimal stability, store the product in a dry environment at -20°C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H44N2O12 B607517 Fmoc-PEG6-NHS ester CAS No. 1818294-31-3

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N2O12/c37-31-9-10-32(38)36(31)48-33(39)11-13-41-15-17-43-19-21-45-23-24-46-22-20-44-18-16-42-14-12-35-34(40)47-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJXLDJJJJQTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601107912
Record name 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818294-31-3
Record name 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818294-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-PEG6-NHS Ester: A Versatile Tool in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG6-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, peptide synthesis, and drug delivery. This molecule incorporates three key chemical entities: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for the sequential and controlled conjugation of molecules, making it an ideal linker for creating complex bioconjugates with enhanced properties.

The Fmoc group provides a temporary, base-labile protecting group for a primary amine, allowing for selective reactions at other sites of the molecule.[1] The hydrophilic PEG6 spacer increases the aqueous solubility of the resulting conjugate, reduces aggregation, and can minimize steric hindrance.[2][3] The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[4][5] This guide provides a comprehensive overview of the properties, applications, and experimental protocols related to this compound.

Core Properties and Specifications

This compound is a well-characterized molecule with defined physicochemical properties. The following table summarizes key quantitative data sourced from various suppliers.

PropertyValueSource(s)
CAS Number 1818294-31-3[2][][7][8][9][10][11]
Molecular Formula C34H44N2O12[2][][8][10][11]
Molecular Weight 672.72 g/mol [8][11]
Purity ≥95%[][7][8][11]
Appearance Colorless viscous liquid or white to off-white solid[8][11]
Solubility Soluble in DMSO, DMF, DCM[2]
Storage Conditions -20°C for long-term storage[2][]

Key Applications

The unique trifunctional nature of this compound lends itself to a variety of applications in research and drug development.

Bioconjugation and PEGylation

The primary application of this compound is in bioconjugation, the process of covalently linking two or more molecules, at least one of which is a biomolecule. The NHS ester facilitates the straightforward labeling of proteins, antibodies, and other biomolecules containing primary amines. The introduction of the PEG6 spacer, a process known as PEGylation, offers several advantages:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous buffers.[2]

  • Reduced Aggregation: The PEG spacer can prevent the aggregation of conjugated proteins.

  • Improved Pharmacokinetics: PEGylation can increase the in vivo circulation half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.[12][13][14][15]

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a protein, thereby reducing its immunogenicity.[14]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Fmoc-protected amine of this compound allows for its incorporation into a growing peptide chain. This enables the synthesis of peptides with a reactive handle (the NHS ester) at a specific position. This handle can then be used for subsequent conjugation to other molecules, such as fluorescent dyes, cytotoxic drugs, or targeting ligands.

Drug Delivery Systems

This compound is a critical component in the development of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. This compound can be used to attach the drug to the antibody, often through lysine (B10760008) residues. The PEG spacer improves the solubility and stability of the ADC.[7]

  • PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[16] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can be utilized in the synthesis of these linkers, providing the necessary spacing and physicochemical properties for efficient ternary complex formation between the target protein and the E3 ligase.[17][18]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the general procedure for labeling a protein with this compound via primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.

  • Reagent Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored for extended periods.

  • Conjugation Reaction: Add a calculated molar excess of the this compound solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point, but the optimal ratio should be determined empirically for each protein. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) from the conjugated protein using size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm its integrity. Techniques such as mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the number of PEG linkers attached to the protein.[4][16][19][20]

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc group from the conjugated molecule to expose a primary amine for further functionalization.

Materials:

  • Fmoc-protected conjugate

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

  • DMF for washing

  • Diethyl ether for precipitation (optional)

Procedure:

  • Dissolution: Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.

  • Deprotection: Add the 20% piperidine in DMF solution to the dissolved conjugate.

  • Incubation: Allow the reaction to proceed at room temperature. The reaction is typically complete within 30 minutes. The progress can be monitored by TLC or LC-MS.

  • Work-up:

    • For subsequent reactions in solution: The piperidine and the dibenzofulvene-piperidine adduct can be removed by repeated co-evaporation with DMF under high vacuum.

    • For solid-phase synthesis: After the deprotection step, the resin is thoroughly washed with DMF to remove the reagents and byproducts.

    • For precipitation: If the deprotected product is a solid, it can be precipitated by adding cold diethyl ether. The precipitate is then collected by centrifugation or filtration and washed with diethyl ether.

  • Drying: Dry the deprotected product under vacuum.

Signaling Pathways and Logical Relationships

The utility of this compound is often realized in the context of targeted therapies where the conjugated molecule modulates a specific cellular signaling pathway. For instance, in the development of PROTACs, the linker plays a crucial role in facilitating the interaction between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, where this compound could be a component of the linker.

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Target for Degradation Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase Recruits E2 E3->Ternary Recruitment E2_Ub E2~Ub E3->E2_Ub Binds PROTAC PROTAC Warhead Linker E3 Ligand PROTAC:warhead->POI PROTAC:e3_ligand->E3 POI_Ub Ubiquitinated POI Marked for Degradation Ternary->POI_Ub Ubiquitination Ub Ubiquitin E2 E2 Ubiquitin- Conjugating Enzyme E2->E2_Ub Charged E2_Ub->POI_Ub Ub Transfer Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: General workflow of PROTAC-mediated protein degradation.

Experimental Workflow for Bioconjugation and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a protein conjugate using this compound.

Conjugation_Workflow start Start protein_prep Protein Preparation (Buffer Exchange) start->protein_prep reagent_prep This compound Dissolution (DMSO/DMF) start->reagent_prep conjugation Conjugation Reaction (pH 7.2-8.0) protein_prep->conjugation reagent_prep->conjugation quenching Quenching (Tris or Glycine) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (Mass Spectrometry) purification->characterization end End (Purified Conjugate) characterization->end

Caption: Experimental workflow for protein conjugation with this compound.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its well-defined structure, combining a protected amine, a hydrophilic spacer, and an amine-reactive group, provides researchers and drug developers with a high degree of control over their conjugation strategies. The ability to enhance solubility, improve pharmacokinetic profiles, and enable the assembly of sophisticated drug delivery systems like ADCs and PROTACs underscores the importance of this compound in modern biotechnology and pharmaceutical sciences. The detailed protocols and conceptual workflows provided in this guide aim to equip scientists with the necessary knowledge to effectively utilize this valuable chemical tool in their research endeavors.

References

An In-depth Technical Guide to Fmoc-PEG6-NHS Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG6-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, peptide synthesis, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, complete with detailed experimental protocols and workflow diagrams to facilitate its effective use in the laboratory.

Chemical Structure and Properties

This compound is comprised of three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of moieties imparts specific functionalities that are highly valuable in multi-step bioconjugation strategies.

The Fmoc group is a base-labile protecting group for the terminal amine. Its stability under acidic conditions and facile removal with a mild base, such as piperidine (B6355638), allows for orthogonal protection strategies in complex syntheses.[1][2]

The PEG6 spacer is a hydrophilic chain of six ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility of the molecule and the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates by minimizing aggregation and reducing immunogenicity.[3][4]

The NHS ester is a highly reactive group that readily couples with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of proteins and peptides) to form stable amide bonds.[5][6][7] This reaction proceeds efficiently under mild, slightly basic conditions (pH 7.2-8.5).[6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReferences
Chemical Formula C₃₄H₄₄N₂O₁₂[3][4]
Molecular Weight 672.73 g/mol [3][4]
CAS Number 1818294-31-3[3][4]
Purity Typically >95%[4][8]
Appearance Colorless viscous liquid or solid[9]
Solubility Soluble in DMSO, DMF, DCM[4]
Storage Conditions -20°C for long-term storage[3][4]

Key Applications and Experimental Protocols

This compound is a versatile tool for researchers in drug development and biotechnology. Its primary applications lie in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and modified peptides.

Bioconjugation to Proteins and Antibodies

The NHS ester functionality of this compound allows for its straightforward conjugation to primary amines on proteins and antibodies. The Fmoc-protected amine can then be deprotected to allow for the attachment of a second molecule, such as a drug or a targeting ligand.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 20% (v/v) Piperidine in DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein of interest in PBS at a concentration of 1-10 mg/mL.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • NHS Ester Conjugation:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, with gentle stirring.

  • Quenching:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Fmoc-PEG-Protein Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

  • Fmoc Deprotection:

    • Lyophilize the purified Fmoc-PEG-protein conjugate.

    • Dissolve the lyophilized conjugate in a minimal amount of DMF.

    • Add the 20% piperidine in DMF solution and incubate for 30 minutes at room temperature.

  • Final Purification:

    • Purify the deprotected PEG-protein conjugate using size-exclusion chromatography to remove piperidine and the dibenzofulvene-piperidine adduct. The resulting conjugate now has a free amine at the end of the PEG linker, ready for subsequent conjugation reactions.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be used to introduce a PEG linker into a peptide during solid-phase synthesis. This is particularly useful for creating peptides with modified properties or for synthesizing branched peptides.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF.

    • If the N-terminal amino acid is Fmoc-protected, deprotect it using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF.

    • Pre-activate the NHS ester by adding coupling reagents and a base, or add the this compound solution directly to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing:

    • Wash the resin with DMF to remove unreacted reagents.

  • Fmoc Deprotection of the PEG Linker:

    • Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and then treat with a fresh portion of the piperidine solution for 15-20 minutes to remove the Fmoc group from the PEG linker.[10][11]

    • Wash the resin thoroughly with DMF.

  • Further Peptide Elongation or Cleavage:

    • The peptide, now containing a PEG linker with a free amine, can be further elongated by standard SPPS protocols or cleaved from the resin.

Synthesis of PROTACs and Antibody-Drug Conjugates (ADCs)

This compound serves as a versatile linker in the construction of PROTACs and ADCs.[12][13] In this context, the NHS ester is typically reacted with a small molecule drug or a protein-targeting ligand. Following purification, the Fmoc group is removed, and the resulting amine is then conjugated to the second component of the bifunctional molecule (e.g., an E3 ligase ligand for a PROTAC, or an antibody for an ADC).

Mandatory Visualizations

Chemical Reaction Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction workflows involving this compound.

G cluster_0 NHS Ester Conjugation to a Primary Amine Fmoc_PEG6_NHS This compound Conjugation Conjugation Reaction (pH 7.2-8.5) Fmoc_PEG6_NHS->Conjugation Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Conjugation Fmoc_PEG_Conjugate Fmoc-PEG-Conjugate Conjugation->Fmoc_PEG_Conjugate NHS_leaving_group NHS (byproduct) Conjugation->NHS_leaving_group

Caption: NHS Ester Conjugation Workflow.

G cluster_1 Fmoc Group Deprotection Fmoc_PEG_Conjugate Fmoc-PEG-Conjugate Deprotection Deprotection Reaction Fmoc_PEG_Conjugate->Deprotection Piperidine Piperidine (20% in DMF) Piperidine->Deprotection Free_Amine_Conjugate H2N-PEG-Conjugate Deprotection->Free_Amine_Conjugate DBF_Adduct Dibenzofulvene-Piperidine Adduct Deprotection->DBF_Adduct

Caption: Fmoc Deprotection Workflow.

Logical Relationship in PROTAC Synthesis

The following diagram illustrates the logical relationship of using this compound as a linker in the synthesis of a PROTAC molecule.

G cluster_2 PROTAC Synthesis using this compound Fmoc_PEG6_NHS This compound Step1 1. NHS Ester Conjugation Fmoc_PEG6_NHS->Step1 Target_Ligand Target Protein Ligand (with primary amine) Target_Ligand->Step1 Intermediate1 Fmoc-PEG-Ligand Step1->Intermediate1 Step2 2. Fmoc Deprotection Intermediate1->Step2 Intermediate2 H2N-PEG-Ligand Step2->Intermediate2 Step3 3. Final Conjugation Intermediate2->Step3 E3_Ligase_Ligand E3 Ligase Ligand (with reactive group) E3_Ligase_Ligand->Step3 PROTAC PROTAC Molecule Step3->PROTAC

Caption: PROTAC Synthesis Workflow.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise construction of complex bioconjugates. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers in the fields of drug delivery, diagnostics, and peptide chemistry. By understanding its properties and employing the detailed protocols provided in this guide, scientists can effectively leverage this compound to advance their research and development efforts.

References

Fmoc-PEG6-NHS ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-PEG6-NHS ester, a versatile heterobifunctional crosslinker used extensively in bioconjugation, drug delivery, and peptide synthesis. This document details its chemical properties, presents a detailed experimental protocol for its use in bioconjugation, and illustrates a typical workflow.

Core Compound Specifications

This compound is a chemical compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. This unique structure allows for a two-step sequential conjugation strategy. The NHS ester facilitates the immediate conjugation to primary amines, while the Fmoc group provides a stable protecting group for a terminal amine, which can be deprotected in a subsequent step for further modification. The polyethylene (B3416737) glycol spacer enhances the solubility of the molecule in aqueous solutions.

PropertyValueReferences
Chemical Formula C₃₄H₄₄N₂O₁₂[1][2]
Molecular Weight 672.73 g/mol [1][2]
Exact Mass 672.2894 g/mol [2]
Purity Typically ≥95%[1]
Solubility Soluble in DMSO, DMF, CH₂Cl₂[3]
Storage Store at -20°C, desiccated[3]

Functional Roles of Moieties

The utility of this compound stems from its distinct chemical moieties:

  • NHS Ester: This activated ester reacts efficiently with primary and secondary amines, such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds. This reaction is the basis for its use in labeling and crosslinking biomolecules.[1][3][4]

  • Fmoc Group: The fluorenylmethyloxycarbonyl group is a base-labile protecting group for the terminal amine. It remains stable under the conditions required for the NHS ester reaction but can be readily removed with a mild base, such as piperidine, to expose the amine for subsequent conjugation steps.[1][3][4]

  • PEG6 Spacer: The hexaethylene glycol linker is a hydrophilic spacer that increases the aqueous solubility of the molecule and the resulting conjugate. This property is particularly beneficial in preventing aggregation and improving the pharmacokinetic properties of modified biomolecules.[1][3][4]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol outlines a general procedure for the conjugation of this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., dialysis, size-exclusion chromatography, or spin filtration columns)

Procedure:

  • Preparation of Protein Solution:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and should be avoided.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL. The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS ester, preventing further modification of the protein.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and byproducts using dialysis, size-exclusion chromatography, or spin filtration. The choice of purification method will depend on the properties of the protein.

  • Characterization:

    • The resulting protein conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in PBS) conjugation Conjugation (1-2h at RT or O/N at 4°C) protein_prep->conjugation linker_prep Prepare this compound (10 mg/mL in DMF/DMSO) linker_prep->conjugation quenching Quenching (Add Tris or Glycine) conjugation->quenching purification Purification (Dialysis or SEC) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

References

Solubility of Fmoc-PEG6-NHS ester in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-PEG6-NHS ester, a heterobifunctional linker widely utilized in bioconjugation, peptide synthesis, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the compound's solubility in various aqueous and organic solvents, provides detailed experimental protocols for solubility determination and bioconjugation, and presents visual workflows for its application.

Introduction to this compound

This compound is a valuable chemical tool featuring three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hexaethylene glycol (PEG6) spacer, and a reactive N-hydroxysuccinimide (NHS) ester. The Fmoc group offers a stable protecting group for the terminal amine, which can be removed under basic conditions. The hydrophilic PEG6 spacer enhances the aqueous solubility of molecules to which it is conjugated[1][2][3][4][5][6]. The NHS ester provides a means for covalent attachment to primary amines on proteins, peptides, or other molecules[1][7]. This trifunctional nature makes it an essential linker in the synthesis of complex biomolecules and targeted therapeutics like PROTACs[8].

Solubility Profile

Organic Solvents

This compound exhibits excellent solubility in a range of polar aprotic organic solvents. This is a crucial property as stock solutions are typically prepared in these solvents before dilution into aqueous reaction buffers[7].

Table 1: Quantitative Solubility of Similar PEG-NHS Esters in Organic Solvents

CompoundSolventSolubility (mg/mL)Molar Equivalent (mM)
Fmoc-PEG2-CH2CH2-NHS esterDMSO100201.41
DBCO-PEG6-NHS esterDMSO5067.77

Data sourced from manufacturer datasheets. It is anticipated that the solubility of this compound in DMSO is comparable to these values.

General qualitative solubility information for PEG derivatives suggests good solubility in dimethylformamide (DMF), dichloromethane (B109758) (DCM), and chloroform[9]. It is expected to have lower solubility in alcohols and toluene, and to be insoluble in diethyl ether[9].

Aqueous Solvents

The inclusion of the hydrophilic PEG6 spacer is specifically designed to increase the aqueous solubility of the molecule and its conjugates[1][2][3][5][6]. However, the practical application in aqueous media is significantly limited by the stability of the NHS ester group.

The NHS ester is susceptible to hydrolysis, a reaction that is highly dependent on pH. The half-life of NHS esters in aqueous solutions can range from hours at pH 7 to mere minutes at pH 8.6. This instability makes it challenging to determine a precise, stable solubility limit for the intact, reactive molecule in aqueous buffers.

Key Considerations for Aqueous Solutions:

  • Instability: Due to rapid hydrolysis, stock solutions of this compound should not be prepared or stored in aqueous buffers.

  • Immediate Use: The compound should be dissolved in a suitable anhydrous organic solvent (e.g., DMSO, DMF) immediately before being added to the aqueous reaction mixture.

  • pH Control: The conjugation reaction with primary amines is most efficient at a pH range of 7.0-8.5. However, higher pH values will also accelerate hydrolysis, creating a competing reaction. Careful optimization of pH is therefore critical.

  • Buffer Choice: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) is a commonly used alternative.

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method Adaptation)

This protocol outlines a method to estimate the solubility of this compound in an organic solvent.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., DMSO, DMF)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial. The exact amount should be more than what is expected to dissolve.

  • Record the total weight of the vial and compound.

  • Add a known volume of the anhydrous organic solvent to the vial.

  • Seal the vial tightly and vortex vigorously for 2-3 minutes.

  • Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Prepare a series of dilutions of the supernatant with the same solvent.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved this compound. This is achieved by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculate the solubility in mg/mL or mol/L.

Protocol for Protein Conjugation

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare the Linker Solution: Immediately before use, weigh a small amount of this compound and dissolve it in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Reaction: Add a calculated molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM to consume any unreacted NHS ester.

  • Purification: Remove the unreacted this compound and byproducts using a desalting column or through dialysis against a suitable buffer.

Visualization of Workflows

Bioconjugation Workflow

The following diagram illustrates the general workflow for conjugating this compound to a protein.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer (pH 7.0-8.5) Mix Add Linker Solution to Protein Solution Protein->Mix Linker This compound Dissolve Dissolve Linker in Solvent Linker->Dissolve Solvent Anhydrous DMSO/DMF Solvent->Dissolve Dissolve->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify by Dialysis or Desalting Column Quench->Purify FinalProduct Fmoc-PEG6-Protein Conjugate Purify->FinalProduct

Caption: Workflow for protein conjugation with this compound.

PROTAC Synthesis Workflow

This diagram outlines the role of this compound as a linker in the synthesis of a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_components Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product E3_Ligand E3 Ligase Ligand with Amine Step3 Step 3: Couple with E3 Ligase Ligand E3_Ligand->Step3 POI_Ligand Protein of Interest Ligand with Carboxylic Acid Step1 Step 1: Couple POI Ligand to this compound POI_Ligand->Step1 Linker This compound Linker->Step1 Intermediate Fmoc-PEG6-POI Ligand Step1->Intermediate Step2 Step 2: Deprotect Fmoc Group (e.g., Piperidine in DMF) Intermediate->Step2 Amine_Linker H2N-PEG6-POI Ligand Step2->Amine_Linker Amine_Linker->Step3 PROTAC PROTAC Molecule Step3->PROTAC

References

The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1][2] Its widespread adoption stems from its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2][3] This technical guide provides a comprehensive overview of Fmoc chemistry, its deprotection mechanism, quantitative data on deprotection conditions, detailed experimental protocols, and a discussion of common side reactions for researchers, scientists, and drug development professionals.

The Core Principles of Fmoc Chemistry

The Fmoc group is a carbamate (B1207046) that temporarily blocks the α-amino group of an amino acid, preventing self-coupling during peptide synthesis.[1][4] It is introduced by reacting an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), with the latter being more common due to its greater stability and lower propensity for side reactions.[2][]

The key to the Fmoc group's utility lies in its base-lability. The electron-withdrawing nature of the fluorenyl ring system renders the proton at the C9 position acidic, allowing for its removal via a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine (B6355638).[1][2]

Orthogonality in Peptide Synthesis

The Fmoc/tBu strategy is the predominant method for SPPS.[3] It employs the base-labile Fmoc group for the temporary protection of the Nα-amine and acid-labile groups (like tert-butyl, tBu) for the "permanent" protection of reactive amino acid side chains.[3][4] This orthogonality is crucial as it ensures that the side-chain protecting groups remain intact during the iterative cycles of Nα-Fmoc removal.[6]

Mechanism of Fmoc Protection and Deprotection

The protection of an amino acid with an Fmoc group and its subsequent removal are fundamental steps in Fmoc-based SPPS.

  • Protection: The synthesis of Fmoc-amino acids is typically achieved by reacting the free amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions.[4]

  • Deprotection: The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. The most common reagent for this purpose is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][7] The deprotection proceeds through a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1] First, a base abstracts the acidic proton from the C9 position of the fluorenyl ring. This is followed by a rapid β-elimination, which releases the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The liberated DBF is then scavenged by the excess secondary amine to form a stable adduct.[1][6]

Fmoc_Protection_Deprotection cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection (E1cB Mechanism) Amino_Acid Amino Acid (H2N-CHR-COOH) Fmoc_AA Fmoc-Protected Amino Acid Amino_Acid->Fmoc_AA Reaction Fmoc_Reagent Fmoc-OSu or Fmoc-Cl Fmoc_Reagent->Fmoc_AA Base_Protection Base (e.g., Na2CO3) Base_Protection->Fmoc_AA Fmoc_Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion 1. Proton Abstraction Base_Deprotection Base (e.g., Piperidine) Base_Deprotection->Carbanion DBF_Adduct DBF-Piperidine Adduct Base_Deprotection->DBF_Adduct Free_Amine Free Amine (H2N-Peptide) Carbanion->Free_Amine 2. β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF CO2 CO2 Carbanion->CO2 DBF->DBF_Adduct Scavenging

Fmoc protection and deprotection mechanisms.

Quantitative Data on Fmoc Deprotection Conditions

The choice of deprotection reagent and conditions can significantly impact the efficiency of Fmoc removal and the purity of the final peptide.

Comparison of Deprotection Reagents

While 20% piperidine in DMF is the standard, alternative bases are often employed to mitigate side reactions. The following table summarizes a comparative study of piperidine (PP), 4-methylpiperidine (B120128) (4MP), and piperazine (B1678402) (PZ) in microwave-assisted Fmoc SPPS.[8]

Peptide SequenceDeprotection ReagentCrude Yield (%)Purity (%)Peptide-Specific Yield (%)
NBC1124MP88.070.361.9
PP 94.0 70.3 66.1
PZ89.070.362.6
NBC1554MP92.073.067.2
PP 95.0 74.0 70.3
PZ93.073.067.9
NBC7594MP90.071.063.9
PP 92.0 72.0 66.2
PZ90.071.063.9
NBC19514MP85.068.057.8
PP 90.0 70.0 63.0
PZ86.068.058.5

Data adapted from a study comparing deprotection reagents.[8] The highest values for each peptide are in bold.

Deprotection Kinetics

The rate of Fmoc deprotection varies with the amino acid and the deprotection reagent. The following data shows the deprotection kinetics for Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH.[8]

Amino AcidDeprotection ReagentDeprotection (%) at 3 minDeprotection (%) at 7 minDeprotection (%) at 10 min
Fmoc-L-Leucine-OH4MP~80>95>99
PP~80>95>99
PZ~80>95>99
Fmoc-L-Arginine(Pbf)-OH4MP<40~70>90
PP<40~70>90
PZ<30~60~85

Data interpreted from graphical representations in the source.[8]

Performance of DBU-Based Deprotection

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can lead to faster deprotection times.

Deprotection MethodReagentsTypical Reaction TimeTypical Yield (%)Typical Purity (%)Key Considerations
Piperidine20% Piperidine in DMF5 - 20 minutes>95%>98%Standard method. Piperidine acts as both base and scavenger.[1]
DBU-Based2% DBU, 2% Piperidine in DMF1 - 5 minutes>95%>98%Faster deprotection. Requires a scavenger (e.g., piperidine) for the DBF byproduct.[1]

Data is a representative comparison for the deprotection of Fmoc-Val-Val-OMe.[1]

Experimental Protocols

The following are detailed methodologies for key experiments in Fmoc chemistry.

Protocol for Fmoc Protection of an Amino Acid (using Fmoc-OSu)

This protocol describes the general procedure for the protection of the α-amino group of an amino acid.[9][10]

  • Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

  • Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone (B3395972) to the amino acid solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

  • Extraction and Purification: Extract the precipitated Fmoc-amino acid with an organic solvent such as ethyl acetate. The product can be further purified by recrystallization. A typical yield for this reaction is over 90%.[10]

Protocol for Manual Solid-Phase Peptide Synthesis (Single Cycle)

This protocol outlines the steps for adding one amino acid to a growing peptide chain on a solid support.[10][11]

  • Resin Preparation:

    • Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin and transfer it to a reaction vessel.

    • Swell the resin in DMF for at least 30-60 minutes with occasional agitation.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Mix for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[10]

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the carboxylic acid. Allow activation to proceed for 1-2 minutes.[11]

    • Add the activated amino acid solution to the resin and mix for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol for Final Cleavage and Peptide Precipitation

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups.[11]

  • Final Deprotection and Washing: After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by dichloromethane (B109758) (DCM). Dry the resin.

  • Cleavage Reaction: Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the dry peptide-resin. Gently agitate at room temperature for 1-3 hours.[7][11]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether.

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.

Common Side Reactions and Troubleshooting

While Fmoc chemistry is robust, several side reactions can occur.

Aspartimide Formation

This is a common side reaction in peptides containing Asp-Gly or Asp-Ser sequences, which can occur under both acidic and basic conditions.[12] The aspartimide can reopen to form a mixture of α- and β-coupled peptides.[12]

  • Mitigation: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[12] Using a less basic deprotection reagent like piperazine or dipropylamine (B117675) can also be beneficial.[8][13]

Diketopiperazine (DKP) Formation

DKP formation is a notorious side-reaction at the dipeptide stage, especially when proline is one of the first two residues.[14][15] The liberated amino group of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[14]

  • Mitigation: Using 2-chlorotrityl chloride resin, which is sterically hindered, can inhibit DKP formation.[12][14] Alternatively, coupling a pre-formed Fmoc-dipeptide can bypass this issue.[14]

Racemization

The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to racemization.

  • Mitigation: Use of a hindered base like DIPEA is generally preferred over more nucleophilic bases during the coupling step.[16]

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No (Sequence Complete) Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Isolation Cleavage->Precipitation End End: Purified Peptide Precipitation->End

The cyclical workflow of Fmoc solid-phase peptide synthesis.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1][2] A thorough understanding of its chemistry, lability, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides. By carefully selecting reagents, controlling reaction conditions, and monitoring each step, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful synthesis of complex and sensitive peptide targets.

References

A Technical Guide to Fmoc-PEG6-NHS Ester for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Fmoc-PEG6-NHS ester, a heterobifunctional PEG linker crucial for advancements in bioconjugation and drug delivery systems. This document details commercially available sources for this reagent, outlines its chemical properties, and provides a foundational experimental protocol for its application.

Core Concepts

This compound is a versatile chemical tool featuring three key components:

  • Fmoc (Fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine, allowing for controlled, sequential conjugation. It can be removed under basic conditions to expose a free amine for further modification.[1][2][3]

  • PEG6 (Hexaethylene glycol) spacer: A hydrophilic polyethylene (B3416737) glycol chain that enhances the solubility of the conjugated molecule in aqueous media, reduces aggregation, and can improve pharmacokinetic properties.[1][3]

  • NHS (N-hydroxysuccinimide) ester: An amine-reactive functional group that efficiently forms stable amide bonds with primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][3][4]

This trifunctional nature makes it a valuable asset in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[5]

Commercial Suppliers and Product Details

For researchers sourcing this compound, the following table summarizes key suppliers and their corresponding catalog numbers. Pricing and availability are subject to change and should be verified on the respective supplier websites.

SupplierCatalog NumberPurityCAS Number
BroadPharm BP-2163398%1818294-31-3
AxisPharm AP11104≥95%1818294-31-3
Fisher Scientific 50-220-3028 (eMolecules)Not Listed1818294-31-3
Glyco MindSynth GMSL-73195-98%1818294-31-3
Chem-Impex 01578≥95%1818294-31-3
MedKoo Biosciences 572402>95%1818294-31-3
BOC Sciences Not specifiedNot specified1818294-31-3
Biopharma PEG MD069023-6≥95%Not specified

Experimental Protocol: General Procedure for Bioconjugation

This protocol provides a general guideline for the conjugation of this compound to a primary amine-containing biomolecule, such as a protein. Optimal reaction conditions (e.g., pH, temperature, and molar excess of the PEG linker) may vary depending on the specific biomolecule and should be determined empirically.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6]

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer at pH 7.2-8.5.[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the this compound in anhydrous DMF or DMSO. The concentration will depend on the scale of the reaction.

  • Biomolecule Preparation:

    • Dissolve the amine-containing biomolecule in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the biomolecule solution.

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C overnight. Gentle mixing is recommended.

  • Quenching:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts by a suitable purification method, such as size-exclusion chromatography or dialysis.

  • Fmoc Deprotection (Optional):

    • To expose the terminal amine for further conjugation, the Fmoc group can be removed by treating the conjugate with a solution of 20-50% piperidine (B6355638) in DMF for 30 minutes at room temperature.

    • The deprotected conjugate should be purified to remove piperidine and byproducts.

Workflow and Chemical Pathway Visualization

The following diagrams illustrate the general experimental workflow and the chemical reaction pathway for the conjugation of this compound to a biomolecule.

G reagent_prep Reagent Preparation (this compound in DMF/DMSO) conjugation Conjugation Reaction (Mix and Incubate) reagent_prep->conjugation biomolecule_prep Biomolecule Preparation (Protein in Reaction Buffer) biomolecule_prep->conjugation quenching Quenching (Add Tris or Glycine) conjugation->quenching purification Purification (e.g., SEC, Dialysis) quenching->purification final_product Fmoc-PEG-Biomolecule Conjugate purification->final_product

Caption: General experimental workflow for bioconjugation.

G cluster_reactants Reactants cluster_product Product Fmoc_PEG_NHS This compound Conjugate Fmoc-PEG6-Biomolecule (Stable Amide Bond) Fmoc_PEG_NHS->Conjugate + Biomolecule-NH2 (pH 7.2-8.5) Biomolecule_NH2 Biomolecule-NH2 NHS_byproduct NHS Conjugate->NHS_byproduct -

Caption: Amine conjugation reaction pathway.

References

An In-depth Technical Guide to the Applications of Fmoc-PEG6-NHS Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern peptide science, the strategic modification of peptides is crucial for enhancing their therapeutic potential. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a leading strategy to improve the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. This process can increase solubility, extend circulating half-life, and reduce immunogenicity.[1] At the forefront of advanced bioconjugation reagents is Fmoc-PEG6-NHS ester, a heterobifunctional linker designed for precision and versatility in peptide synthesis.

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, core applications, and detailed experimental protocols. It serves as a resource for researchers and drug developers aiming to leverage this powerful tool for creating novel peptide conjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[2][3]

Chemical Structure and Functional Properties

This compound is a molecule meticulously designed with three key functional components: the Fmoc group , the PEG6 spacer , and the NHS ester . Each component plays a distinct and critical role in its application.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the terminal amine.[4][5] In the context of Solid-Phase Peptide Synthesis (SPPS), the Fmoc group is exceptionally stable under the acidic conditions used for side-chain deprotection but can be cleanly and rapidly removed with a mild base, typically a piperidine (B6355638) solution.[2][6][7][8][9][10] This orthogonality is fundamental to modern peptide chemistry.[8]

  • PEG6 (Hexaethylene Glycol) Spacer: This hydrophilic spacer consists of six repeating ethylene (B1197577) glycol units. The primary function of the PEG linker is to increase the aqueous solubility of the target molecule.[2][6][11] For peptide therapeutics, improved solubility is a significant advantage. Furthermore, the PEG chain acts as a flexible, space-creating linker, which can be critical for maintaining the biological activity of a conjugated peptide by minimizing steric hindrance.

  • NHS (N-hydroxysuccinimide) Ester: The NHS ester is a highly reactive functional group that specifically targets primary amines (-NH2), such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue.[12][] It reacts efficiently in neutral to slightly alkaline conditions (pH 7-9) to form a stable and irreversible amide bond.[12][][14] This high reactivity and specificity make it an ideal choice for conjugating the linker to a peptide.[]

The combination of these three components in a single reagent allows for a controlled, stepwise approach to creating complex bioconjugates.

Core Applications in Peptide Synthesis

This compound is a versatile tool with a range of applications in research and pharmaceutical development.

PEGylation for Improved Pharmacokinetics

The most direct application is the PEGylation of therapeutic peptides. By conjugating the PEG6 linker, the resulting peptide exhibits enhanced solubility and an increased hydrodynamic radius. This modification can lead to:

  • Reduced Renal Clearance: A larger molecule is filtered less efficiently by the kidneys, extending its circulation time.[1]

  • Increased Proteolytic Resistance: The PEG chain can sterically shield the peptide backbone from degradation by proteases.

  • Lowered Immunogenicity and Antigenicity: The hydrophilic PEG layer can mask antigenic sites on the peptide, reducing the likelihood of an immune response.[1]

Use as a Heterobifunctional Linker

This compound is fundamentally a linker used to connect two different molecules. A common workflow involves first reacting the NHS ester with a peptide containing a primary amine. Following this conjugation, the Fmoc group is removed to reveal a new primary amine at the end of the PEG chain. This newly exposed amine is then available for subsequent conjugation to another molecule, such as:

  • Targeting Ligands: For creating peptides that can be directed to specific cells or tissues.

  • Imaging Agents: For developing diagnostic tools.

  • Small Molecule Drugs: A key application in the construction of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[2][3][15]

Surface Modification and Biomaterial Functionalization

The principles of using this compound can be extended to the functionalization of surfaces and biomaterials. Materials with amine-coated surfaces can be modified with the linker via the NHS ester. Subsequent Fmoc deprotection provides a reactive handle for immobilizing peptides or other biomolecules, which is useful in the development of biosensors, custom chromatography resins, and cell culture scaffolds.[]

Experimental Protocols and Methodologies

The following sections provide generalized protocols for the use of this compound. Researchers should optimize these conditions based on the specific properties of their peptide and target molecules.

General Workflow for Peptide Conjugation

The logical flow for using this compound to link a peptide to a second molecule involves a multi-step process, beginning with the initial conjugation to the peptide.

G cluster_0 Phase 1: Initial Conjugation cluster_1 Phase 2: Deprotection and Purification cluster_2 Phase 3: Secondary Conjugation A Peptide with Primary Amine (e.g., N-terminus, Lysine) C Conjugation Reaction (pH 7-9 Buffer) A->C B This compound B->C D Fmoc-PEG6-Peptide Conjugate C->D Formation of stable amide bond E Fmoc Deprotection (e.g., 20% Piperidine in DMF) D->E F Purification (e.g., HPLC, Dialysis) E->F G H2N-PEG6-Peptide Conjugate F->G I Coupling Reaction G->I H Second Molecule (e.g., Drug, Ligand) H->I J Final Bioconjugate I->J

Caption: General workflow for bioconjugation using this compound.
Protocol: Conjugation of this compound to a Peptide

This protocol details the reaction of the NHS ester with a primary amine on a peptide.

Materials:

  • Peptide with at least one primary amine.

  • This compound.

  • Amine-free reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).[14]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., HPLC, dialysis cassettes).[14]

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.[14] Ensure the buffer does not contain primary amines (like Tris or glycine), as these will compete with the reaction.[14]

  • Reagent Preparation: Immediately before use, dissolve this compound in a small amount of DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[14] Do not store this solution, as the NHS ester is moisture-sensitive and hydrolyzes over time.[14]

  • Reaction: Add a molar excess (typically 10- to 50-fold) of the dissolved this compound to the peptide solution. The optimal ratio must be determined empirically.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[14] Gentle mixing is recommended.

  • Quenching: Add quenching buffer to the reaction mixture to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or reverse-phase HPLC to isolate the Fmoc-PEG6-Peptide conjugate.

Protocol: On-Resin Conjugation in Solid-Phase Peptide Synthesis (SPPS)

This protocol is for introducing the linker to the N-terminus of a peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin with a free N-terminal amine.

  • This compound.

  • Coupling reagents (e.g., HOBt).

  • Anhydrous DMF.

  • Dichloromethane (DCM).

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Reagent Preparation: Dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

  • Coupling: Drain the DMF from the swollen resin and add the reagent solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all soluble reagents.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction.

  • The Fmoc-PEG6-peptide-resin is now ready for Fmoc deprotection and subsequent on-resin modifications or cleavage from the support.

Quantitative Data Summary

While specific reaction yields are highly dependent on the peptide sequence and reaction conditions, the table below provides typical parameters and expected outcomes for reactions involving NHS esters.

ParameterValue / RangeNotes
Molar Ratio (Reagent:Peptide) 10:1 to 50:1Higher ratios drive the reaction to completion but may require more extensive purification.
Reaction pH 7.0 - 9.0Optimal for NHS ester reaction with primary amines.[14] Below pH 7.0, the reaction is slow; above pH 9.0, hydrolysis of the NHS ester increases significantly.
Reaction Time 30 - 120 minutesMonitored by HPLC or LC-MS to determine completion.[14]
Typical Purity (Post-HPLC) >95%Achievable with standard reverse-phase HPLC purification methods.
Fmoc Deprotection Efficiency >99%With 20% piperidine in DMF for 10-20 minutes.

Key Advantages and Logical Relationships

The utility of this compound stems from a combination of chemical advantages that make it a superior choice for many bioconjugation applications.

G cluster_0 Chemical Properties cluster_1 Resulting Advantages A This compound B Orthogonal Protection (Base-labile Fmoc) A->B C High Reactivity & Specificity (Amine-reactive NHS Ester) A->C D Hydrophilic Spacer (PEG6 Chain) A->D E Controlled, Stepwise Synthesis B->E F Stable Amide Bond Formation C->F G Improved Solubility & Pharmacokinetics D->G

Caption: Logical relationships between the chemical properties and advantages.

Conclusion

This compound is a powerful and highly versatile reagent in the field of peptide synthesis and modification. Its well-defined structure, featuring an orthogonal Fmoc protecting group, a biocompatible PEG spacer, and a highly specific amine-reactive NHS ester, provides researchers with precise control over the construction of complex bioconjugates. From enhancing the therapeutic profile of peptides to enabling the development of sophisticated drug delivery systems, this linker is an indispensable tool for advancing peptide-based therapeutics and diagnostics. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in the laboratory.

References

The Strategic Application of Fmoc-PEG6-NHS Ester in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's ubiquitin-proteasome system to selectively degrade target proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating their efficacy and pharmacokinetic properties. This technical guide provides a comprehensive overview of the use of Fmoc-PEG6-NHS ester as a versatile linker building block in PROTAC synthesis. We will delve into its chemical properties, provide detailed experimental protocols for its incorporation into PROTACs, present key quantitative data, and illustrate the underlying biological and synthetic workflows.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are chimeric molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3]

The linker is not merely a passive spacer but a critical determinant of a PROTAC's biological activity.[4] Its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[4][5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, a common challenge for these often large and hydrophobic molecules.[6][7]

This compound: A Versatile Building Block

This compound is a heterobifunctional linker that offers several advantages for PROTAC synthesis.[8][9] It features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a reactive N-hydroxysuccinimide (NHS) ester.[8] The hexaethylene glycol (PEG6) spacer provides a balance of flexibility and hydrophilicity.[7]

The NHS ester allows for efficient and specific covalent bond formation with primary or secondary amines on a warhead or E3 ligase ligand, forming a stable amide bond.[9] The Fmoc protecting group provides an orthogonal handle for subsequent conjugation. It is stable under the conditions required for the NHS ester reaction but can be readily removed under mild basic conditions to reveal a primary amine, which can then be coupled to the second ligand of the PROTAC.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1818294-31-3[8]
Molecular Formula C₃₄H₄₄N₂O₁₂[8]
Molecular Weight 672.73 g/mol [8]
Appearance White to off-white solid or viscous liquid[8]
Solubility Soluble in DMSO, DMF, DCM[9]
Storage Store at -20°C, protected from moisture[8]

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the synthesis of a PROTAC using this compound. These protocols may require optimization based on the specific properties of the warhead and E3 ligase ligand.

Protocol 1: Conjugation of this compound to an Amine-Containing Ligand (Warhead or E3 Ligase Ligand)

This protocol describes the reaction of the NHS ester moiety of the linker with a primary or secondary amine on one of the PROTAC ligands.

Materials:

  • Amine-containing ligand (e.g., warhead-NH₂) (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine-containing ligand in anhydrous DMF or DCM under an inert atmosphere.

  • Add DIPEA or TEA to the solution and stir for 5-10 minutes at room temperature.

  • In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF or DCM.

  • Add the this compound solution dropwise to the ligand solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Fmoc-PEG6-ligand conjugate.

Protocol 2: Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose the terminal amine on the PEG linker.

Materials:

Procedure:

  • Dissolve the Fmoc-PEG6-ligand conjugate in DMF.

  • Add the 20% piperidine in DMF solution to the reaction mixture.

  • Stir the solution at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

  • The resulting amine-PEG6-ligand conjugate can often be used in the next step without further purification. If necessary, purification can be performed by preparative HPLC.

Protocol 3: Coupling of the Second Ligand

This protocol describes the formation of an amide bond between the newly exposed amine of the linker and a carboxylic acid on the second PROTAC ligand.

Materials:

  • Amine-PEG6-ligand conjugate (1.0 eq)

  • Carboxylic acid-containing ligand (e.g., E3-ligase-COOH) (1.0-1.2 eq)

  • Peptide coupling reagent (e.g., HATU, HBTU) (1.2 eq)

  • Anhydrous DMF

  • DIPEA (2-3 eq)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the carboxylic acid-containing ligand in anhydrous DMF under an inert atmosphere.

  • Add the peptide coupling reagent (e.g., HATU) and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Dissolve the amine-PEG6-ligand conjugate in anhydrous DMF and add it to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1 (steps 6-8).

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Quantitative Data

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of protein degradation (Dₘₐₓ).[10][11] The synthesis efficiency is evaluated by reaction yields. While specific data for PROTACs synthesized exclusively with this compound is not always explicitly detailed in the literature, the following tables provide representative data for PROTACs utilizing PEG linkers of similar lengths.

Table 2: Representative Reaction Yields for PROTAC Synthesis Steps

Reaction StepWarhead/E3 LigandLinker TypeYield (%)Reference
Amide CouplingVHL LigandPEG2-Alkyl72[12]
Click ChemistryBRD4 LigandPEG4-Alkyneup to 90[13]
Solid-Phase SynthesisPomalidomideAlkyl10[14]

Table 3: Biological Activity of PROTACs with PEG Linkers

PROTAC TargetE3 LigaseLinker LengthDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
SMARCA2/4VHLPEG250-30065-70MV-4-11[13]
BTKCRBNPEG1-40>90Ramos[13]
ERαVHL16-atom PEG<1>95MCF-7[7]
HDAC1/3IAPPEG-based530-910>50DLBCL cells[10]

Visualizing the Process

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the key steps in the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling cluster_step4 Step 4: Purification & Characterization Ligand1 Amine-containing Ligand (Warhead or E3 Ligand) Conjugate1 Fmoc-PEG6-Ligand 1 Ligand1->Conjugate1 Linker This compound Linker->Conjugate1 Deprotection 20% Piperidine in DMF Conjugate1->Deprotection Conjugate2 Amine-PEG6-Ligand 1 Deprotection->Conjugate2 Ligand2 Carboxylic acid-containing Ligand (E3 Ligand or Warhead) Conjugate2->Ligand2 Final_PROTAC Final PROTAC Ligand2->Final_PROTAC Purification Preparative HPLC Final_PROTAC->Purification Characterization LC-MS, NMR Purification->Characterization

Caption: A modular workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a highly valuable and versatile tool for the synthesis of PROTACs. Its bifunctional nature allows for a modular and controlled assembly of the final chimeric molecule. The inclusion of a PEG6 spacer can favorably modulate the physicochemical properties of the resulting PROTAC, potentially leading to improved solubility and cell permeability. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers in the rational design and synthesis of novel protein degraders. As the field of targeted protein degradation continues to evolve, the strategic use of well-defined linkers like this compound will remain a cornerstone of successful PROTAC development.

References

Fmoc-PEG6-NHS Ester: A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and application of Fmoc-PEG6-NHS ester. The following sections detail the chemical's properties, safety precautions, experimental protocols for its use in bioconjugation and subsequent deprotection, as well as purification methods for the resulting conjugates.

Chemical and Physical Properties

This compound is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a fluorenylmethyloxycarbonyl (Fmoc) protected amine, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates the covalent conjugation to primary amines on biomolecules, while the Fmoc group provides a temporary protecting group for the terminal amine, which can be removed under basic conditions for further derivatization.[1][2][3][4] The PEG linker enhances the solubility and reduces the immunogenicity of the conjugated molecule.[1]

PropertyValueReference
Chemical Formula C34H44N2O12
Molecular Weight 672.7 g/mol
Appearance White to off-white solidBroadPharm Safety Data Sheet
Solubility Soluble in DMSO, DMF, and chlorinated solvents like Dichloromethane (DCM). Limited solubility in aqueous buffers.BroadPharm Safety Data Sheet, AxisPharm Protocol

Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is crucial to handle it with care in a laboratory setting. Adherence to standard laboratory safety practices is essential to minimize potential risks.

Personal Protective Equipment (PPE)
PPESpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust is generated.
Handling and Storage
AspectPrecaution
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store at -20°C. The compound is moisture-sensitive.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases (except for controlled deprotection).
First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Disposal

Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to dispose of the chemical waste through a licensed contractor.

Experimental Protocols

Conjugation of this compound to Primary Amines

The NHS ester moiety of this compound reacts with primary amines to form a stable amide bond. The following protocol is a general guideline for the conjugation to proteins.

Materials:

  • This compound

  • Protein or other amine-containing molecule

  • Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate buffer, pH 7.2-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMF or DMSO. A 10 to 20-fold molar excess of the NHS ester over the protein is a common starting point.

  • Reaction: Add the this compound solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: (Optional) Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes.

Quantitative Data on NHS Ester Stability:

The stability of the NHS ester is pH-dependent, with hydrolysis being a competing reaction to the desired amidation. The rate of hydrolysis increases with increasing pH.

pHHalf-life of NHS Ester (approximate)
7.04-5 hours
8.01 hour
8.610 minutes
9.0Minutes

It is crucial to prepare the NHS ester solution immediately before use and to avoid aqueous storage.

Potential Side Reactions: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic groups can occur, especially at higher pH values. These include reactions with:

  • Hydroxyl groups (serine, threonine, tyrosine)

  • Sulfhydryl groups (cysteine)

  • Guanidinium group (arginine)

Deprotection of the Fmoc Group

The Fmoc group can be removed under mild basic conditions to expose the primary amine for further functionalization.

Materials:

Procedure:

  • Dissolve Conjugate: Dissolve the Fmoc-PEG-conjugated molecule in the 20% piperidine in DMF solution.

  • Incubation: Incubate the reaction mixture at room temperature for 5-30 minutes. The progress of the deprotection can be monitored by analytical techniques such as HPLC.

  • Removal of Reagents: The piperidine and dibenzofulvene byproduct can be removed by precipitation of the product with a non-polar solvent (e.g., diethyl ether) or by purification techniques like gel filtration.

Purification of PEGylated Conjugates

Purification is necessary to remove unreacted this compound, the hydrolyzed NHS ester, and any unconjugated biomolecule.

Dialysis

Dialysis is effective for removing small molecule impurities from larger protein conjugates.

Protocol:

  • Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the protein conjugate, typically 3-10 kDa.

  • Procedure:

    • Load the reaction mixture into the dialysis tubing or cassette.

    • Dialyze against a large volume of an appropriate buffer (e.g., PBS) at 4°C.

    • Change the buffer 2-3 times over a period of 12-24 hours to ensure complete removal of small molecules.

Gel Filtration Chromatography (Size Exclusion Chromatography)

Gel filtration separates molecules based on their size. The larger PEGylated conjugate will elute before the smaller, unreacted reagents.

Protocol:

  • Column Selection: Choose a gel filtration resin with a fractionation range appropriate for the size of the PEGylated protein and the impurities to be removed (e.g., Sephadex G-25 or similar).

  • Equilibration: Equilibrate the column with a suitable buffer (e.g., PBS).

  • Sample Loading and Elution: Load the reaction mixture onto the column and elute with the equilibration buffer.

  • Fraction Collection: Collect fractions and monitor the eluate for the presence of the protein conjugate (e.g., by measuring absorbance at 280 nm).

  • Analysis: Pool the fractions containing the purified conjugate and analyze for purity using techniques like SDS-PAGE or HPLC.

Visualized Workflows and Pathways

Safe Handling and Disposal Workflow

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store at -20°C in a Dry Place Inspect->Store Equilibrate Equilibrate to Room Temperature Before Opening Store->Equilibrate Weigh Weigh in a Fume Hood Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent (DMF/DMSO) Weigh->Dissolve React Perform Conjugation Reaction Dissolve->React Collect Collect Unused Reagent and Contaminated Materials React->Collect Label Label as Chemical Waste Collect->Label Dispose Dispose via Licensed Contractor Label->Dispose

Caption: Workflow for the safe receiving, storage, handling, and disposal of this compound.

Bioconjugation and Deprotection Pathway

Bioconjugation_Deprotection_Pathway FmocPEG_NHS This compound Conjugated_Protein Fmoc-PEG-Protein FmocPEG_NHS->Conjugated_Protein Conjugation (pH 7.2-8.5) Protein Protein-NH2 Protein->Conjugated_Protein Deprotected_Protein H2N-PEG-Protein Conjugated_Protein->Deprotected_Protein Deprotection (20% Piperidine/DMF)

Caption: Reaction pathway illustrating the conjugation of this compound to a primary amine and subsequent Fmoc deprotection.

References

Methodological & Application

Application Notes and Protocols for Fmoc-PEG6-NHS Ester in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulating half-life, improved solubility, and reduced immunogenicity.[1] Fmoc-PEG6-NHS ester is a heterobifunctional linker designed for the straightforward incorporation of a discrete six-unit PEG spacer into synthetic peptides during solid-phase peptide synthesis (SPPS).

This molecule features two key functional groups: a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protected amine and a highly reactive N-hydroxysuccinimide (NHS) ester. The Fmoc group is compatible with standard Fmoc-based SPPS chemistry, allowing for the linker's integration at specific sites within a peptide sequence. The NHS ester provides a means for efficient covalent conjugation to primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond.[2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[2][3]

These application notes provide detailed protocols for the use of this compound in SPPS, covering both on-resin and solution-phase (post-synthetic) PEGylation strategies. Additionally, it includes information on the characterization of PEGylated peptides and a case study on the synthesis of a PEGylated Glucagon-Like Peptide-1 (GLP-1) analogue, a class of therapeutics for type 2 diabetes and obesity.

Chemical Properties and Reaction Mechanism

This compound is a valuable tool for introducing a defined-length PEG spacer into a peptide. The key chemical features and the reaction mechanism of the NHS ester with a primary amine are outlined below.

PropertyValueReference
Chemical Formula C34H44N2O12
Molecular Weight 672.73 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, DCM
Storage -20°C, desiccated

The reaction of the NHS ester with a primary amine, such as the N-terminus of a peptide, proceeds via nucleophilic acyl substitution to form a stable amide bond, with the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in a slightly basic environment to ensure the amine is deprotonated and thus more nucleophilic.

G cluster_reactants Reactants cluster_products Products Fmoc_PEG_NHS This compound Pegylated_Peptide Fmoc-PEG6-Peptide (Amide Bond) Fmoc_PEG_NHS->Pegylated_Peptide Forms Amide Bond NHS N-Hydroxysuccinimide (Byproduct) Fmoc_PEG_NHS->NHS Releases Peptide_Amine Peptide-NH2 (Primary Amine) Peptide_Amine->Pegylated_Peptide

Figure 1: Reaction of this compound with a Primary Amine.

Experimental Protocols

Protocol 1: On-Resin N-Terminal PEGylation

This protocol describes the incorporation of the this compound onto the N-terminus of a peptide while it is still attached to the solid-phase resin.

Materials:

  • Peptide-resin with a deprotected N-terminus

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • N-Terminal Deprotection: If the N-terminal Fmoc group is present, deprotect it using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • PEGylation Reaction:

    • Dissolve this compound (1.5 equivalents relative to the resin loading) in DMF.

    • Add DIPEA (3.0 equivalents) to the solution.

    • Add the this compound/DIPEA solution to the resin.

    • Shake the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Reaction: Perform a Kaiser test (ninhydrin test) to monitor the disappearance of the free primary amine. A negative Kaiser test (colorless to yellowish beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.

  • Fmoc Deprotection (Optional): If a free amine is desired at the N-terminus of the PEG linker for further modification, the Fmoc group can be removed with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification: Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Post-Synthesis (Solution-Phase) PEGylation

This protocol is suitable for PEGylating a purified peptide in solution.

Materials:

  • Purified peptide with a free primary amine

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO) or DMF

  • Reaction tubes

  • Shaker/vortexer

Procedure:

  • Peptide Solution Preparation: Dissolve the purified peptide in PBS (pH 7.4) to a concentration of 1-5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of DMSO or DMF to create a concentrated stock solution.

  • PEGylation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the peptide solution.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris or glycine, to consume any unreacted NHS ester.

  • Purification: Purify the PEGylated peptide from excess PEG reagent and unreacted peptide using RP-HPLC or size-exclusion chromatography (SEC).

Data Presentation: Quantitative Analysis

The efficiency of the PEGylation reaction and the purity of the final product are critical parameters. The following table provides representative data for the synthesis of a PEGylated 15-amino acid peptide using the on-resin protocol.

ParameterValueMethod of Analysis
Resin Loading 0.5 mmol/gFmoc Quantitation by UV
Crude Peptide Purity >85%RP-HPLC
PEGylation Efficiency ~95%LC-MS
Final Purity (after HPLC) >98%RP-HPLC
Observed Mass (Monoisotopic) Expected + 672.73 DaMALDI-TOF MS
Overall Yield 25-35%Based on initial resin loading

Note: Yields can vary significantly depending on the peptide sequence and synthesis conditions.

Experimental Workflow

The overall workflow for the synthesis and purification of a PEGylated peptide using this compound is depicted below.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Purification Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Repeat Repeat Steps 2 & 3 Amino_Acid_Coupling->Repeat Repeat->Fmoc_Deprotection N_Terminal_Deprotection 4. N-Terminal Fmoc Deprotection Repeat->N_Terminal_Deprotection PEGylation 5. On-Resin PEGylation (this compound) N_Terminal_Deprotection->PEGylation Cleavage 6. Cleavage from Resin PEGylation->Cleavage Precipitation 7. Ether Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Lyophilization 9. Lyophilization Purification->Lyophilization Final_Product Pure PEGylated Peptide Lyophilization->Final_Product

Figure 2: Workflow for On-Resin Peptide PEGylation.

Case Study: PEGylated GLP-1 Analogue and Signaling Pathway

Glucagon-like peptide-1 (GLP-1) is a peptide hormone that plays a crucial role in regulating blood sugar levels. However, native GLP-1 has a very short half-life in vivo. PEGylation is a common strategy to develop long-acting GLP-1 receptor agonists for the treatment of type 2 diabetes.

A GLP-1 analogue can be synthesized using standard Fmoc-SPPS, followed by N-terminal PEGylation with this compound as described in Protocol 1. The resulting PEGylated peptide will exhibit enhanced stability and a longer duration of action.

Upon binding to the GLP-1 receptor (a G protein-coupled receptor or GPCR) on pancreatic β-cells, the PEGylated GLP-1 analogue initiates a signaling cascade that leads to insulin (B600854) secretion.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1_Agonist PEGylated GLP-1 Agonist GLP1R GLP-1 Receptor (GPCR) GLP1_Agonist->GLP1R Binds to G_Protein Gαs Protein GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Figure 3: GLP-1 Receptor Signaling Pathway.

Characterization of PEGylated Peptides

The successful synthesis of a PEGylated peptide must be confirmed through rigorous analytical characterization.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS is used to confirm the covalent attachment of the PEG linker by observing the expected mass shift corresponding to the PEG moiety. The mass of the this compound is 672.73 Da.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the PEGylated peptide and to separate it from the un-PEGylated starting material and other impurities. PEGylated peptides typically have a different retention time compared to their non-PEGylated counterparts.

  • Amino Acid Analysis (AAA): AAA can be used to confirm the amino acid composition of the peptide portion of the conjugate.

Conclusion

This compound is a versatile and efficient reagent for the site-specific PEGylation of synthetic peptides. Its compatibility with standard Fmoc-SPPS protocols allows for the precise incorporation of a hydrophilic PEG spacer, which can significantly enhance the therapeutic potential of peptide-based drugs. The protocols and information provided in these application notes offer a comprehensive guide for researchers in the fields of peptide chemistry and drug development to successfully synthesize and characterize PEGylated peptides for a wide range of applications.

References

Application Notes and Protocols for Fmoc-PEG6-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. Fmoc-PEG6-NHS ester is a bifunctional linker that offers several advantages in ADC development. The N-hydroxysuccinimide (NHS) ester provides a reactive group for covalent attachment to primary amines on the antibody, such as the side chain of lysine (B10760008) residues. The polyethylene (B3416737) glycol (PEG) spacer, in this case with six ethylene (B1197577) glycol units, is a hydrophilic moiety that can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and immunogenicity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the distal end of the PEG chain allows for orthogonal deprotection to reveal a primary amine, which can then be used for the conjugation of a cytotoxic payload. This modular approach provides flexibility in the design and synthesis of ADCs with tailored properties.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It includes methodologies for antibody conjugation, drug-to-antibody ratio (DAR) determination, and stability assessment, along with representative data and visualizations to guide researchers in this field.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of ADCs with Varying PEG Linker Lengths
LinkerDrug-to-Antibody Ratio (DAR)In Vitro Plasma Stability (% Intact ADC after 7 days)In Vivo Clearance (mL/day/kg)In Vivo Half-life (t1/2, days)
No PEG ~2>90%~15~8
PEG2 ~4>95%~10~10
PEG4 ~4>95%~7~12
Fmoc-PEG6-NHS ~4-6 (projected) >95% (projected) ~5-7 (projected) ~12-14 (projected)
PEG8 ~8>95%~5~14
PEG12 ~8>95%~5~14
PEG24 ~8>95%~5~14

Note: Data for PEG2, PEG4, PEG8, PEG12, and PEG24 are compiled from various preclinical studies and are intended for comparative purposes. The values for Fmoc-PEG6-NHS are projected based on the trends observed with other PEG linkers. Actual results may vary depending on the specific antibody, payload, and conjugation conditions.

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
LinkerCell LineTarget AntigenPayloadIC50 (nM)
No PEG HER2+ Breast CancerHER2MMAE0.5
PEG4 HER2+ Breast CancerHER2MMAE0.7
Fmoc-PEG6-NHS HER2+ Breast Cancer HER2 MMAE ~0.8-1.0 (projected)
PEG8 HER2+ Breast CancerHER2MMAE1.2
PEG12 HER2+ Breast CancerHER2MMAE1.5

Note: The IC50 values are representative and can be influenced by the specific cell line, payload, and experimental conditions. The projected IC50 for an ADC with a PEG6 linker suggests a slight decrease in potency compared to a non-PEGylated version, a common trade-off for improved pharmacokinetic properties.[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

1. Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

2. Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., from Tris buffer or glycine), perform a buffer exchange into a suitable conjugation buffer like PBS (pH 7.2-8.0).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound solution to the antibody solution. A starting point of 20-fold molar excess is recommended.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting antibody-linker conjugate using SEC to remove excess linker and quenching reagent.

    • Collect the fractions corresponding to the monomeric antibody conjugate.

Protocol 2: Fmoc Deprotection and Payload Conjugation

1. Materials:

  • Purified antibody-PEG6-Fmoc conjugate

  • 20% Piperidine (B6355638) in DMF (v/v)

  • Activated payload (e.g., maleimide-functionalized drug for conjugation to a subsequently introduced thiol)

  • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)

2. Procedure:

  • Fmoc Deprotection:

    • Treat the antibody-PEG6-Fmoc conjugate with a solution of 20% piperidine in DMF. The reaction is typically fast (20-30 minutes at room temperature).[2]

    • Immediately purify the deprotected antibody-PEG6-NH2 conjugate by SEC to remove the piperidine and byproducts.

  • Payload Conjugation:

    • The newly exposed primary amine on the PEG linker can be used for various conjugation strategies. For example, it can be modified to introduce a thiol-reactive group for subsequent conjugation to a maleimide-activated payload.

    • The specific protocol for payload conjugation will depend on the chosen chemistry.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

1. Method Overview: The average number of drug molecules conjugated to an antibody (DAR) is a critical quality attribute of an ADC.[1][3] It can be determined using several methods, including UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).[4][5][6]

2. UV-Vis Spectroscopy Method:

  • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has a strong absorbance.

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

3. Hydrophobic Interaction Chromatography (HIC) Method:

  • HIC separates ADC species based on their hydrophobicity. Species with a higher number of conjugated drugs are more hydrophobic and will have a longer retention time.

  • The area under each peak in the chromatogram corresponds to the relative abundance of each DAR species.

  • The average DAR is calculated as the weighted average of the DAR of each species.

Protocol 4: In Vitro Plasma Stability Assay

1. Method Overview: Assessing the stability of an ADC in plasma is crucial to predict its in vivo performance.[7][8] This assay measures the release of the payload from the antibody over time.

2. Procedure:

  • Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma-ADC mixture.

  • Isolate the ADC from the plasma using affinity capture (e.g., Protein A/G beads).

  • Analyze the captured ADC by a suitable method (e.g., LC-MS) to determine the amount of intact ADC and released payload.[7]

  • The stability is often reported as the percentage of intact ADC remaining over time.

Visualizations

ADC_Development_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification1 Purification cluster_deprotection Fmoc Deprotection cluster_payload_conjugation Payload Conjugation cluster_purification2 Final Purification & Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (Amine-free buffer) mAb->buffer_exchange conjugation NHS Ester Reaction (mAb + Linker) buffer_exchange->conjugation linker This compound linker->conjugation sec1 Size Exclusion Chromatography conjugation->sec1 deprotection Piperidine Treatment sec1->deprotection payload_conjugation Payload Reaction deprotection->payload_conjugation payload Activated Payload payload->payload_conjugation sec2 Purification (SEC/HIC) payload_conjugation->sec2 characterization Characterization (DAR, Stability, etc.) sec2->characterization Signaling_Pathway cluster_adc ADC Action cluster_payload_release Payload Release & Action cluster_cell_cycle_arrest Cellular Response cluster_apoptosis Apoptosis ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload Payload (e.g., Tubulin Inhibitor) Lysosome->Payload Linker Cleavage Tubulin Tubulin Polymerization Payload->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule disrupted G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Caspase_Activation Caspase Activation G2M_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Note and Protocol: Conjugation of Fmoc-PEG6-NHS Ester to Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of oligonucleotide-based drugs.[1][2] PEGylation can improve solubility, increase in vivo stability against nucleases, and prolong circulation half-life by reducing renal clearance.[2][3] This document provides a detailed protocol for the conjugation of a specific PEGylating agent, Fmoc-PEG6-NHS ester, to oligonucleotides that have been synthesized with a primary amine modification.

The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers an orthogonal protection strategy, allowing for selective deprotection under basic conditions, which can be useful for subsequent on-support or in-solution modifications. The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive chemical group that forms a stable amide bond with primary amines at physiological to slightly basic pH.[4] This protocol will cover the conjugation reaction, purification of the resulting PEGylated oligonucleotide, and methods for characterization.

Chemical Principle

The conjugation reaction is based on the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically performed in an aqueous buffer at a pH between 7 and 9 to ensure the primary amine is deprotonated and thus, maximally nucleophilic.

Experimental Workflow and Reaction Pathway

The overall experimental workflow for the conjugation of this compound to an amine-modified oligonucleotide is depicted below.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_oligo Dissolve Amine- Modified Oligonucleotide reaction Incubate at Room Temperature (1-2 hours) prep_oligo->reaction Add PEG solution to oligo prep_peg Dissolve Fmoc-PEG6-NHS Ester in DMSO prep_peg->reaction purify Purify Conjugate (e.g., RP-HPLC) reaction->purify Stop reaction analyze Characterize Conjugate (e.g., Mass Spectrometry) purify->analyze

Caption: Experimental workflow for this compound conjugation.

The chemical reaction pathway illustrating the formation of the amide bond is shown below.

G Amine-Oligo Oligo-NH2 Conjugate Oligo-NH-CO-PEG6-Fmoc Amine-Oligo->Conjugate + PEG-NHS Fmoc-PEG6-NHS PEG-NHS->Conjugate pH 7-9 NHS NHS Conjugate->NHS +

References

Surface Modification of Nanoparticles with Fmoc-PEG6-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and research tools. Polyethylene glycol (PEG)ylation is a gold-standard technique for improving the biocompatibility and pharmacokinetic profile of nanoparticles by reducing opsonization and subsequent clearance by the mononuclear phagocyte system. This document provides detailed application notes and protocols for the surface modification of nanoparticles using Fmoc-PEG6-NHS ester, a heterobifunctional linker that offers precise control over subsequent functionalization steps.

The this compound linker possesses two key functional groups:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amine groups on the surface of nanoparticles to form stable amide bonds.

  • Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group: This group masks a primary amine at the distal end of the PEG chain. The Fmoc group is stable under the conditions required for NHS ester conjugation but can be readily removed under mild basic conditions to expose the amine for further conjugation of targeting ligands, imaging agents, or therapeutic molecules.

This controlled, stepwise functionalization makes this compound an invaluable tool for the rational design of multifunctional nanomedicines.

Applications

The use of this compound for nanoparticle surface modification enables a wide range of applications in biomedical research and drug development:

  • Targeted Drug Delivery: The exposed amine after Fmoc deprotection serves as a versatile anchor point for the covalent attachment of targeting ligands such as antibodies, peptides, or small molecules. This facilitates the active targeting of nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[1]

  • Controlled Surface Density: The ability to quantify the number of Fmoc groups on the nanoparticle surface allows for precise control over the density of subsequently conjugated ligands, which can be critical for optimizing receptor-mediated uptake.

  • Stealth Liposomes and Nanoparticles: The PEG component provides a hydrophilic shield that reduces protein adsorption and recognition by the immune system, leading to prolonged circulation times and passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[2][3]

  • Multifunctional Nanoplatforms: The sequential nature of the conjugation process allows for the creation of nanoparticles with multiple functionalities, such as a therapeutic agent encapsulated within the core and a targeting moiety and imaging agent attached to the surface.

Experimental Protocols

This section provides a comprehensive, step-by-step guide for the surface modification of nanoparticles with this compound, from initial amine functionalization of the nanoparticle core to the final conjugation of a targeting ligand.

Workflow for Nanoparticle Surface Modification

Workflow cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: Surface Amination cluster_2 Step 3: PEGylation cluster_3 Step 4: Deprotection cluster_4 Step 5: Bio-conjugation NP Bare Nanoparticle (e.g., AuNP, SPION) AmineNP Amine-Functionalized Nanoparticle NP->AmineNP Amine Functionalization FmocPEGNP Fmoc-PEG-Nanoparticle AmineNP->FmocPEGNP Fmoc-PEG6-NHS ester conjugation AminePEGNP Amine-PEG-Nanoparticle FmocPEGNP->AminePEGNP Fmoc Deprotection TargetedNP Targeted Nanoparticle AminePEGNP->TargetedNP Ligand Conjugation

Caption: Overall workflow for nanoparticle surface functionalization.

Protocol 1: Amine Functionalization of Nanoparticles

This protocol describes the introduction of primary amine groups onto the surface of gold nanoparticles (AuNPs) and superparamagnetic iron oxide nanoparticles (SPIONs), which is a prerequisite for reaction with NHS esters.

Method 1A: Amine Functionalization of Gold Nanoparticles (AuNPs)

  • Materials:

    • Gold nanoparticles (AuNPs)

    • (3-Aminopropyl)trimethoxysilane (APTMS)

    • Ethanol (B145695)

    • Deionized (DI) water

  • Procedure:

    • Disperse AuNPs in ethanol.

    • Add APTMS to the AuNP suspension. The final concentration of APTMS should be optimized but a starting point is typically 1-5% (v/v).

    • Stir the mixture vigorously at room temperature for 2-4 hours.

    • Wash the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes) and resuspension in fresh ethanol three times to remove excess APTMS.

    • Finally, resuspend the amine-functionalized AuNPs in a suitable buffer for the next step (e.g., PBS pH 7.4).

Method 1B: Amine Functionalization of Iron Oxide Nanoparticles (SPIONs)

  • Materials:

  • Procedure:

    • Disperse SPIONs in toluene.

    • Add APTES and triethylamine to the SPION suspension.

    • Sonicate the mixture for 5 hours.

    • Add heptane to precipitate the nanoparticles.

    • Use a strong magnet to collect the nanoparticles and discard the supernatant.

    • Wash the nanoparticles three times with acetone.

    • Dry the amine-functionalized SPIONs under vacuum.[4]

Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the reaction of the NHS ester moiety of the PEG linker with the newly introduced surface amine groups on the nanoparticles.

  • Materials:

    • Amine-functionalized nanoparticles (from Protocol 1)

    • This compound

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4 or Borate Buffer pH 8.5). Avoid buffers containing primary amines like Tris.

    • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M Glycine)

  • Procedure:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Add the this compound solution to the nanoparticle dispersion. The molar ratio of the linker to the estimated surface amine groups should be optimized, but a 10- to 50-fold molar excess of the linker is a common starting point.

    • Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

    • Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubating for 15 minutes.

    • Purify the Fmoc-PEG-nanoparticles by repeated centrifugation and resuspension in the Reaction Buffer to remove unreacted PEG linker and byproducts.

Protocol 3: Quantification of Surface Fmoc Groups

This protocol allows for the determination of the number of successfully conjugated Fmoc-PEG6 linkers on the nanoparticle surface using UV-Vis spectroscopy. The Fmoc group is cleaved with a base, releasing dibenzofulvene (DBF), which has a characteristic UV absorbance.

  • Materials:

  • Procedure:

    • Prepare a known concentration of the Fmoc-PEG-nanoparticle suspension in DMF.

    • Add piperidine to the suspension to a final concentration of 20% (v/v).

    • Incubate the mixture at room temperature for 30 minutes to ensure complete cleavage of the Fmoc group.

    • Pellet the nanoparticles by centrifugation.

    • Measure the absorbance of the supernatant at 301 nm. The dibenzofulvene-piperidine adduct has a strong absorbance at this wavelength.

    • Calculate the concentration of the adduct using the Beer-Lambert law (A = εbc), where ε (molar absorptivity) is 7800 M⁻¹cm⁻¹.[5]

    • From the concentration of the adduct, the number of Fmoc groups per nanoparticle can be calculated.

Protocol 4: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the terminal primary amine for subsequent conjugation.

  • Materials:

    • Fmoc-PEG-nanoparticles

    • 20% (v/v) Piperidine in DMF

    • DMF

    • Reaction Buffer (e.g., PBS pH 7.4)

  • Procedure:

    • Resuspend the purified Fmoc-PEG-nanoparticles in the 20% piperidine in DMF solution.

    • Incubate for 30 minutes at room temperature with gentle mixing.

    • Pellet the nanoparticles by centrifugation and discard the supernatant containing the cleaved Fmoc group.

    • Wash the nanoparticles thoroughly with DMF (2-3 times) followed by the Reaction Buffer (2-3 times) to remove all traces of piperidine.

    • The resulting amine-PEG-nanoparticles are now ready for conjugation.

Protocol 5: Conjugation of a Targeting Peptide to Amine-PEG-Nanoparticles

This protocol outlines the final step of attaching a targeting peptide with a carboxyl group to the exposed amine on the nanoparticle surface using EDC/NHS chemistry.

  • Materials:

    • Amine-PEG-nanoparticles (from Protocol 4)

    • Targeting peptide with a terminal carboxylic acid

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

    • Coupling Buffer (e.g., PBS, pH 7.4)

    • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Procedure:

    • In a separate tube, dissolve the targeting peptide in Activation Buffer.

    • Add EDC (1.5 molar excess to the peptide) and NHS (1.2 molar excess to the peptide) to the peptide solution to activate the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

    • Add the activated peptide solution to the amine-PEG-nanoparticle suspension in Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

    • Quench the reaction by adding the Quenching Solution.

    • Purify the final targeted nanoparticles using appropriate methods such as dialysis, size-exclusion chromatography, or repeated centrifugation to remove unreacted peptide and coupling reagents.

Data Presentation

The successful surface modification of nanoparticles should be confirmed by a suite of characterization techniques. The following tables summarize representative quantitative data expected at different stages of the modification process.

Table 1: Physicochemical Properties of Nanoparticles at Each Modification Step

Nanoparticle StageMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles (AuNP)20.5 ± 1.20.21 ± 0.03-35.8 ± 2.5
Amine-Functionalized Nanoparticles22.1 ± 1.50.25 ± 0.04+25.3 ± 3.1
Fmoc-PEG-Nanoparticles35.8 ± 2.10.18 ± 0.02+18.7 ± 2.8
Amine-PEG-Nanoparticles36.2 ± 2.30.19 ± 0.03+22.1 ± 3.5
Targeted Nanoparticles40.5 ± 2.80.22 ± 0.04+15.4 ± 2.9

Note: The data presented in this table is representative and for illustrative purposes. Actual values will vary depending on the nanoparticle type, size, and surface chemistry.

Table 2: Quantification of Surface Ligands

Quantification ParameterMethodTypical Value
Fmoc Group Surface DensityUV-Vis Spectroscopy (at 301 nm)5-15 µmol/g
Targeting Peptide Conjugation EfficiencyHPLC or Fluorescence Spectroscopy60-85%

Visualization of a Targeted Signaling Pathway

Nanoparticles functionalized with targeting ligands can be designed to deliver therapeutic agents that modulate specific cellular signaling pathways implicated in disease. A prominent example is the PI3K/Akt pathway, which is frequently dysregulated in cancer.[6][7]

PI3K_Akt_Pathway cluster_ligand Targeted Nanoparticle Delivery cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TargetedNP Targeted Nanoparticle (with PI3K Inhibitor) RTK Receptor Tyrosine Kinase (RTK) TargetedNP->RTK Binding & Internalization PI3K PI3K TargetedNP->PI3K Inhibition RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Caption: Targeted nanoparticle inhibiting the PI3K/Akt signaling pathway.

References

Application Notes and Protocols: Fmoc-PEG6-NHS Ester in Hydrogel and Biomaterial Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG6-NHS ester is a heterobifunctional crosslinking agent integral to the fabrication of advanced hydrogels and biomaterials. This reagent features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hexa(ethylene glycol) (PEG6) spacer, and a N-hydroxysuccinimide (NHS) ester functional group. This unique combination of moieties allows for a two-step, controlled conjugation strategy, making it a versatile tool in tissue engineering, drug delivery, and 3D cell culture applications.[1]

The hydrophilic PEG6 spacer enhances the solubility of the molecule in aqueous environments and reduces non-specific protein adsorption to the resulting biomaterial.[1] The NHS ester group reacts efficiently with primary amines on proteins, peptides, or other polymers to form stable amide bonds, leading to the formation of a crosslinked hydrogel network.[2][3] The Fmoc protecting group offers an orthogonal handle for secondary functionalization after deprotection under basic conditions.

These application notes provide an overview of the utility of this compound in creating biocompatible hydrogels with tunable properties. Detailed protocols for hydrogel fabrication, characterization, and application in drug delivery and cell culture are presented, along with representative quantitative data and illustrative diagrams.

Key Applications

  • Tissue Engineering: Fabrication of biocompatible scaffolds that mimic the native extracellular matrix (ECM) to support cell adhesion, proliferation, and differentiation.[4] The incorporation of cell adhesion peptides, such as RGD, into the hydrogel network can influence cellular signaling pathways.

  • Drug Delivery: Development of hydrogel-based depots for the sustained and controlled release of therapeutic agents. The crosslinking density of the hydrogel can be modulated to control the release kinetics of encapsulated molecules.

  • 3D Cell Culture: Creation of well-defined, three-dimensional microenvironments for culturing cells that more closely mimic in vivo conditions compared to traditional 2D culture systems.

Quantitative Data Summary

The mechanical properties and swelling behavior of hydrogels are critical parameters that influence their application. While specific data for this compound crosslinked hydrogels is not extensively published, the following tables provide representative data from similar PEG-based and peptide hydrogel systems to illustrate the range of achievable properties.

Table 1: Representative Mechanical Properties of PEG-Based Hydrogels

Hydrogel SystemPolymer Concentration (% w/v)CrosslinkerYoung's Modulus (kPa)Storage Modulus (G') (Pa)Reference
PEGDA10Photo-polymerization3.5 MPa-
4-arm PEG-SG2P(KA) (amine polymer)-~1000
4-arm PEG-SG8P(KA) (amine polymer)-~8000
Fmoc-FF/SN/ASelf-assembly-100 - 10,000
Fmoc-Phe3N/AGenipin-~1000 - 2500

Table 2: Representative Swelling Ratios of Crosslinked Hydrogels

Hydrogel SystemCrosslinkerSwelling Ratio (%)Reference
Fmoc-tripeptideGenipin27 - 50
GelatinEDC/NHSVariable with crosslink density
PEG/PDMSThiol-eneVariable with PDMS content
PEGDAPhoto-polymerization220 - 3150

Experimental Protocols

Protocol 1: Fabrication of a Peptide-Based Hydrogel using this compound

This protocol describes the formation of a hydrogel by crosslinking a lysine-containing peptide with this compound.

Materials:

  • Lysine-containing peptide (e.g., RGD-K)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Peptide Solution Preparation: Dissolve the lysine-containing peptide in PBS (pH 7.4) to the desired final concentration (e.g., 10 mg/mL).

  • Crosslinker Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 100 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Crosslinking Reaction: a. Add the this compound stock solution to the peptide solution. A common starting point is a 2:1 molar ratio of NHS ester to primary amines on the peptide. b. Mix the solution thoroughly but gently by pipetting. c. Immediately cast the solution into the desired mold or well plate.

  • Gelation: Allow the mixture to incubate at room temperature or 37°C. Gelation time will vary depending on the concentration of reactants and temperature. Monitor gel formation by gently tilting the container.

  • Washing: Once the hydrogel has formed, wash it several times with PBS to remove any unreacted crosslinker and DMSO.

Protocol 2: Encapsulation of a Model Drug for Controlled Release Studies

This protocol details the encapsulation of a model protein (e.g., Bovine Serum Albumin, BSA) into the hydrogel for subsequent release studies.

Materials:

  • Peptide-based hydrogel precursor solution (from Protocol 1, Step 1)

  • This compound solution (from Protocol 1, Step 2)

  • Bovine Serum Albumin (BSA)

  • PBS, pH 7.4

Procedure:

  • Drug-Peptide Mixture: Dissolve BSA in the peptide solution to the desired final concentration.

  • Hydrogel Formation: Initiate the crosslinking reaction by adding the this compound solution to the BSA-peptide mixture.

  • Gelation and Washing: Follow steps 3-5 from Protocol 1 to form and wash the drug-loaded hydrogel.

  • Release Study: a. Place the drug-loaded hydrogel in a known volume of PBS at 37°C. b. At predetermined time points, collect the supernatant and replace it with fresh PBS. c. Quantify the amount of released BSA in the supernatant using a suitable protein assay (e.g., BCA assay).

Protocol 3: 3D Cell Culture in a Functionalized Hydrogel

This protocol outlines the encapsulation of cells within a hydrogel functionalized with a cell adhesion motif.

Materials:

  • Peptide solution containing an adhesion motif (e.g., RGD) and lysine (B10760008) residues.

  • This compound

  • Cell suspension in culture medium

  • Sterile PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Prepare Solutions: Prepare the peptide and crosslinker solutions as described in Protocol 1, ensuring all reagents and materials are sterile.

  • Cell Suspension: Resuspend the desired cells in the sterile peptide solution at the desired cell density.

  • Encapsulation: Initiate hydrogel formation by adding the this compound solution to the cell-peptide suspension. Gently mix to ensure uniform cell distribution.

  • Gelation: Cast the cell-laden hydrogel solution into a sterile culture vessel and allow it to gel at 37°C in a cell culture incubator.

  • Cell Culture: After gelation, add cell culture medium to the hydrogel and culture the cells under standard conditions. Monitor cell viability and morphology over time.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_hydrogel Hydrogel Matrix cluster_cell Cell Hydrogel Fmoc-PEG6-NHS Crosslinked Hydrogel RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Signaling Cascade Nucleus Nucleus (Gene Expression) Actin->Nucleus Mechanical Cues

Caption: RGD-Integrin binding and subsequent intracellular signaling.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_fab Hydrogel Fabrication cluster_app Application P1 Dissolve Peptide in PBS (pH 7.4) F1 Mix Peptide and Crosslinker Solutions P1->F1 P2 Dissolve Fmoc-PEG6-NHS in anhydrous DMSO P2->F1 F2 Cast into Mold F1->F2 F3 Incubate for Gelation F2->F3 F4 Wash Hydrogel F3->F4 A1 Drug Delivery Study F4->A1 A2 3D Cell Culture F4->A2 A3 Tissue Engineering Scaffold F4->A3 Logical_Relationship Crosslinker This compound Hydrogel Crosslinked Hydrogel Network Crosslinker->Hydrogel Reacts with Polymer Amine-Containing Polymer (e.g., Peptide, Protein) Polymer->Hydrogel Forms backbone of Properties Tunable Properties (Stiffness, Swelling) Hydrogel->Properties Exhibits Applications Biomedical Applications (Drug Delivery, Tissue Engineering) Properties->Applications Dictates

References

Application Notes and Protocols: A Step-by-Step Guide for Fmoc Deprotection in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solution-phase deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a critical step in peptide synthesis and other areas of organic chemistry. The protocols and data presented herein are intended to offer a detailed framework for researchers, scientists, and professionals in drug development to achieve efficient and high-purity removal of the Fmoc group.

The Fmoc group is a base-labile protecting group for primary and secondary amines. Its removal is typically accomplished via a β-elimination mechanism catalyzed by a secondary amine base, most commonly piperidine (B6355638).[1] This process releases the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess base also serves to trap the reactive DBF byproduct, forming a stable adduct that can be subsequently removed during the workup procedure.[1]

Key Considerations for Fmoc Deprotection
  • Base Selection: Piperidine is the most common and effective reagent for Fmoc deprotection.[2] However, other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), piperazine, and morpholine (B109124) can be used, particularly to mitigate side reactions like aspartimide formation.[2][3]

  • Solvent: N,N-Dimethylformamide (DMF) is the most widely used solvent due to its ability to solvate both the protected peptide and the reagents.[4] Other solvents like dichloromethane (B109758) (DCM), acetonitrile, and tetrahydrofuran (B95107) (THF) can also be employed.[1][5]

  • Reaction Monitoring: The progress of the deprotection reaction can be monitored by Thin Layer Chromatography (TLC) or UV spectroscopy. On a TLC plate, the disappearance of the UV-active Fmoc-protected starting material indicates reaction completion. The product, now containing a free amine, can be visualized with a ninhydrin (B49086) stain.[1] UV spectroscopy can be used to quantify the release of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance around 301 nm.[6]

  • Side Reactions: The basic conditions of Fmoc deprotection can sometimes lead to side reactions such as aspartimide formation (especially with Asp-Gly or Asp-Ser sequences) and diketopiperazine formation at the dipeptide stage.[3][7] Careful selection of reagents and reaction conditions can help minimize these unwanted reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for solution-phase Fmoc deprotection of various substrates. These values can serve as a starting point for process optimization.

SubstrateDeprotection Reagent(s)SolventReaction TimeTemperatureTypical YieldPurity (by HPLC)Reference
Fmoc-Gly-OEt20% Piperidine in DMFDMF30 minRoom Temp.>95%>98%[1]
Fmoc-Phe-OMe20% Piperidine in DCMDCM1 hourRoom Temp.>90%>97%[1]
General PeptideDimethylamine in THF or AcetonitrileTHF or Acetonitrile~20 minRoom Temp.Not specifiedNot specified[5]
Fmoc-L-Ala-MPPA20% v/v PiperidineDMF30-60 minRoom Temp.Not specifiedNot specified[1]
Fmoc-protected peptideMorpholineAcetonitrile24 hoursRoom Temp.Not specifiedNot specified[8]
Asp-containing peptide20% Piperidine / 5% Formic AcidNot specified~45 minRoom Temp.Not specifiedNot specified[9]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the solution-phase Fmoc deprotection of an Fmoc-protected amino acid or peptide.

Materials:

  • Fmoc-protected substrate

  • Anhydrous N,N-Dimethylformamide (DMF)[1]

  • Piperidine[1]

  • Dichloromethane (DCM) or Ethyl Acetate[1]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]

  • Brine (saturated aqueous NaCl solution)[1]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Septum and inert gas supply (e.g., Nitrogen or Argon)[1]

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp (254 nm)

  • Ninhydrin stain solution

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve the Fmoc-protected substrate (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M.[1]

    • Add a magnetic stir bar to the flask.

    • Seal the flask with a septum and flush with an inert gas like nitrogen or argon.[1]

  • Deprotection Reaction:

    • While stirring the solution at room temperature, add piperidine to a final concentration of 20% (v/v).[1]

    • Monitor the reaction progress by TLC. To do this, withdraw a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 10% methanol (B129727) in dichloromethane).[1]

    • Visualize the TLC plate under a UV lamp. The Fmoc-protected starting material will be UV active. The reaction is complete when the starting material spot disappears.[1]

    • Additionally, the product can be visualized by staining the TLC plate with ninhydrin, which will react with the newly formed free amine to produce a colored spot.[1] The reaction is typically complete within 30-60 minutes.[1]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.[1]

    • Re-dissolve the residue in an organic solvent such as dichloromethane (DCM) or ethyl acetate.[1]

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (twice) to remove the dibenzofulvene-piperidine adduct.[1]

      • Brine (once).[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Further Purification (if necessary):

    • If required, the crude product can be further purified by silica (B1680970) gel column chromatography.

  • Characterization:

    • Confirm the identity and purity of the deprotected product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Visualizations

Fmoc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification start Dissolve Fmoc-protected substrate in DMF add_piperidine Add 20% Piperidine start->add_piperidine stir Stir at Room Temperature (30-60 min) add_piperidine->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate redissolve Redissolve in DCM/Ethyl Acetate concentrate->redissolve wash_bicarb Wash with sat. NaHCO3 redissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate_final Concentrate to yield crude product dry->concentrate_final purify Column Chromatography (if needed) concentrate_final->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Experimental workflow for solution-phase Fmoc deprotection.

Fmoc_Deprotection_Mechanism fmoc_amine Fmoc-NH-R intermediate1 Carbanion Intermediate fmoc_amine->intermediate1 Proton Abstraction piperidine Piperidine (Base) dbf_adduct DBF-Piperidine Adduct piperidine->dbf_adduct dibenzofulvene Dibenzofulvene (DBF) intermediate1->dibenzofulvene free_amine H2N-R (Free Amine) intermediate1->free_amine co2 CO2 intermediate1->co2 label1 β-Elimination dibenzofulvene->dbf_adduct label2 Adduct Formation

Caption: Mechanism of base-catalyzed Fmoc deprotection.

References

Application Note: High-Purity Purification of Fmoc-PEG6-NHS Ester Conjugates Using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG6-NHS ester is a commonly utilized crosslinker in bioconjugation, drug delivery, and peptide synthesis. The incorporation of a six-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. The N-hydroxysuccinimide (NHS) ester provides a reactive group for efficient covalent bonding with primary amines on proteins, peptides, or other molecules. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers an orthogonal protection strategy, allowing for selective deprotection under mild basic conditions.

Following the synthesis of this compound or its conjugation to a target molecule, achieving high purity is paramount for reliable downstream applications. Impurities such as unreacted starting materials, hydrolyzed NHS ester, or side-products can interfere with subsequent reactions and complicate the characterization of the final product. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of such conjugates, separating molecules based on their hydrophobicity.

This application note provides a detailed protocol for the purification of this compound and its conjugates using preparative RP-HPLC. It also addresses the critical aspect of NHS ester stability during the purification process.

Key Challenges in Purification

The primary challenge in the purification of this compound conjugates is the susceptibility of the NHS ester to hydrolysis. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring at neutral to basic pH. Therefore, maintaining acidic conditions during the purification process is crucial to preserve the integrity of the reactive NHS ester group.

Experimental Workflow

The overall workflow for the purification of this compound conjugates is depicted below.

workflow Purification Workflow for this compound Conjugates cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post_hplc Post-Purification sample_prep Dissolve crude conjugate in initial mobile phase filtration Filter through 0.22 µm syringe filter sample_prep->filtration hplc_injection Inject sample onto C18 column filtration->hplc_injection gradient_elution Elute with ACN/Water gradient (with 0.1% TFA) hplc_injection->gradient_elution fraction_collection Collect fractions based on UV absorbance (264 nm) gradient_elution->fraction_collection purity_analysis Analyze fraction purity by analytical HPLC fraction_collection->purity_analysis solvent_removal Remove solvent by lyophilization purity_analysis->solvent_removal

Figure 1. A generalized workflow for the purification of this compound conjugates.

Materials and Methods

Materials
  • Crude this compound conjugate

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Instrumentation
  • Preparative HPLC system equipped with a UV detector

  • Analytical HPLC system with a UV detector

  • Reversed-phase C18 column (preparative and analytical)

  • Lyophilizer

Experimental Protocols

Protocol 1: Preparative HPLC Purification of this compound Conjugate

This protocol outlines a general method for the purification of a small molecule conjugated with this compound. Optimization of the gradient may be required based on the specific properties of the conjugate.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a solvent composition similar to the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

    • Flow Rate: 15 mL/min

    • Detection: UV at 264 nm (for the Fmoc group)

    • Gradient:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 70% B

      • 35-40 min: 70% to 90% B

      • 40-45 min: 90% B

      • 45-50 min: 90% to 20% B (re-equilibration)

  • Fraction Collection:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Collect fractions corresponding to the main peak of the desired conjugate.

  • Product Recovery:

    • Analyze the collected fractions for purity using the analytical HPLC method described in Protocol 2.

    • Pool the pure fractions and remove the solvent by lyophilization.

Protocol 2: Analytical HPLC for Purity Assessment

This method is used to determine the purity of the crude material and the purified fractions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • HPLC Conditions:

    • Column: Analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm)

    • Flow Rate: 1 mL/min

    • Detection: UV at 264 nm

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: 30% to 80% B

      • 12-15 min: 80% B

      • 15-17 min: 80% to 30% B

      • 17-20 min: 30% B (re-equilibration)

Data Presentation

The following table summarizes representative quantitative data for the purification of a hypothetical this compound conjugate.

Sample IDRetention Time (min) (Analytical HPLC)Purity Before Purification (%)Purity After Purification (%)Yield (%)
This compound Conjugate 10.565>9875
Hydrolyzed Conjugate 9.815<1N/A
Unreacted Starting Material 7.220<1N/A

Note: The data presented are representative and may vary depending on the specific conjugate and reaction conditions.

Signaling Pathways and Logical Relationships

The stability of the NHS ester is a critical factor in the success of the purification. The following diagram illustrates the competing reaction pathways of the NHS ester during the purification process.

reaction_pathway Fmoc_PEG_NHS This compound Conjugate Purification RP-HPLC (Acidic Mobile Phase) Fmoc_PEG_NHS->Purification Desired Pathway Hydrolysis Hydrolysis (Presence of Water) Fmoc_PEG_NHS->Hydrolysis Competing Pathway Desired_Product Purified this compound Conjugate Hydrolyzed_Product Hydrolyzed Conjugate (Inactive) Purification->Desired_Product Hydrolysis->Hydrolyzed_Product

Figure 2. Competing pathways for this compound during purification.

Conclusion

The purification of this compound conjugates can be effectively achieved using reversed-phase HPLC with a C18 column and an acidic mobile phase to minimize hydrolysis of the NHS ester. The protocols provided in this application note serve as a robust starting point for developing a purification method for specific conjugates. It is essential to optimize the gradient conditions and monitor the purity of the collected fractions to obtain a final product of high purity and yield, which is critical for the success of subsequent bioconjugation and drug development applications.

Application Notes and Protocols: Quantifying Conjugation Efficiency of Fmoc-PEG6-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG6-NHS ester is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification.[1][2][3][4] It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent conjugation to primary amines on biomolecules or surfaces, while the Fmoc group provides a temporary protecting group that can be removed under basic conditions to reveal a primary amine for subsequent modifications.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[2][3]

Accurate quantification of the conjugation efficiency is critical for ensuring the quality, consistency, and efficacy of the final product. This document provides detailed protocols for conjugating this compound to an amine-containing substrate and for quantifying the conjugation efficiency using UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Overview of the Conjugation and Quantification Workflow

The overall process involves the initial conjugation of the this compound to a primary amine-containing substrate, followed by purification and subsequent quantification of the degree of conjugation.

G cluster_conjugation Conjugation cluster_purification Purification cluster_quantification Quantification A Prepare Amine-Containing Substrate C Conjugation Reaction (pH 8.3-8.5) A->C B Prepare this compound Solution B->C D Remove Unreacted PEG and Byproducts (e.g., Size-Exclusion Chromatography) C->D E UV-Vis Spectroscopy (Fmoc Deprotection Assay) D->E F HPLC Analysis D->F G Mass Spectrometry Analysis D->G G A Conjugated Product B UV-Vis (Fmoc Assay) - Measures total PEGylation A->B C HPLC - Separates and quantifies  conjugated vs. unconjugated A->C D Mass Spectrometry - Confirms conjugation - Determines degree of labeling - Identifies conjugation sites A->D

References

Application Notes and Protocols for Cell Surface Engineering using Fmoc-PEG6-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface engineering is a powerful strategy for manipulating cellular functions, directing cell fates, and developing novel cell-based therapies. The ability to selectively introduce molecules onto the plasma membrane allows for the modulation of cell adhesion, signaling, and interaction with the surrounding environment. Fmoc-PEG6-NHS ester is a heterobifunctional linker that offers a versatile platform for two-step cell surface modification.

This molecule comprises three key components:

  • An N-Hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines on cell surface proteins to form stable amide bonds.

  • A polyethylene glycol (PEG) spacer (with 6 PEG units) that increases the hydrophilicity of the linker, enhancing its solubility in aqueous buffers and minimizing non-specific interactions.

  • A Fluorenylmethyloxycarbonyl (Fmoc) protecting group that masks a terminal amine. This group can be removed under specific conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.

These application notes provide a comprehensive guide to utilizing this compound for the covalent modification of live cell surfaces, including detailed protocols, quantitative data, and visualizations of the experimental workflow and relevant biological pathways.

Principle of the Method

The use of this compound for cell surface engineering involves a two-step process:

  • Initial Labeling: The NHS ester moiety of the molecule reacts with primary amines (found on lysine (B10760008) residues and the N-termini of proteins) on the cell surface. This reaction is highly efficient at a slightly basic pH (7.2-8.5) and results in the covalent attachment of the Fmoc-PEG6 linker to the cell.

  • Fmoc Deprotection and Secondary Conjugation: The Fmoc group is then removed to expose a primary amine on the cell surface. This newly available amine serves as a reactive handle for the attachment of a second molecule of interest, which could be a fluorophore, a targeting ligand, a drug molecule, or another biomolecule.

This two-step approach provides a high degree of control and flexibility in modifying the cell surface with a wide range of functionalities.

Data Presentation

Quantitative Data Summary
ParameterValueReference(s)
Optimal pH for NHS Ester Labeling 7.2 - 8.5[1]
Typical NHS Ester Labeling Time for Live Cells ≤ 5 minutes[2]
Labeling Efficiency on Cell Surface Proteins 91.3% of membrane proteins can be labeled[2]
Toxicity of Piperidine (B6355638) (Standard Fmoc Deprotection Reagent) LD50 (Oral, Rat): 133 - 740 mg/kg[3]
Alternative Fmoc Deprotection Reagent (DPA) Crude Purity in SPPS 88%[1]

Experimental Protocols

Protocol 1: Cell Surface Labeling with this compound

This protocol describes the first step of covalently attaching this compound to the surface of live mammalian cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5), sterile

  • Mammalian cells (adherent or suspension)

  • Cell culture medium

  • Quenching buffer: 100 mM glycine (B1666218) or Tris in PBS, sterile

  • Microcentrifuge tubes

  • Cell culture plates or tubes

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution by dissolving the this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

    • Note: This stock solution should be prepared fresh for optimal reactivity. If storage is necessary, aliquot and store at -20°C, protected from light and moisture.

  • Cell Preparation:

    • For Adherent Cells: Culture cells to the desired confluency in a multi-well plate. Just before labeling, aspirate the cell culture medium and wash the cells once with sterile PBS.

    • For Suspension Cells: Harvest the cells by centrifugation and wash once with sterile PBS. Resuspend the cell pellet in PBS to the desired concentration.

  • Labeling Reaction:

    • Dilute the this compound stock solution in 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to the desired final concentration. The optimal concentration may need to be determined empirically but a starting point of 0.1-1 mg/mL can be used.

    • Add the labeling solution to the prepared cells, ensuring the cells are completely covered.

    • Incubate for 2-5 minutes at room temperature, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer (e.g., 100 mM glycine in PBS) to the cells.

    • Incubate for 5-10 minutes at room temperature.

  • Washing:

    • Wash the cells three times with sterile PBS to remove unreacted reagents and byproducts.

    • For adherent cells, aspirate the wash buffer between each wash.

    • For suspension cells, centrifuge the cells and resuspend the pellet in fresh PBS for each wash.

  • Proceed to the next step (Fmoc deprotection) or use the cells for downstream applications.

Protocol 2: Cell-Compatible Fmoc Deprotection (Hypothetical)

Disclaimer: Standard Fmoc deprotection methods using piperidine in organic solvents are highly toxic to live cells. While alternative, less toxic bases are used in solid-phase peptide synthesis, their use on live cells is not well-established. The following protocol is a hypothetical, milder approach that would require significant optimization and validation to ensure cell viability and deprotection efficiency.

Materials:

  • Fmoc-PEG6-labeled cells (from Protocol 1)

  • Aqueous buffer (e.g., PBS or HEPES-buffered saline, pH 7.4-8.0)

  • A mild, cell-compatible basic reagent (e.g., a low concentration of a non-nucleophilic base like DBU, or a cell-permeable amine with lower toxicity than piperidine). The choice and concentration of this reagent are critical and must be determined experimentally.

  • Washing buffer (e.g., PBS)

Procedure:

  • Preparation of Deprotection Solution:

    • Prepare a dilute solution of the chosen mild base in a sterile, aqueous buffer. The concentration should be carefully titrated to be effective for deprotection while minimizing cytotoxicity.

  • Fmoc Deprotection:

    • Resuspend the Fmoc-PEG6-labeled cells in the deprotection solution.

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature. The incubation time will need to be optimized.

  • Washing:

    • Immediately after incubation, wash the cells extensively with a sterile washing buffer (e.g., PBS) to remove the deprotection reagent and byproducts. Perform at least three washes.

  • Verification of Deprotection (Optional but Recommended):

    • The successful removal of the Fmoc group can be verified by reacting a small aliquot of the deprotected cells with an amine-reactive fluorescent dye (e.g., a fluorescent NHS ester) and measuring the fluorescence by flow cytometry or fluorescence microscopy.

  • Proceed to Secondary Conjugation:

    • The cells now display free primary amines on their surface and are ready for the second conjugation step.

Protocol 3: Secondary Conjugation to the Deprotected Amine

This protocol describes the attachment of a second molecule of interest to the newly exposed amines on the cell surface.

Materials:

  • Fmoc-deprotected cells (from Protocol 2)

  • Molecule of interest functionalized with an amine-reactive group (e.g., an NHS ester of a fluorophore, biotin, or a drug)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching buffer (e.g., 100 mM glycine in PBS)

  • Washing buffer (e.g., PBS)

Procedure:

  • Preparation of the Secondary Conjugation Reagent:

    • Dissolve the amine-reactive molecule of interest in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in the reaction buffer.

  • Secondary Conjugation Reaction:

    • Resuspend the deprotected cells in the solution containing the secondary conjugation reagent.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature or 4°C, depending on the stability of the cells and the reagent.

  • Quenching and Washing:

    • Quench the reaction with a suitable quenching buffer.

    • Wash the cells three times with a washing buffer to remove any unreacted secondary conjugation reagent.

  • Final Cells:

    • The cells are now engineered with the molecule of interest on their surface and can be used in downstream applications.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Initial Labeling cluster_1 Step 2: Deprotection & Secondary Conjugation start Live Cells reaction1 Incubate at pH 8.3-8.5 (2-5 min, RT) start->reaction1 reagent1 This compound reagent1->reaction1 wash1 Quench and Wash reaction1->wash1 labeled_cells Fmoc-PEG6-Labeled Cells wash1->labeled_cells deprotection Cell-Compatible Fmoc Deprotection labeled_cells->deprotection deprotected_cells PEG6-Amine Labeled Cells deprotection->deprotected_cells reaction2 Secondary Conjugation (pH 7.4-8.0) deprotected_cells->reaction2 reagent2 Molecule of Interest (e.g., Fluorophore-NHS) reagent2->reaction2 wash2 Quench and Wash reaction2->wash2 final_cells Engineered Cells wash2->final_cells

Caption: A two-step workflow for cell surface engineering using this compound.

Reaction Scheme

G cluster_0 Cell Surface Protein cluster_1 This compound cluster_2 Labeled Cell Surface cluster_3 Deprotected Cell Surface protein Protein-NH2 labeled Protein-NH-CO-PEG6-NH-Fmoc protein->labeled + reagent Fmoc-NH-PEG6-CO-NHS reagent->labeled pH 8.3-8.5 deprotected Protein-NH-CO-PEG6-NH2 labeled->deprotected Mild Base

Caption: Chemical reactions for the two-step cell surface modification.

Potential Impact on Cell Signaling

G cluster_0 Unmodified Cell Surface cluster_1 Modified Cell Surface receptor_unmod Receptor signaling_unmod Downstream Signaling receptor_unmod->signaling_unmod Activation ligand_unmod Ligand ligand_unmod->receptor_unmod Binding receptor_mod Receptor (PEGylated) signaling_mod Altered Signaling receptor_mod->signaling_mod Modulated Activation ligand_mod Ligand ligand_mod->receptor_mod Steric Hindrance (Potential Impact)

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-PEG6-NHS Ester Handling and Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-PEG6-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound in solution, ensuring successful and efficient bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical compound used in bioconjugation. It contains three key components:

  • Fmoc (Fluorenylmethyloxycarbonyl chloride): A protecting group for amines that can be removed under basic conditions.

  • PEG6 (Hexaethylene glycol): A polyethylene (B3416737) glycol spacer that increases the solubility of the molecule in aqueous solutions.[1][2]

  • NHS ester (N-Hydroxysuccinimide ester): A reactive group that specifically couples with primary amines (like those on proteins or amine-modified oligonucleotides) to form stable amide bonds.[2][3]

This structure makes it a versatile tool for linking molecules together in biological research and drug development.

Q2: What is the primary challenge when working with this compound in solution?

A2: The primary challenge is the hydrolysis of the NHS ester group in aqueous environments.[4] This competing reaction inactivates the crosslinker by converting the NHS ester to a non-reactive carboxyl group, which prevents it from reacting with the target primary amines and ultimately reduces the efficiency of the conjugation reaction.

Q3: What factors influence the rate of NHS ester hydrolysis?

A3: The rate of NHS ester hydrolysis is primarily influenced by:

  • pH: The rate of hydrolysis significantly increases with higher pH.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.

  • Moisture: this compound is moisture-sensitive and should be stored in a desiccated environment.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is one of the most common issues encountered and can often be traced back to the hydrolysis of the this compound.

Possible Cause Recommended Solution Citation
Hydrolysis of this compound Optimize reaction pH: Perform the NHS ester reaction in the pH range of 7.2-8.5. While the reaction with amines is faster at a higher pH, so is hydrolysis. A slightly lower pH provides a good balance. Control Temperature: Conduct the reaction at room temperature (RT) for 30-60 minutes or at 4°C for 2-4 hours to overnight. Use Fresh this compound Solution: Prepare the solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer. Do not store the ester in solution.
Incorrect Buffer Composition The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecules for reaction with the NHS ester. Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.
Poor Reagent Quality The this compound has degraded due to improper storage. Ensure the reagent is stored at -20°C in a desiccated environment. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Low Reactant Concentration Low concentrations of the target molecule can lead to less efficient conjugation due to the competing hydrolysis reaction. It is recommended to use a protein concentration of at least 2 mg/mL.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the solution. The table below summarizes the half-life of NHS esters at various pH values.

pH Temperature (°C) Half-life of NHS Ester Citation
7.004-5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein

This protocol describes a general method for labeling a protein with this compound.

Materials:

  • This compound

  • Protein of interest

  • Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, non-reacted this compound and byproducts using a desalting column equilibrated with a suitable buffer.

Protocol 2: Monitoring NHS Ester Hydrolysis

The hydrolysis of the NHS ester can be monitored by measuring the absorbance of the byproduct, N-hydroxysuccinimide (NHS), at 260-280 nm.

Materials:

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a solution of this compound in the reaction buffer.

  • Immediately measure the initial absorbance at 260 nm.

  • Incubate the solution under the desired reaction conditions (e.g., room temperature).

  • Periodically measure the absorbance at 260 nm over time. An increase in absorbance indicates the release of NHS and thus, the hydrolysis of the NHS ester.

Visualizations

Hydrolysis_vs_Conjugation Fmoc_PEG_NHS This compound Conjugated_Product Fmoc-PEG6-Protein (Stable Amide Bond) Fmoc_PEG_NHS->Conjugated_Product Desired Reaction (pH 7.2-8.5) Hydrolyzed_Product Fmoc-PEG6-COOH (Inactive Carboxylate) Fmoc_PEG_NHS->Hydrolyzed_Product Competing Hydrolysis (Increases with pH) NHS NHS (Byproduct) Fmoc_PEG_NHS->NHS Protein Protein-NH2 (Primary Amine) Protein->Conjugated_Product Conjugated_Product->NHS NHS released H2O H₂O (Water) H2O->Hydrolyzed_Product

Caption: Competing reaction pathways for this compound.

Experimental_Workflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) start->prep_protein react 3. Mix and Incubate (RT for 30-60 min or 4°C for 2-4h) prep_protein->react prep_ester 2. Prepare Fresh this compound (Anhydrous DMSO or DMF) prep_ester->react quench 4. Quench Reaction (e.g., Tris buffer) react->quench purify 5. Purify Conjugate (Desalting Column) quench->purify end End purify->end

Caption: Workflow for this compound conjugation.

References

Troubleshooting low conjugation yield with Fmoc-PEG6-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Fmoc-PEG6-NHS ester conjugation reactions. This guide addresses common issues encountered during experiments in a question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: Why is my conjugation yield consistently low?

Answer: Low conjugation yield is a common issue that can be attributed to several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.[1]

  • NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments, which directly competes with the desired reaction with the primary amine on your target molecule.[1][2] The rate of this hydrolysis increases significantly with pH.[1][2][3]

  • Suboptimal pH: The reaction is highly pH-dependent.[1][4] If the pH is too low, the target primary amines will be protonated and thus non-nucleophilic, preventing the reaction.[1][4] If the pH is too high (e.g., >8.5-9.0), the rate of NHS ester hydrolysis accelerates dramatically, consuming the reagent before it can react with the amine.[5][6][7]

  • Reagent Quality: The this compound may have degraded due to improper storage, particularly exposure to moisture.[5][8]

  • Buffer Composition: The presence of competing nucleophiles, especially primary amines like Tris or glycine (B1666218), in your reaction buffer will consume the NHS ester and significantly lower the yield of your desired conjugate.[5][9]

Question 2: How should I properly store and handle my this compound?

Answer: Proper storage and handling are critical to maintaining the reactivity of the reagent.

  • Storage: this compound should be stored in a desiccated environment at -20°C for long-term stability (months to years).[10][11] For short-term storage (days to weeks), 0-4°C is acceptable.[10]

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature.[5][12][13] This prevents atmospheric moisture from condensing onto the cold reagent, which would cause hydrolysis.[5]

  • Solution Preparation: Prepare solutions immediately before use.[1][5][12] Do not prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.[12][13] If you must make a stock, use an anhydrous, amine-free organic solvent like DMSO or DMF and store it under inert gas at -20°C, avoiding repeated freeze-thaw cycles.[1][14]

Question 3: What are the optimal reaction conditions (buffer, pH, molar ratio, and time)?

Answer: Optimizing reaction conditions is key to maximizing yield.

  • Buffer Selection: Use a non-nucleophilic buffer. Recommended buffers include Phosphate-Buffered Saline (PBS), Borate, Carbonate-Bicarbonate, or HEPES.[5] Crucially, avoid buffers containing primary amines like Tris or glycine.[3][5][9]

  • pH: The optimal pH range for the reaction is between 7.2 and 8.5.[1][5] A common starting point is a pH of 8.3-8.5.[1][4]

  • Molar Ratio: A 5- to 20-fold molar excess of the NHS ester reagent over the amine-containing molecule is a good starting point for proteins at concentrations greater than 2 mg/mL.[14] For more dilute solutions, a higher molar excess may be required.[14] It is often necessary to perform small-scale pilot reactions with varying molar ratios to find the optimal balance between conjugation efficiency and potential side effects like protein aggregation.[1]

  • Incubation Time and Temperature: The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[1][12][13] Reactions proceed faster at higher pH and room temperature, but so does hydrolysis.[6]

Question 4: My this compound won't dissolve or precipitates when added to my buffer. What can I do?

Answer: This is typically due to the hydrophobic nature of the molecule or solvent incompatibility.

  • Initial Dissolution: this compound is soluble in organic solvents like anhydrous (dry) DMSO and DMF.[11] Prepare a concentrated stock (e.g., 10 mM) in one of these solvents immediately before use.[1][12]

  • Addition to Aqueous Buffer: When adding the reagent to your aqueous reaction buffer, do so while gently vortexing or stirring the protein/molecule solution to ensure rapid mixing.[1] The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of proteins or precipitation.[1]

Question 5: How do I stop (quench) the reaction and purify the final conjugate?

Answer: Quenching removes unreacted NHS ester, and purification separates the conjugate from reaction byproducts.

  • Quenching: To stop the reaction, you can add a small molecule with a primary amine. Common quenching reagents include 1 M Tris or glycine buffer, added to a final concentration of 20-50 mM.

  • Purification: Excess reagent, the NHS byproduct, and quenching agent can be removed by standard methods such as dialysis, spin desalting columns, or gel filtration.[5][12]

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended Range/ValueNotes
Reaction pH 7.2 - 8.5A pH of 8.3-8.5 is a common starting point.[1][4]
Compatible Buffers PBS, Borate, HEPES, Carbonate-BicarbonateMust be free of primary amines.[5]
Incompatible Buffers Tris, GlycineCompetes with the target amine, reducing yield.[5][9]
Molar Excess of PEG-NHS 5- to 20-foldFor protein concentrations >2 mg/mL; may need to be higher for dilute samples.[14]
Reaction Temperature Room Temperature or 4°CLower temperature can help minimize hydrolysis for longer reaction times.[1]
Reaction Time 30 - 60 minutes (RT) or 2 - 12 hours (4°C)Reaction is faster at higher pH and temperature.[1][6]
Organic Solvent Volume < 10% of total reaction volumeHigher volumes can cause protein denaturation or precipitation.[1]

Table 2: Influence of pH on NHS Ester Hydrolysis

pHHalf-life of NHS EsterImplication for Reaction
7.0 (at 0°C)4 - 5 hoursStable, but amine reaction is slow.
7.4> 120 minutesGood balance between reactivity and stability.[6]
8.6 (at 4°C)10 minutesVery rapid hydrolysis; reaction must be fast.[2][3]
9.0< 9 minutesExtremely rapid hydrolysis; very low yields are likely.[6]

Visualized Workflows and Pathways

experimental_workflow cluster_prep 1. Preparation prep_amine Prepare Amine-Molecule in Amine-Free Buffer (pH 7.2-8.5) reaction Combine Reagents (Vortex Gently) Incubate (RT or 4°C) prep_amine->reaction prep_peg Prepare Fresh Fmoc-PEG6-NHS Ester in Anhydrous DMSO prep_peg->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench Stop Reaction purify Purify Conjugate (Dialysis / Gel Filtration) quench->purify Remove Excess Reagents final_product Characterize and Store Final Conjugate purify->final_product

Caption: General experimental workflow for this compound conjugation.

reaction_pathways start This compound + Target Molecule-NH2 desired Desired Conjugate (Stable Amide Bond) start->desired Aminolysis (pH 7.2-8.5) GOOD hydrolysis Hydrolyzed PEG (Inactive Carboxylate) start->hydrolysis Hydrolysis (H₂O) (Competes, increases at pH > 8.5) BAD

Caption: Competing reaction pathways for NHS esters in aqueous solution.

Detailed Experimental Protocol

This protocol provides a general guideline for conjugating this compound to a protein with primary amines (e.g., lysine (B10760008) residues).

1. Materials and Buffer Preparation

  • Protein Solution: Prepare your protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.4) at a concentration of 1-10 mg/mL.[5] If the protein is in an incompatible buffer like Tris, perform a buffer exchange using dialysis or a desalting column beforehand.[5]

  • This compound Solution: Just before initiating the reaction, weigh out the required amount of this compound.[12] Dissolve it in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][12]

2. Calculation of Reagent Molar Ratio

  • Calculate the moles of protein in your reaction.

    • Moles of Protein = (Volume of Protein Solution in L) x (Concentration in g/L) / (Molecular Weight in g/mol )

  • Determine the desired molar excess of the PEG reagent (e.g., 20-fold).

    • Moles of PEG Reagent = Moles of Protein x 20

  • Calculate the volume of the 10 mM PEG reagent stock solution to add.

    • Volume of PEG Stock (µL) = (Moles of PEG Reagent x 1,000,000) / 10

3. Conjugation Reaction

  • Add the calculated volume of the this compound solution to the protein solution while gently stirring or vortexing.[1]

  • Ensure the final volume of DMSO/DMF is less than 10% of the total reaction volume.[1]

  • Incubate the reaction. Choose one of the following:

    • Room Temperature: 30-60 minutes.[1][12]

    • 4°C: 2 hours to overnight.[1]

4. Quenching the Reaction (Optional but Recommended)

  • To stop the reaction and consume any unreacted NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Conjugate

  • Remove the unreacted this compound, the hydrolyzed PEG, and the N-hydroxysuccinimide byproduct from the conjugated protein.

  • Use a desalting column, dialysis, or tangential flow filtration (TFF) appropriate for the scale of your reaction and the size of your protein.[12][13]

6. Storage of the Final Conjugate

  • Store the purified PEGylated protein under conditions that are optimal for the unmodified protein.[12] This may involve adding cryoprotectants like glycerol (B35011) and storing at -20°C or -80°C.

References

Technical Support Center: Optimizing pH for NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing pH for N-hydroxysuccinimide (NHS) ester reactions and troubleshooting common issues to avoid the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester reactions with primary amines?

The optimal pH for reacting NHS esters with primary amines on biomolecules is typically in the range of 7.2 to 8.5.[1][2][3] A slightly alkaline pH of 8.3 to 8.5 is often recommended as a starting point for most applications.[4][5]

Q2: Why is pH so critical for NHS ester conjugation?

The pH of the reaction is a critical parameter because it influences two competing reactions:

  • Amine Reactivity: The desired reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester. At acidic pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus, unreactive. As the pH increases, more of the amine groups become deprotonated and available for reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water to form an inactive carboxylic acid. The rate of this competing hydrolysis reaction increases significantly with increasing pH.

Therefore, the optimal pH is a compromise that maximizes the availability of reactive amines while minimizing the rate of NHS ester hydrolysis.

Q3: What are the primary side products in NHS ester reactions?

The most significant side product is the hydrolyzed NHS ester, which results in an unreactive carboxylic acid and free N-hydroxysuccinimide. This hydrolysis reaction is the primary competitor to the desired amidation reaction.

Other potential, though less common, side reactions include:

  • Reaction with other nucleophilic residues: At non-optimal pH, NHS esters can react with the hydroxyl groups of serine, threonine, and tyrosine residues, as well as the sulfhydryl group of cysteine.

  • Ring-opening of the succinimidyl unit: Under certain conditions, the succinimidyl ring itself can undergo a ring-opening reaction, leading to an N-succinamide derivative.

Q4: Which buffers should I use for NHS ester reactions?

It is crucial to use amine-free buffers to avoid competition with your target molecule. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

Q5: Which buffers should I avoid?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during NHS ester conjugation experiments.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield NHS ester has hydrolyzed. Ensure proper storage of the NHS ester in a desiccated environment. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
Incorrect buffer pH. Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.
Buffer contains primary amines. Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate buffer before starting the conjugation.
Low protein concentration. The competing hydrolysis reaction is more significant in dilute protein solutions. If possible, increase the concentration of your protein.
Poor Reproducibility Inconsistent handling of NHS ester. Allow the NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.
pH drift during the reaction. The release of NHS during the reaction is acidic. For large-scale reactions, consider using a more concentrated buffer or monitoring and adjusting the pH during the reaction.
Protein Aggregation or Precipitation High degree of labeling. A high molar excess of the NHS ester can lead to excessive modification and subsequent aggregation. Perform small-scale pilot reactions with varying molar ratios of NHS ester to protein to find the optimal ratio.
Use of a hydrophobic NHS ester. Conjugating a very hydrophobic molecule can decrease the solubility of the protein conjugate. Consider using a PEGylated version of the NHS ester to increase hydrophilicity.
High Background or Non-Specific Binding Excess unreacted NHS ester. Ensure the reaction is properly quenched with an amine-containing buffer (e.g., Tris or glycine) after the desired incubation time.
Inadequate purification. Remove unreacted label and byproducts using size-exclusion chromatography (desalting column), dialysis, or HPLC.

Data Presentation

The stability of the NHS ester is a critical factor in achieving high conjugation yields. The rate of hydrolysis is highly dependent on the pH of the aqueous solution.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.041 hour
8.6410 minutes

Table 2: Comparison of Amidation and Hydrolysis Reaction Half-lives for a Porphyrin-NHS Ester

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a specific porphyrin-NHS ester. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.

pHHydrolysis Half-life (t1/2)Amidation Half-life (t1/2)
8.0210 minutes80 minutes
8.5180 minutes20 minutes
9.0125 minutes10 minutes

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This is a generalized protocol and should be optimized for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • NHS ester of the labeling reagent

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer.

Visualizations

NHS_Ester_Reactions cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_products Products Low_pH Low pH (< 7.0) Protonated_Amine Protonated Amine (Unreactive) Low_pH->Protonated_Amine Optimal_pH Optimal pH (7.2 - 8.5) Amide_Bond Stable Amide Bond (Desired Product) Optimal_pH->Amide_Bond High_pH High pH (> 8.5) Hydrolyzed_Ester Hydrolyzed Ester (Side Product) High_pH->Hydrolyzed_Ester NHS_Ester NHS Ester (Reactive) NHS_Ester->Amide_Bond Aminolysis NHS_Ester->Hydrolyzed_Ester Hydrolysis Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Amide_Bond Primary_Amine->Protonated_Amine Protonation Water Water (Solvent) Water->Hydrolyzed_Ester Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is buffer pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Was the NHS ester solution prepared fresh? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange to an amine-free buffer Check_Buffer->Buffer_Exchange No Prepare_Fresh Prepare fresh NHS ester solution Check_Reagent->Prepare_Fresh No Optimize_Ratio Optimize molar ratio of NHS ester to protein Check_Reagent->Optimize_Ratio Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent Prepare_Fresh->Optimize_Ratio Success Improved Yield Optimize_Ratio->Success

References

Removing unreacted Fmoc-PEG6-NHS ester after conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on how to effectively remove unreacted Fmoc-PEG6-NHS ester following a conjugation reaction.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of PEGylated molecules.

QuestionAnswer
How can I detect unreacted this compound in my sample? The presence of unreacted PEG reagent can be confirmed using analytical techniques such as Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC).[1][2] Unreacted this compound will appear as a separate, smaller molecular weight peak compared to your larger, conjugated product. Mass spectrometry can also be used for definitive identification.
Why is my protein/peptide recovery low after purification? Low recovery can result from several factors depending on the method. For chromatography, it could be due to non-specific binding to the column matrix. For dialysis, ensure the Molecular Weight Cut-Off (MWCO) of the membrane is significantly smaller than your conjugated product to prevent its loss.[3] Reaction conditions that lead to aggregation can also cause a loss of soluble product.[4]
I see multiple peaks in my analytical chromatogram. What are they? A PEGylation reaction often results in a heterogeneous mixture.[] Besides your desired mono-PEGylated product, you may see peaks corresponding to: unreacted protein/peptide, unreacted this compound, hydrolyzed PEG reagent (Fmoc-PEG6-COOH), and multi-PEGylated species (proteins with more than one PEG chain attached).[1]
Which purification method is best for my molecule? The choice depends on the size and chemical properties of your target molecule. Size Exclusion Chromatography (SEC) is highly effective for separating large protein conjugates from the small PEG reagent.[] Dialysis/Ultrafiltration is a simple and gentle method for buffer exchange and removing small molecule impurities, suitable for larger proteins.[3][6][7] Reverse-Phase HPLC (RP-HPLC) offers high resolution for smaller peptides and can even separate isomers, but requires more complex method development.[2][]
Can I remove the Fmoc protecting group? Yes, the Fmoc group is base-labile and can be removed using a base such as 20% piperidine (B6355638) in DMF.[8] However, this step should be performed after the NHS ester conjugation and purification, as the NHS ester itself is sensitive to hydrolysis at high pH.[4][9] Be aware that the basic conditions required for Fmoc removal could potentially affect the stability of your target molecule.
Why is it important to use an amine-free buffer for the conjugation reaction? Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[4][9][10] It is crucial to use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[11]

Comparison of Purification Methodologies

The selection of a purification strategy is critical for isolating the desired PEGylated conjugate. The following table summarizes the most common techniques.

MethodPrincipleTypical RecoveryThroughputKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius (size).[]> 90%MediumExcellent for removing small molecules from large proteins; high resolution.[1][]Can lead to sample dilution; requires specialized equipment.
Dialysis / Ultrafiltration Uses a semi-permeable membrane with a specific MWCO to separate molecules by size.[6][12]> 95%LowGentle on samples, simple setup, effective for buffer exchange.[3][12]Slow process (can take overnight); cannot resolve multi-PEGylated species from mono-PEGylated.[6][7]
Reverse-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity.[]70-90%HighHigh resolution, can separate positional isomers.[2][]Requires organic solvents which may denature some proteins; method development can be complex.[13]
Ion-Exchange Chromatography (IEX) Separates molecules based on net charge.[]> 85%HighCan separate molecules with different degrees of PEGylation.[][14]The PEG chain can shield charges on the protein surface, potentially reducing separation efficiency.[][7]

Recommended Experimental Protocol: Purification by Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, is one of the most reliable methods for removing small molecules like unreacted this compound from significantly larger protein conjugates.[]

Materials
  • SEC Column: Choose a column with a fractionation range appropriate for separating your conjugated protein from the ~750 Da this compound. (e.g., Sephadex® G-25, Superdex® 75, or equivalent).

  • Chromatography System: An FPLC or HPLC system equipped with a UV detector (280 nm for protein, and potentially 260 nm or 301 nm for the Fmoc group).

  • Buffer: Use a buffer that is compatible with your protein and downstream applications (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the buffer is filtered and degassed.

Workflow Diagram

SEC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_collect Collection & Analysis prep_col Equilibrate SEC Column (2-3 column volumes) load_samp Load Sample onto Column prep_col->load_samp Ready prep_samp Prepare Reaction Mixture (Centrifuge/Filter if necessary) prep_samp->load_samp run_chrom Run Isocratic Elution (Monitor UV at 280 nm) load_samp->run_chrom Start collect Collect Fractions run_chrom->collect Elution analyze Analyze Fractions (e.g., SDS-PAGE, HPLC) collect->analyze pool Pool Pure Fractions analyze->pool Identify Pure

Figure 1. Experimental workflow for SEC purification.
Detailed Methodology

  • System and Column Preparation:

    • Install the appropriate SEC column onto your chromatography system.

    • Thoroughly wash the system with your chosen buffer.

    • Equilibrate the column by flowing 2-3 column volumes of buffer through it at the recommended flow rate until the UV baseline is stable.

  • Sample Preparation:

    • After the conjugation reaction is complete, it is advisable to centrifuge your sample (e.g., at 10,000 x g for 10 minutes) to pellet any aggregated material.

    • The volume of the sample to be injected should not exceed 2-5% of the total column volume for optimal resolution.

  • Chromatographic Run:

    • Inject the prepared sample onto the equilibrated column.

    • Begin the isocratic elution with your buffer at the pre-determined flow rate.

    • Monitor the elution profile using the UV detector. The larger PEGylated protein will elute first, followed by the smaller, unreacted this compound and hydrolyzed byproducts.[1]

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the collected fractions using a secondary method (such as SDS-PAGE or analytical RP-HPLC) to confirm the purity and identify which fractions contain your desired product, free from contaminants.

    • Pool the pure fractions containing your purified PEGylated conjugate.

  • Post-Run Procedure:

    • Wash the column with several volumes of buffer.

    • Store the column according to the manufacturer's instructions (often in 20% ethanol (B145695) or a buffer containing a bacteriostatic agent).

References

Side reactions of NHS esters with serine, threonine, or tyrosine residues

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center article you requested.

This guide provides troubleshooting advice and answers to frequently asked questions regarding N-hydroxysuccinimide (NHS) ester chemistry, with a specific focus on potential side reactions with serine, threonine, and tyrosine residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary, intended reaction of an NHS ester in bioconjugation? A1: N-hydroxysuccinimide (NHS) esters are primarily used to react with primary aliphatic amine groups (–NH₂).[1] In proteins, these reactive groups are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys) residues.[1][2] The reaction is a nucleophilic acyl substitution that forms a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[3]

Q2: What are the optimal reaction conditions for selective labeling of primary amines? A2: The reaction of NHS esters with amines is highly dependent on pH. The optimal pH range is typically between 7.2 and 8.5. Below pH 7, the primary amines are increasingly protonated (-NH₃⁺), making them poor nucleophiles and slowing the reaction. Above pH 8.5, the rate of hydrolysis, where the NHS ester reacts with water, increases significantly. This competing hydrolysis reaction reduces the efficiency of conjugation to the target amine. Common buffers used are phosphate, sodium bicarbonate, borate, or HEPES. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.

Q3: Can NHS esters react with amino acids other than lysine and the N-terminus? A3: Yes. While highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains under certain conditions. Significant side reactions have been reported with the hydroxyl groups (-OH) of serine (Ser), threonine (Thr), and tyrosine (Tyr). Additionally, reactions with the sulfhydryl group of cysteine and the imidazole (B134444) group of histidine have also been observed.

Q4: How significant are the side reactions with serine, threonine, and tyrosine? A4: The reaction with the hydroxyl groups of serine, threonine, and tyrosine, known as O-acylation, is generally much slower than the reaction with primary amines. However, these side reactions can become significant, especially when accessible primary amines are limited or when a large molar excess of the NHS ester is used. Some studies have shown that O-acylation of Ser/Thr/Tyr can occur with a frequency of up to 30%. The presence of a nearby histidine residue can also increase the incidence of these side reactions.

Q5: Are the bonds formed from these side reactions stable? A5: The ester bonds formed by the reaction of NHS esters with the hydroxyl groups of serine, threonine, and tyrosine are significantly less stable than the amide bonds formed with primary amines. These O-acyl linkages are susceptible to hydrolysis and can be reversed under specific conditions. Thioester linkages formed with cysteine are also more labile than amide bonds.

Q6: How can I minimize side reactions with serine, threonine, and tyrosine? A6: To minimize these side reactions, you can modify the reaction conditions:

  • pH Control: Perform the reaction at a pH between 7.2 and 7.5. While this may slow the primary reaction with amines, it significantly disfavors the reaction with hydroxyl groups. The optimal pH for amine modification is generally 8.3-8.5.

  • Molar Ratio: Use the lowest effective molar excess of the NHS ester reagent. A common starting point is a 10- to 20-fold molar excess over the protein, but this should be optimized for each specific system.

  • Concentration: Use a higher concentration of the protein to be labeled (a minimum of 2.0 mg/mL is recommended) to favor the desired bimolecular reaction over the competing hydrolysis of the NHS ester.

Q7: Is it possible to reverse the modification on serine, threonine, or tyrosine residues? A7: Yes. The less stable ester linkages on Ser, Thr, and Tyr can be selectively cleaved while leaving the stable amide bonds on lysine residues intact. This can be achieved by treating the conjugate with hydroxylamine (B1172632) (NH₂OH) or by incubating it at a basic pH (≥9.0).

Quantitative Data Summary

Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters
Amino Acid ResidueFunctional GroupRelative ReactivityResulting BondBond Stability
Lysine, N-terminusPrimary Amine (-NH₂)Very HighAmideVery Stable
CysteineSulfhydryl (-SH)ModerateThioesterLabile
Serine, ThreonineHydroxyl (-OH)LowEsterUnstable, Reversible
TyrosinePhenolic Hydroxyl (-OH)LowEsterUnstable, Reversible
HistidineImidazoleVery LowAcyl-imidazoleUnstable

Note: Reactivity is highly dependent on pH and the local protein microenvironment.

Table 2: Half-life of NHS Esters in Aqueous Solution (Hydrolysis)
pHTemperatureApproximate Half-life
7.00°C4-5 hours
8.54°C~30 minutes
8.64°C10 minutes

Data is generalized. The half-life can vary based on the specific NHS ester, buffer composition, and temperature.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Hydrolyzed NHS Ester: Reagent was exposed to moisture during storage.Always use fresh, high-quality NHS ester. Allow the vial to warm to room temperature before opening to prevent condensation.
Incorrect pH: The reaction buffer pH is too low (<7.0), leading to protonation of amines.Verify the buffer pH is within the optimal range (7.2-8.5). Use a reliable pH meter.
Competing Nucleophiles: The buffer (e.g., Tris, glycine) or sample contains primary amines.Perform buffer exchange into a non-amine-containing buffer like PBS, HEPES, or bicarbonate.
Heterogeneous Product / Unexpected Mass Side Reactions: The NHS ester has reacted with Ser, Thr, or Tyr residues.Lower the reaction pH towards 7.2-7.5. Reduce the molar excess of the NHS ester.
Unstable Conjugate: The product appears to degrade over time.This may indicate O-acylation of Ser/Thr/Tyr, as the resulting ester bonds are unstable. To create a more homogeneous product, consider treating the conjugate with hydroxylamine to reverse these linkages.
Loss of Protein Function Modification of Critical Residues: A lysine residue essential for protein activity has been modified.Reduce the molar excess of the NHS ester to decrease the degree of labeling.
Modification of Ser/Thr/Tyr: A critical hydroxyl-containing residue in an active site has been modified.Follow the steps to minimize side reactions. If a critical tyrosine is involved, this side reaction can be particularly impactful.

Visualizations

Reaction_Pathways NHS NHS Ester Product_Amide Stable Amide Bond (Desired Product) NHS->Product_Amide Aminolysis (pH 7.2-8.5) Product_Ester Unstable Ester Bond (Side Product) NHS->Product_Ester O-Acylation (Side Reaction) Product_Hydrolysis Hydrolyzed Ester (Inactive) NHS->Product_Hydrolysis Hydrolysis (Competing Reaction) Amine Primary Amine (Lys, N-terminus) Amine->Product_Amide Hydroxyl Hydroxyl Group (Ser, Thr, Tyr) Hydroxyl->Product_Ester Water Water Water->Product_Hydrolysis

Caption: Primary and competing side reactions of NHS esters.

Troubleshooting_Workflow Start Unexpected Conjugation Result Problem1 Low / No Yield Start->Problem1 Problem2 Heterogeneous Product (Unexpected Mass) Start->Problem2 Problem3 Loss of Protein Function Start->Problem3 Cause1a NHS Ester Hydrolyzed? Problem1->Cause1a Cause1b Incorrect pH / Buffer? Problem1->Cause1b Cause2a Side Reactions with Ser/Thr/Tyr? Problem2->Cause2a Cause3a Modification of Critical Lysine? Problem3->Cause3a Cause3b Modification of Critical Ser/Thr/Tyr? Problem3->Cause3b Solution1a Use Fresh Reagent, Warm to RT Before Use Cause1a->Solution1a Solution1b Verify pH is 7.2-8.5, Use Non-Amine Buffer Cause1b->Solution1b Solution2a Lower pH to 7.2-7.5 Reduce Molar Excess Treat with Hydroxylamine Cause2a->Solution2a Solution3a Reduce Molar Excess Cause3a->Solution3a Cause3b->Solution2a

Caption: Troubleshooting workflow for NHS ester conjugations.

Experimental Protocols

General Protocol for Protein Labeling with NHS Esters

This protocol provides a general guideline for conjugating a protein with an NHS-ester functionalized molecule, with steps to minimize side reactions.

1. Materials

  • Protein to be labeled in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5).

  • NHS ester reagent.

  • Anhydrous DMSO or DMF.

  • Quenching buffer: 1 M Tris-HCl or Glycine, pH 7.4.

  • Purification column (e.g., size-exclusion chromatography) or dialysis equipment.

2. Procedure

  • Prepare Protein Solution: Dissolve or buffer-exchange the protein into an amine-free buffer at pH 7.2-8.5. A protein concentration of 2-10 mg/mL is recommended. Ensure any substances with primary amines (like Tris or BSA) are removed.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Calculate Molar Ratio: Determine the desired molar excess of the NHS ester to the protein. Start with a 10-fold to 20-fold molar excess.

  • Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. If the reagent is light-sensitive, protect the reaction from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with and consume any remaining NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS ester and reaction byproducts (like N-hydroxysuccinimide) from the conjugated protein. This is typically done using size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS).

Protocol for Selective Reversal of O-Acylation

This protocol is for treating a conjugate to remove modifications from serine, threonine, or tyrosine residues.

1. Materials

  • NHS-ester-conjugated protein.

  • Hydroxylamine-HCl.

  • High pH buffer (e.g., 0.1 M sodium carbonate, pH 9.0-9.5).

  • Purification equipment as described above.

2. Procedure

  • Prepare Reversal Solution: Prepare a 0.5 M hydroxylamine solution in your high pH buffer. Adjust the final pH to be around 9.0.

  • Treatment: Add the hydroxylamine solution to your purified conjugate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Remove the hydroxylamine and other small molecules from your protein conjugate using size-exclusion chromatography or dialysis. The final product should be a more homogeneous conjugate with modifications primarily on amine groups.

References

Technical Support Center: Improving the Solubility of Poorly Soluble Fmoc-PEG6-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Fmoc-PEG6-NHS ester conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

This compound is a heterobifunctional crosslinker containing three key components:

  • Fmoc (Fluorenylmethyloxycarbonyl chloride): A base-labile protecting group for the amine.

  • PEG6 (Hexaethylene glycol): A hydrophilic polyethylene (B3416737) glycol spacer.[1][2]

  • NHS ester (N-hydroxysuccinimide ester): An amine-reactive group for conjugation to proteins, peptides, or other molecules.[3]

While the PEG6 spacer is included to enhance aqueous solubility, the overall solubility of the conjugate can be limited, particularly in aqueous buffers, due to the hydrophobic nature of the Fmoc group and the NHS ester.[1][4] Many NHS esters are not readily soluble in aqueous solutions and are sensitive to moisture.[5]

Q2: What are the recommended solvents for dissolving this compound?

Anhydrous (dry) organic solvents are recommended for preparing stock solutions of this compound. The most commonly used and recommended solvents are:

It is crucial to use high-purity, anhydrous grades of these solvents to prevent hydrolysis of the NHS ester, which would render it inactive for conjugation.[6]

Q3: Can I dissolve this compound directly in an aqueous buffer?

Directly dissolving this compound in an aqueous buffer is generally not recommended. NHS esters are prone to hydrolysis in aqueous environments, a process that is accelerated at neutral to high pH.[4] Hydrolysis competes with the desired conjugation reaction with the primary amine on your target molecule. For optimal results, a concentrated stock solution should first be prepared in an anhydrous organic solvent and then added to the aqueous reaction buffer.

Q4: My this compound precipitates when I add the stock solution to my aqueous reaction buffer. What can I do?

Precipitation upon addition to an aqueous buffer is a common issue. Here are several troubleshooting steps:

  • Reduce the final concentration: The concentration of the this compound in the final reaction mixture may be too high. Try lowering the final concentration.

  • Slow addition and mixing: Add the organic stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This helps to avoid localized high concentrations that can lead to precipitation.

  • Limit the volume of organic solvent: The volume of the organic solvent should ideally be kept below 10% of the total reaction volume to maintain the solubility of the buffer components and your target molecule.[7]

  • Use a co-solvent: In some cases, including a small percentage of a water-miscible co-solvent in your aqueous buffer can improve the solubility of the conjugate.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: this compound fails to dissolve in the organic solvent.
Potential Cause Recommended Solution
Low-quality or wet solvent Use a fresh, unopened bottle of anhydrous, high-purity DMSO or DMF.
Insufficient solvent volume Increase the volume of the solvent to lower the concentration of the conjugate.
Particulate matter Briefly sonicate the solution in a water bath to aid dissolution.[8]
Low temperature Gently warm the solution to room temperature. Avoid excessive heating, as it can degrade the NHS ester.
Problem: The conjugate precipitates out of the aqueous reaction mixture.
Potential Cause Recommended Solution
High final concentration Decrease the molar excess of the this compound in the reaction.
Rapid addition of stock solution Add the stock solution slowly and with continuous mixing.
High percentage of organic solvent Ensure the volume of the organic stock solution is minimal, preferably under 10% of the total reaction volume.[7]
Buffer incompatibility Ensure your buffer does not contain primary amines (e.g., Tris, glycine) and has a pH between 7.2 and 8.5 for optimal reaction and stability.[5][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the conjugate in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).

  • Vortex the tube until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Use the stock solution immediately for the best results. Storage of the stock solution is not recommended due to the moisture sensitivity of the NHS ester.[7]

Protocol 2: General Procedure for Conjugation to a Protein

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5

  • Freshly prepared this compound stock solution (from Protocol 1)

  • Reaction tubes

  • Vortex mixer or stirrer

Procedure:

  • Ensure the protein solution is at the desired concentration (typically 1-10 mg/mL) in a compatible amine-free buffer.[6]

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess for the conjugation reaction.

  • While gently vortexing or stirring the protein solution, add the calculated volume of the this compound stock solution dropwise.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.

  • Purify the conjugate to remove excess, unreacted this compound and byproducts using methods such as dialysis, size-exclusion chromatography, or ultrafiltration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification prep1 Equilibrate this compound to Room Temperature prep2 Dissolve in Anhydrous DMSO or DMF prep1->prep2 prep3 Vortex/Sonicate to Dissolve prep2->prep3 conj2 Slowly Add Stock Solution to Protein Solution prep3->conj2 conj1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conj1->conj2 conj3 Incubate (RT or 4°C) conj2->conj3 conj4 Quench Reaction (e.g., Tris buffer) conj3->conj4 purify1 Remove Excess Reagent (Dialysis, SEC, etc.) conj4->purify1 purify2 Characterize Conjugate purify1->purify2

Caption: Experimental workflow for bioconjugation with this compound.

troubleshooting_workflow start Solubility Issue Observed q1 Does the solid dissolve in anhydrous organic solvent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Does precipitation occur upon addition to aqueous buffer? a1_yes->q2 sol1 Use fresh, anhydrous solvent a1_no->sol1 sol2 Increase solvent volume sol1->sol2 sol3 Sonicate briefly sol2->sol3 sol4 Warm gently to RT sol3->sol4 sol4->q1 a2_yes Yes q2->a2_yes Yes a2_no No, problem solved q2->a2_no No sol5 Add stock solution slowly with mixing a2_yes->sol5 sol6 Reduce final concentration sol5->sol6 sol7 Keep organic solvent <10% of total volume sol6->sol7 sol8 Check buffer compatibility (no primary amines, pH 7.2-8.5) sol7->sol8

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Impact of temperature and incubation time on labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during labeling experiments. Here, you will find information on how temperature and incubation time impact labeling efficiency, alongside experimental protocols and data to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect labeling reactions?

A1: Temperature has a significant impact on the rate of chemical and enzymatic reactions involved in labeling. Generally, an increase in temperature accelerates the reaction rate. For instance, a 10°C rise can increase the activity of most enzymes by 50-100%.[1][2] However, excessively high temperatures can be detrimental, leading to the denaturation of proteins and the hydrolysis of labeling reagents, which reduces labeling efficiency.[1][3] For most animal enzymes, denaturation becomes significant at temperatures above 40°C.[1]

Q2: What is the optimal incubation time for a typical labeling reaction?

A2: The optimal incubation time is dependent on several factors, including the temperature, the concentration of reactants, and the specific labeling chemistry. For many amine-reactive labeling reactions with NHS esters, a common starting point is 1-2 hours at room temperature. However, if lower temperatures are used to preserve protein integrity, longer incubation times, such as overnight at 4°C, are often employed. For enzymatic reactions like biotinylation with BirA, incubation can range from one hour at 37°C to overnight at 4°C. It is always recommended to optimize the incubation time for your specific protein and label.

Q3: Can I compensate for a low labeling temperature by increasing the incubation time?

A3: Yes, increasing the incubation time is a common strategy to compensate for reduced reaction rates at lower temperatures. For instance, a reaction that yields good results in 1-2 hours at room temperature might require an overnight incubation at 4°C to achieve a similar degree of labeling. This approach is particularly useful for temperature-sensitive proteins where maintaining their structural integrity is crucial.

Q4: How does temperature affect cell surface labeling?

A4: For cell surface labeling, it is crucial to minimize biological processes such as endocytosis or internalization of the label. Therefore, these procedures are often performed at low temperatures, typically 4°C. Incubation times are generally kept short, around 30 minutes, to ensure that the labeling is restricted to the cell surface.

Troubleshooting Guide

This guide addresses specific issues that may arise during your labeling experiments and provides potential solutions related to temperature and incubation time.

Problem Potential Cause Troubleshooting Steps & Recommendations Citations
Low Degree of Labeling (DOL) / Low Labeling Efficiency Short Incubation Time or Low Temperature: The reaction may not have had sufficient time or energy to proceed to completion.- Increase the incubation time. If a 2-hour incubation at room temperature gives low efficiency, try incubating overnight at 4°C. - Increase the reaction temperature if the protein is stable at higher temperatures. For enzymatic reactions, ensure the temperature is optimal for the enzyme's activity (e.g., 37°C for BirA).
Inactive Labeling Reagent: The labeling reagent may have hydrolyzed due to moisture or prolonged storage at room temperature.- Prepare stock solutions of the labeling reagent immediately before use. - Store labeling reagents under desiccated conditions and at the recommended temperature (e.g., -20°C).
Protein Precipitation during Labeling High Temperature: Elevated temperatures can cause some proteins to denature and aggregate.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. - Ensure the protein is properly folded and soluble before initiating the labeling reaction.
Low Fluorescence Signal of Labeled Protein Low DOL: Insufficient labeling will result in a weak signal.- Optimize the labeling reaction by increasing the incubation time or temperature to achieve a higher DOL.
Photobleaching: The fluorescent dye may have been exposed to excessive light.- Protect the reaction mixture from light during incubation.
Loss of Protein Activity After Labeling High Temperature: The protein may have been denatured during the labeling process.- Conduct the labeling reaction at a lower temperature (e.g., 4°C) to better preserve the protein's native structure and function.
Modification of Critical Residues: The label may have attached to amino acids within the protein's active or binding site.- Lowering the temperature can sometimes help control the reaction and potentially reduce the labeling of more sensitive sites.

Experimental Protocols & Data

General Protocol for Amine-Reactive Labeling with NHS Esters

This protocol provides a general guideline for labeling proteins with N-hydroxysuccinimide (NHS) ester-functionalized dyes.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 8.3-8.5. A protein concentration of at least 2 mg/mL is recommended.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar ratio of dye to protein (a starting point of 10:1 to 20:1 is common).

    • Slowly add the dye solution to the gently stirring protein solution.

    • Incubate the reaction under one of the following conditions, making sure to protect the mixture from light:

      • Room Temperature: 1-2 hours.

      • 4°C: Overnight.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a desalting column or dialysis.

Impact of Temperature and Incubation Time on Labeling

The following tables summarize the effects of varying temperature and incubation time on different labeling methods based on available data and general recommendations.

Table 1: Amine-Reactive Labeling with NHS Esters

TemperatureIncubation TimeExpected OutcomeNotesCitations
Room Temperature (18-25°C)1 - 4 hoursStandard condition for efficient labeling.A good starting point for optimization.
4°COvernightSlower reaction rate, but beneficial for temperature-sensitive proteins.Can help to minimize protein aggregation and degradation.
37°CShorter (e.g., < 1 hour)Faster reaction rate, but increased risk of protein denaturation and dye hydrolysis.Generally not recommended unless the protein is highly stable.

Table 2: Enzymatic Biotinylation with BirA

TemperatureIncubation TimeExpected OutcomeNotesCitations
37°C1 hourOptimal temperature for BirA activity, leading to high biotinylation efficiency.Standard condition for rapid labeling.
30°C1 hourHigh efficiency (≥95%) can be achieved.A slightly lower temperature option that maintains good enzyme activity.
Room Temperature≥ 2 hoursSlower reaction, requires longer incubation to achieve high efficiency.Convenient when a 37°C incubator is not available.
4°COvernightSlowest reaction rate, suitable for very sensitive proteins.Ensures maximal preservation of protein integrity.

Table 3: Cell Surface Labeling

TemperatureIncubation TimeExpected OutcomeNotesCitations
4°C30 minutesEfficient labeling of cell surface proteins while minimizing internalization.Recommended for most cell types to maintain cell viability and surface-specific labeling.
37°C40 minutesFaster molecular interactions, but a higher risk of label internalization.Can be used to accelerate binding, but may not be suitable for all applications.

Visualizing the Labeling Workflow

The following diagram illustrates the general workflow for a typical protein labeling experiment.

Labeling_Workflow General Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (Correct Buffer & pH) Mix Mix Protein and Label Protein_Prep->Mix Label_Prep Prepare Labeling Reagent (e.g., Dissolve in DMSO) Label_Prep->Mix Incubate Incubate (Controlled Temperature & Time) Mix->Incubate Purify Purify Labeled Protein (e.g., Desalting Column) Incubate->Purify Analyze Analyze Labeling Efficiency (e.g., DOL Calculation) Purify->Analyze

Caption: A flowchart of the general protein labeling process.

This diagram outlines the key stages of a protein labeling experiment, from initial preparation of the protein and labeling reagent, through the incubation step where temperature and time are critical, to the final purification and analysis of the labeled product.

The logical flow of troubleshooting labeling issues often follows a systematic optimization of reaction conditions.

Caption: A decision tree for troubleshooting low labeling efficiency.

References

Incompatible buffers to avoid in NHS ester reactions (e.g., Tris, glycine)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during N-hydroxysuccinimide (NHS) ester labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why are some buffers, like Tris and glycine (B1666218), incompatible with NHS ester reactions?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions because they directly compete with the target molecule for reaction with the NHS ester.[1][2][3] The primary amine groups on these buffers are nucleophilic and will attack the NHS ester, leading to the formation of a stable amide bond with the buffer molecule. This effectively quenches the NHS ester, significantly reducing the labeling efficiency of your target protein or other amine-containing molecule.[1][3]

Q2: Can I ever use Tris or glycine in my NHS ester reaction workflow?

Yes, while incompatible during the labeling reaction itself, Tris and glycine are excellent for intentionally stopping, or "quenching," the reaction.[2][3] After the desired incubation time for your labeling reaction, adding a quenching buffer containing Tris or glycine (typically at a final concentration of 20-100 mM) will rapidly consume any unreacted NHS ester, preventing further labeling of your target molecule or non-specific reactions.[4]

Q3: What are the recommended compatible buffers for NHS ester reactions?

Several amine-free buffers are suitable for NHS ester reactions. The most commonly used include:

  • Phosphate-Buffered Saline (PBS) [5][6]

  • HEPES [2][4]

  • Carbonate-Bicarbonate buffer [2][4]

  • Borate buffer [2][4]

The optimal pH for these reactions is typically between 7.2 and 8.5.[1][2]

Q4: What is the optimal pH for an NHS ester reaction and why is it so critical?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5, with many protocols recommending a pH of 8.3-8.5 for maximal efficiency.[1][7][8] This pH range represents a crucial balance between two competing factors:

  • Amine Reactivity: At a lower pH, primary amines on the target molecule are more likely to be protonated (-NH3+), rendering them non-nucleophilic and unreactive towards the NHS ester.[1]

  • NHS Ester Hydrolysis: At a higher pH, the rate of hydrolysis of the NHS ester increases significantly.[2] Water molecules will attack and cleave the ester, rendering it inactive. This hydrolysis is a major competing reaction that can lower your labeling yield.[2][4]

Q5: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility.[2] In these cases, the NHS ester should first be dissolved in a small amount of a water-miscible and amine-free organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), immediately before use.[5][7][9] This stock solution is then added to the aqueous reaction mixture containing your protein. It is important to ensure that the final concentration of the organic solvent in the reaction is low (typically not exceeding 10%) to avoid denaturation of the protein.[5][9]

Troubleshooting Guide

Issue: Low Labeling Efficiency

Potential Cause Troubleshooting Steps
Incorrect Buffer Composition Ensure you are using an amine-free buffer such as PBS, HEPES, Carbonate, or Borate.[2] Avoid buffers containing primary amines like Tris or glycine.[1][3] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or gel filtration before starting the labeling reaction.[9]
Suboptimal pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1] For many applications, a pH of 8.3-8.5 is considered optimal.[8] Use a calibrated pH meter to confirm.
Hydrolysis of NHS Ester Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[5][9] Avoid storing NHS esters in aqueous solutions.[7] Consider performing the reaction at a lower temperature (4°C) to slow the rate of hydrolysis, although this may require a longer incubation time.[5]
Low Protein Concentration The competing hydrolysis reaction has a greater impact in dilute protein solutions.[2] If possible, increase the protein concentration to 1-10 mg/mL.[5][7]
Inactive NHS Ester Reagent NHS esters are moisture-sensitive.[9] Store them properly in a desiccated environment at -20°C.[9] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[9] Use a fresh vial if you suspect the reagent has been compromised.

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters

This table illustrates the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.

pHTemperatureHalf-life
7.00°C4-5 hours[2]
8.0Room Temp~1 hour[10][11]
8.5Room Temp~10-125 minutes[2][12]
8.64°C10 minutes[2]
9.0Room Temp~5-10 minutes[12]

Table 2: Comparison of Reaction Kinetics at Different pH Values

This table provides a comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction for a specific porphyrin-NHS ester. While hydrolysis increases with pH, the amidation reaction is accelerated more significantly, leading to a higher yield at the optimal pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080[12]210[12]
8.520[12]180[12]
9.010[12]125[12]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester in PBS

This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester label

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3[1][5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[1][5]

  • Desalting column or dialysis cassette for purification[5]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[5]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[13]

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.[5] The optimal ratio will need to be determined empirically.

    • Gently mix the reaction solution immediately.

    • Incubate at room temperature for 1-4 hours or at 4°C overnight.[5] If the label is light-sensitive, protect the reaction from light.

  • Quench the Reaction (Optional but Recommended):

    • Add the Quenching Buffer to a final concentration of 20-50 mM.[4]

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted NHS ester and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).[5]

Protocol 2: Buffer Exchange Using a Desalting Column

Procedure:

  • Equilibrate the desalting column with the desired amine-free reaction buffer according to the manufacturer's instructions.

  • Apply the protein sample to the column.

  • Elute the protein with the reaction buffer. The protein will elute in the void volume, while the smaller molecules of the original buffer will be retained.

  • Collect the fractions containing the protein. The protein is now in the desired reaction buffer and ready for labeling.

Visualizations

NHS_Ester_Reaction_Pathway cluster_reaction Reaction Pathways NHS_Ester NHS Ester Label Labeled_Protein Stable Labeled Protein (Amide Bond) NHS_Ester->Labeled_Protein Desired Reaction (pH 7.2-8.5) Quenched_Ester Inactive Quenched Ester NHS_Ester->Quenched_Ester Competing Reaction Hydrolysis Hydrolysis (Inactive Ester) NHS_Ester->Hydrolysis Competing Reaction (especially at high pH) Protein_Amine Protein Primary Amine (-NH2) Buffer_Amine Incompatible Buffer (e.g., Tris, Glycine) Water H2O Experimental_Workflow Start Start: Protein in Incompatible Buffer Buffer_Exchange 1. Buffer Exchange (e.g., Dialysis, Desalting Column) Start->Buffer_Exchange Protein_Ready Protein in Compatible Buffer (e.g., PBS, pH 7.2-8.5) Buffer_Exchange->Protein_Ready Labeling 3. Labeling Reaction (RT for 1-4h or 4°C overnight) Protein_Ready->Labeling Prepare_NHS 2. Prepare NHS Ester Solution (in anhydrous DMSO/DMF) Prepare_NHS->Labeling Quench 4. Quench Reaction (Add Tris or Glycine) Labeling->Quench Purify 5. Purify Conjugate (e.g., Desalting Column) Quench->Purify End End: Purified Labeled Protein Purify->End Troubleshooting_Tree Problem Low Labeling Efficiency? Check_Buffer Is buffer amine-free (PBS, HEPES, etc.)? Problem->Check_Buffer Check_pH Is pH between 7.2-8.5? Check_Buffer->Check_pH Yes1 Sol_Buffer Solution: Perform buffer exchange. Check_Buffer->Sol_Buffer No1 Check_Reagent Is NHS ester fresh and stored correctly? Check_pH->Check_Reagent Yes2 Sol_pH Solution: Adjust pH of reaction buffer. Check_pH->Sol_pH No2 Check_Concentration Is protein concentration >1 mg/mL? Check_Reagent->Check_Concentration Yes3 Sol_Reagent Solution: Use a fresh vial of NHS ester. Check_Reagent->Sol_Reagent No3 Sol_Concentration Solution: Concentrate the protein sample. Check_Concentration->Sol_Concentration No4 No1 No Yes1 Yes No2 No Yes2 Yes No3 No Yes3 Yes No4 No

References

Storage and handling of moisture-sensitive Fmoc-PEG6-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of the moisture-sensitive reagent, Fmoc-PEG6-NHS ester.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound is highly sensitive to moisture and should be stored under desiccated conditions. For long-term storage, it is recommended to keep the solid product at -20°C in a tightly sealed container, protected from light.[1][2][3] For short-term storage of a few days to weeks, 0-4°C is acceptable.[1][2]

Q2: The product was shipped at ambient temperature. Is it still viable?

A2: Yes, this product is generally stable for a few weeks during standard shipping times at ambient temperature.[2] However, for optimal long-term stability, it is crucial to transfer it to the recommended storage conditions (-20°C, desiccated) as soon as it is received.[2][3]

Q3: What is the proper procedure for opening a new vial of this compound?

A3: To prevent moisture from condensing on the cold powder, it is critical to allow the container to equilibrate to room temperature before opening. It is also good practice to purge the vial with an inert gas like dry nitrogen or argon before resealing to minimize exposure to atmospheric moisture.[4]

Q4: What solvents should I use to prepare a stock solution of this compound?

A4: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended for preparing stock solutions.[1][3] Ensure that the DMF is of high quality and free of dimethylamine (B145610) (which has a fishy odor), as this impurity can react with the NHS ester.[5]

Q5: How should I store the stock solution?

A5: If you must prepare a stock solution, it should be stored in a dry, amine-free organic solvent like DMF or DMSO.[1] For extended storage, it is best to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for up to a few months.[1][6] Aqueous solutions of NHS esters are not stable and should be used immediately.[5]

Q6: What buffers are compatible with this compound for conjugation reactions?

A6: Amine-free buffers are essential for successful conjugation. Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers, with an optimal pH range of 7.2-8.5.[7][8] Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the NHS ester.[4][7]

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Low labeling efficiency is a common issue when working with NHS esters. Use the following guide to diagnose and resolve the problem.

Potential Cause Recommended Action
Hydrolyzed Reagent The NHS ester has been compromised by moisture. Perform a reactivity test on the reagent. Ensure proper storage and handling procedures are followed in the future.[4][8]
Incorrect Reaction pH The reaction between the NHS ester and a primary amine is highly pH-dependent. Verify that the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[5][7] At lower pH, the amine is protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases significantly.[7]
Incompatible Buffer The presence of primary amine-containing buffers (e.g., Tris, glycine) will significantly reduce labeling efficiency by competing with the target molecule.[7] Ensure your buffer is amine-free.[8]
Poor Quality Solvent for Stock Solution Solvents like DMF can degrade to form dimethylamine, which reacts with the NHS ester. Use high-quality, anhydrous solvents. A fishy odor in DMF is an indicator of degradation.[5][8]
Inaccessible Primary Amines on Target Molecule The primary amines on your protein or other target molecule may be sterically hindered and not accessible for reaction.[7]
Presence of Other Nucleophiles Other nucleophiles in your sample, such as those from deprotection steps, can compete with the desired reaction. Ensure your starting material is properly purified before conjugation.[9]

Quantitative Data Summary

The stability of NHS esters is highly dependent on storage conditions. The following table summarizes the recommended storage for this compound in both solid and solution forms.

Form Storage Duration Temperature Conditions
Solid Long-term (months to years)-20°CDesiccated, protected from light[1][2]
Short-term (days to weeks)0-4°CDesiccated, protected from light[1][2]
Stock Solution (in anhydrous DMF/DMSO) Long-term (months)-20°C or -80°CAliquoted to avoid freeze-thaw cycles[1][6]
Short-term (days to weeks)0-4°C
Aqueous Solution Immediate UseN/AHighly unstable, prone to hydrolysis[5]

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).[1]

  • Vortex briefly to ensure the reagent is fully dissolved.

  • If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: General Workflow for Protein Conjugation

  • Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer) at a pH between 7.2 and 8.5.[5][7] The optimal protein concentration is typically 1-10 mg/mL.[5]

  • Prepare NHS Ester Solution: Immediately before use, thaw an aliquot of the this compound stock solution.

  • Reaction: Add the NHS ester solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized for your specific application.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or on ice overnight.[5]

  • Quenching: Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted reagent and byproducts using a suitable method such as gel filtration (desalting column), dialysis, or chromatography.[1][5]

Visualizations

Hydrolysis_Pathway cluster_products Products of Hydrolysis Fmoc_PEG_NHS This compound (Active) Hydrolyzed_Product Hydrolyzed Fmoc-PEG6-Acid (Inactive) Fmoc_PEG_NHS->Hydrolyzed_Product Hydrolysis NHS N-Hydroxysuccinimide H2O H₂O (Moisture)

Caption: Hydrolysis of this compound by moisture.

Handling_Workflow start Start: Receive Reagent storage Store at -20°C (Desiccated) start->storage equilibrate Equilibrate to Room Temperature Before Opening storage->equilibrate dissolve Dissolve in Anhydrous DMF or DMSO equilibrate->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot For Storage use_immediately Use Immediately in Aqueous Reaction Buffer dissolve->use_immediately For Immediate Use store_solution Store Aliquots at -20°C/-80°C aliquot->store_solution end End of Handling store_solution->end use_immediately->end

Caption: Recommended handling workflow for this compound.

Troubleshooting_Tree start Low Conjugation Yield check_reagent Is the NHS ester reagent active? start->check_reagent check_ph Is the reaction pH between 7.2-8.5? check_reagent->check_ph Yes solution_reagent Solution: Use fresh, properly stored reagent. check_reagent->solution_reagent No check_buffer Is the buffer amine-free? check_ph->check_buffer Yes solution_ph Solution: Adjust buffer pH. check_ph->solution_ph No solution_buffer Solution: Use a compatible, amine-free buffer. check_buffer->solution_buffer No further_investigation Further Investigation Needed: - Check target molecule purity - Optimize molar ratios check_buffer->further_investigation Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Dealing with steric hindrance in Fmoc-PEG6-NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-PEG6-NHS ester labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used for bioconjugation. It features three key components:

  • An Fmoc (9-fluorenylmethyloxycarbonyl) group : A protecting group for amines that can be removed under basic conditions.[1][2]

  • A PEG6 (polyethylene glycol) spacer : A six-unit polyethylene (B3416737) glycol chain that is hydrophilic and increases the solubility of the labeled molecule in aqueous solutions.[1][3]

  • An NHS (N-hydroxysuccinimide) ester : A reactive group that specifically labels primary amines (-NH2) on molecules like proteins, peptides, and amine-modified oligonucleotides by forming a stable amide bond.[1][4]

This reagent is commonly used to introduce a PEG spacer onto a biomolecule, which can improve its pharmacokinetic properties, such as solubility and in vivo circulation time.[2] The Fmoc group allows for further conjugation at the amine terminus after deprotection.[1]

Q2: My labeling efficiency with this compound is very low. What are the potential causes?

Low labeling efficiency is a common problem that can arise from several factors:

  • Suboptimal pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[5] At a lower pH, the amine group is protonated and less reactive, while at a higher pH, the NHS ester is prone to hydrolysis, which competes with the labeling reaction.[5][6]

  • Steric Hindrance: The primary amine on your target molecule may be located in a sterically hindered environment, making it difficult for the this compound to access and react with it.[5][7]

  • Hydrolysis of the NHS Ester: NHS esters are sensitive to moisture and can hydrolyze in aqueous solutions.[8][9] It is crucial to use anhydrous solvents for dissolving the reagent and to prepare the solution immediately before use.[5][10]

  • Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, leading to significantly lower labeling efficiency.[5]

  • Low Reagent Concentration: Insufficient concentration of either your target molecule or the this compound can slow down the reaction rate, allowing hydrolysis to become a more dominant competing reaction.[5]

  • Degraded Reagent: Improper storage of the this compound can lead to its degradation. It should be stored desiccated at low temperatures (e.g., -20°C for long-term storage).[1]

Q3: How can I overcome steric hindrance during labeling?

If you suspect steric hindrance is limiting your labeling efficiency, consider the following strategies:

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight at 4°C or for several hours at room temperature) can sometimes provide enough time for the labeling of hindered sites.[5][11]

  • Increase Molar Excess of this compound: Using a higher concentration of the labeling reagent can increase the probability of a successful reaction at a hindered site.[5] However, be aware that this may also increase the risk of non-specific modifications or aggregation.

  • Optimize pH: While the general optimal pH is 8.3-8.5, slight adjustments within the 7.2-8.5 range might improve accessibility to certain hindered amines by inducing subtle conformational changes in the protein.[5][6]

  • Consider a Longer PEG Spacer: If steric hindrance is a persistent issue, using a reagent with a longer PEG chain (e.g., Fmoc-PEG12-NHS ester) can provide a longer spacer arm, potentially improving access to the target amine.[5]

  • Denaturation/Refolding: In some cases, partial denaturation of the protein to expose the hindered site, followed by labeling and refolding, may be an option. This approach should be used with caution as it can affect the protein's activity.

Q4: What are the ideal reaction conditions for this compound labeling?

The optimal conditions can vary depending on the specific biomolecule being labeled. However, a good starting point is:

  • pH: 8.3-8.5[6][12]

  • Buffer: Amine-free buffers such as phosphate, bicarbonate, or borate (B1201080) buffer.[5][11] 0.1 M sodium bicarbonate is a common choice.[6]

  • Temperature: Room temperature (20-25°C) or 4°C.[5]

  • Reaction Time: 30 minutes to 4 hours at room temperature, or overnight at 4°C.[5][11]

  • Solvent for this compound: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6][10] Ensure the DMF is amine-free.[6]

  • Molar Excess of Reagent: A 5- to 20-fold molar excess of the NHS ester over the biomolecule is a common starting point.[13]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound labeling experiments.

Problem: Low to No Labeling Detected
Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Reaction pH 1. Verify the pH of your reaction buffer using a calibrated pH meter.[5] 2. Prepare fresh buffer if the pH is outside the optimal range of 7.2-8.5.[5] 3. For most applications, a pH of 8.3-8.5 is recommended.[6][12]Increased labeling efficiency.
Steric Hindrance 1. Increase the molar excess of this compound (e.g., 20-50 fold).[5] 2. Increase the reaction time (e.g., 4-8 hours at room temperature or overnight at 4°C).[5][11] 3. Consider a slightly higher temperature if your biomolecule is stable.Improved labeling of the target site.
Hydrolyzed NHS Ester 1. Prepare a fresh solution of this compound in anhydrous DMSO or DMF immediately before use.[5][10] 2. Ensure the reagent has been stored properly in a desiccated environment at the recommended temperature.[1]Restoration of labeling activity.
Incompatible Buffer 1. Check if your buffer contains primary amines (e.g., Tris, glycine).[5] 2. If so, perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate, or borate buffer) before labeling.[13]Successful labeling reaction.
Problem: Multiple or Non-Specific Labeling Products
Potential Cause Troubleshooting Steps Expected Outcome
High Molar Excess of Reagent 1. Reduce the molar excess of this compound in the reaction.[13] 2. Perform a titration experiment with varying molar ratios to find the optimal concentration for mono-labeling.Predominantly single-labeled product.
High pH 1. Lower the reaction pH to the lower end of the optimal range (e.g., 7.2-7.5). This can sometimes reduce the reactivity of less accessible amines.[5]Increased specificity of labeling.
Reaction with Other Nucleophiles 1. While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic residues like tyrosine, serine, and threonine can occur, especially at higher pH.[14][15][16] 2. Lowering the pH can help minimize these side reactions.[15]Reduced formation of non-specific products.

Experimental Protocols

General Protocol for this compound Labeling

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[5][6]

  • This compound[1]

  • Anhydrous DMSO or DMF[6][10]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]

  • Desalting column or dialysis equipment for purification[6]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[6] If necessary, perform a buffer exchange.

  • Calculate the Required Amount of this compound: Determine the desired molar excess of the labeling reagent. A common starting point is an 8-fold molar excess.[6][12]

  • Prepare the this compound Solution: Immediately before use, dissolve the calculated amount of this compound in a small volume of anhydrous DMSO or DMF.[5][10] The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.[13]

  • Perform the Labeling Reaction: Add the this compound solution to the protein solution while gently vortexing.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[5][11] For suspected steric hindrance, incubation can be extended to overnight at 4°C.[5]

  • Quench the Reaction (Optional): To stop the reaction, you can add a small amount of quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Purify the Conjugate: Remove the unreacted this compound and byproducts using a desalting column, dialysis, or another suitable purification method.[6][11]

Troubleshooting Protocol for Suspected Steric Hindrance

If the general protocol yields poor results and steric hindrance is suspected, follow this modified approach.

  • Optimize Molar Excess: Perform a series of small-scale pilot reactions with increasing molar excesses of this compound (e.g., 10-fold, 20-fold, 50-fold).

  • Extend Incubation Time: For each molar excess, test a longer incubation time, for example, 4 hours, 8 hours, and overnight at 4°C.[5][11]

  • Analyze Results: Analyze the products of each pilot reaction by a suitable method (e.g., SDS-PAGE, mass spectrometry) to determine the optimal conditions that provide the desired level of labeling without excessive side products or aggregation.

  • Scale-Up: Once the optimal conditions are identified, proceed with the larger-scale labeling reaction.

Visualizations

Experimental Workflow for this compound Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3) start->prep_protein prep_reagent Prepare Fmoc-PEG6-NHS Ester Solution (anhydrous DMSO/DMF) start->prep_reagent reaction Combine and Incubate (RT or 4°C) prep_protein->reaction prep_reagent->reaction quench Quench Reaction (Optional) reaction->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Product purify->analyze end End analyze->end

Caption: A general workflow for labeling biomolecules with this compound.

Troubleshooting Logic for Low Labeling Efficiency

troubleshooting_logic start Low Labeling Efficiency? check_ph Is pH optimal (7.2-8.5)? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_reagent Is NHS ester solution fresh? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No steric_hindrance Suspect Steric Hindrance? check_reagent->steric_hindrance Yes prepare_fresh Prepare fresh reagent solution check_reagent->prepare_fresh No optimize_conditions Increase molar excess and/or reaction time steric_hindrance->optimize_conditions Yes solution Problem Solved adjust_ph->solution buffer_exchange->solution prepare_fresh->solution optimize_conditions->solution

References

Validation & Comparative

Characterizing Fmoc-PEG6-NHS Ester Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring the efficacy and safety of novel therapeutics. Fmoc-PEG6-NHS ester is a commonly utilized crosslinker in bioconjugation, and its accurate identification and characterization are paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of this compound, complete with experimental data and detailed protocols.

Mass spectrometry stands as the gold standard for the definitive identification and structural elucidation of this compound and its conjugates, offering unparalleled accuracy in molecular weight determination. However, a multi-faceted approach utilizing alternative techniques can provide a more holistic understanding of the compound's purity and functional integrity.

Product Specifications: this compound

Before delving into analytical methodologies, it is essential to understand the fundamental properties of the this compound.

PropertyValueSource
Chemical FormulaC34H44N2O12[1][2]
Exact Mass672.2894 Da[1]
Molecular Weight672.73 g/mol [1][2]

Mass Spectrometry: The Definitive Tool

Mass spectrometry provides the most direct and precise measurement of the molecular weight of this compound. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are powerful techniques for this purpose.

Expected Mass Spectrometry Data

In a typical mass spectrum of this compound, the most prominent ion observed would be the protonated molecule [M+H]⁺ at m/z 673.2967. Depending on the ionization conditions and the presence of salts, adducts with sodium [M+Na]⁺ at m/z 695.2786 or potassium [M+K]⁺ at m/z 711.2525 may also be detected.

Table 1: Comparison of Mass Spectrometry Techniques for this compound Characterization

TechniqueInformation ProvidedAdvantagesDisadvantages
MALDI-TOF MS Precise molecular weight of the intact molecule.High throughput; tolerant of some impurities.Fragmentation is not readily controlled; may not be suitable for complex mixtures.
ESI-MS Precise molecular weight; can be coupled with liquid chromatography (LC-MS) for separation of mixtures and purity assessment.Soft ionization technique, keeping the molecule intact; allows for tandem MS (MS/MS) for structural elucidation.Can be sensitive to salt concentration; may produce multiple charged ions, complicating spectra for larger conjugates.
ESI-MS/MS Fragmentation pattern for structural confirmation.Provides detailed structural information by breaking the molecule into smaller, identifiable fragments.Requires more specialized instrumentation and expertise for data interpretation.
Predicted Fragmentation Pattern

cluster_frags Primary Fragments parent Fmoc-PEG6-NHS [M+H]⁺ m/z 673.3 frag1 Loss of NHS [M-114+H]⁺ m/z 559.3 parent->frag1 - C4H4NO2 frag2 Cleavage of Fmoc [M-222+H]⁺ m/z 451.3 parent->frag2 - C15H10O2 frag3 PEG Chain Fragmentation (Series of ions differing by 44 Da) parent->frag3 - (C2H4O)n

Caption: Predicted major fragmentation pathways for this compound in MS/MS.

Alternative Characterization Methods

While mass spectrometry is indispensable, other techniques provide complementary information regarding the purity, structure, and functional integrity of this compound.

Table 2: Comparison of Alternative Characterization Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information and confirmation of functional groups.Provides unambiguous structural elucidation.Lower sensitivity compared to MS; requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Excellent for separating impurities and degradation products.Does not provide molecular weight information directly.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of key functional groups (e.g., ester, amide, PEG ether linkages).Quick and non-destructive.Provides general structural information, not detailed connectivity.

Experimental Protocols

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve this compound in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) to a final concentration of 10 µM.

  • Instrumentation: Utilize an electrospray ionization source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 100-1000

  • Data Analysis: Process the raw data to identify the [M+H]⁺ ion and any common adducts. For MS/MS analysis, select the parent ion of interest and apply collision-induced dissociation (CID) to generate fragment ions.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., acetonitrile/water mixture).

  • Instrumentation: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient from 5% B to 95% B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 265 nm (for the Fmoc group).

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the expected chemical structure.

Logical Workflow for Characterization

A systematic approach is crucial for the comprehensive characterization of this compound conjugates.

cluster_start Initial Analysis cluster_structure Structural Confirmation cluster_conjugation Conjugation & Final Characterization A Purity Assessment (HPLC) B Molecular Weight (MS) A->B C Functional Groups (FTIR) B->C D Detailed Structure (NMR) C->D E Bioconjugation Reaction D->E F Characterization of Conjugate (MS, HPLC) E->F

Caption: A logical workflow for the comprehensive characterization of this compound and its conjugates.

References

A Comparative Guide to Fmoc-PEG-NHS Esters: Selecting the Optimal Linker Length for Your Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical step in the synthesis of bioconjugates, influencing the stability, solubility, and biological activity of the final product. This guide provides an objective comparison of Fmoc-PEG6-NHS ester with its shorter (Fmoc-PEG4-NHS ester) and longer (Fmoc-PEG8-NHS ester) counterparts, supported by experimental data to inform your selection process.

Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to bridge molecules of interest, such as proteins, peptides, or small molecule drugs. The inclusion of a PEG spacer enhances the hydrophilicity of the conjugate, which can improve solubility and reduce aggregation. The length of the PEG chain is a crucial parameter that can be tailored to optimize the physicochemical and biological properties of the bioconjugate. This guide focuses on three commonly used discrete PEG (dPEG®) linkers: Fmoc-PEG4-NHS ester, this compound, and Fmoc-PEG8-NHS ester. These linkers feature a fluorenylmethyloxycarbonyl (Fmoc) protected amine and an N-hydroxysuccinimide (NHS) ester, allowing for sequential and specific conjugation chemistries.

Physicochemical Properties: A Side-by-Side Comparison

The fundamental differences between these linkers lie in their molecular weight and the length of the PEG spacer arm. These properties directly impact the overall size and hydrophilicity of the resulting conjugate.

PropertyFmoc-PEG4-NHS esterThis compoundFmoc-PEG8-NHS ester
Molecular Weight 584.62 g/mol 672.73 g/mol [1]760.82 g/mol
Chemical Formula C30H36N2O10C34H44N2O12[1]C38H52N2O14
Spacer Arm Length ~17.7 Å~24.9 Å~32.1 Å

Impact of PEG Linker Length on Bioconjugation Performance

The length of the PEG linker can significantly influence the outcome of a conjugation reaction and the properties of the resulting bioconjugate. Key performance parameters to consider include conjugation efficiency, steric hindrance, and the biological activity of the conjugated molecule.

Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

In the context of antibody-drug conjugates (ADCs), the length of the PEG linker can affect the average number of drug molecules conjugated to an antibody, known as the drug-to-antibody ratio (DAR). The optimal DAR is critical for achieving therapeutic efficacy while minimizing toxicity.

PEG Spacer LengthAverage DAR
PEG42.5[2]
PEG65.0[2]
PEG84.8[2]

Note: This data represents a specific study and may vary depending on the antibody, drug, and conjugation conditions.

The data suggests that increasing the linker length from PEG4 to PEG6 can lead to a higher DAR, potentially by reducing steric hindrance and allowing more drug-linker molecules to access reactive sites on the antibody. However, a further increase to PEG8 did not result in a higher DAR in this instance, indicating that there may be an optimal linker length for a given system.

Steric Hindrance and Biological Activity

The PEG linker acts as a spacer, physically separating the conjugated molecules. This separation can be crucial for maintaining the biological activity of proteins or ensuring that a targeting ligand can still access its receptor.

  • Shorter Linkers (e.g., PEG4): May be advantageous when a more compact conjugate is desired or when limited conformational freedom of a ligand is necessary for optimal receptor binding.

  • Longer Linkers (e.g., PEG6, PEG8): Can be more effective at overcoming steric hindrance, particularly when conjugating bulky molecules. This can lead to improved conjugation efficiency and better preservation of the biological function of the conjugated molecules. However, excessively long linkers can sometimes interfere with binding interactions.

Experimental Protocols

The following are generalized protocols for the use of Fmoc-PEG-NHS esters in bioconjugation. Optimization of reaction conditions is often necessary for specific applications.

Protocol 1: Conjugation of Fmoc-PEG-NHS Ester to a Primary Amine-Containing Protein

This protocol describes the conjugation of the NHS ester moiety to lysine (B10760008) residues or the N-terminus of a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • Fmoc-PEG-NHS ester (PEG4, PEG6, or PEG8)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the Fmoc-PEG-NHS ester in DMF or DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the dissolved Fmoc-PEG-NHS ester to the protein solution. A molar excess of the linker (e.g., 10- to 50-fold) is typically used. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer.

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the terminal amine for subsequent conjugation steps.

Materials:

Procedure:

  • Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution to the conjugate solution.

  • Incubate at room temperature for 10-30 minutes.

  • The deprotected product can be precipitated with an appropriate solvent (e.g., diethyl ether) and collected by centrifugation.

  • Wash the precipitated product with the precipitation solvent to remove the piperidine-dibenzofulvene adduct.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided.

General Structure of Fmoc-PEG-NHS Ester Fmoc Fmoc Group (Protecting Group) Amine Amine Fmoc->Amine protects PEG PEG Spacer (n = 4, 6, or 8) Amine->PEG NHS_ester NHS Ester (Amine-Reactive Group) PEG->NHS_ester

Caption: Chemical structure of an Fmoc-PEG-NHS ester linker.

Bioconjugation and Deprotection Workflow cluster_conjugation Step 1: NHS Ester Conjugation cluster_deprotection Step 2: Fmoc Deprotection cluster_further_conjugation Step 3: Further Conjugation (Optional) Protein Protein (-NH2) Conjugate1 Fmoc-PEG-Protein Protein->Conjugate1 Linker Fmoc-PEG-NHS Ester Linker->Conjugate1 Conjugate2 H2N-PEG-Protein Conjugate1->Conjugate2 Piperidine 20% Piperidine in DMF Piperidine->Conjugate2 FinalConjugate X-PEG-Protein Conjugate2->FinalConjugate MoleculeX Molecule X MoleculeX->FinalConjugate

Caption: A typical workflow for bioconjugation using Fmoc-PEG-NHS esters.

Conclusion

The selection of the optimal Fmoc-PEG-NHS ester linker length depends on the specific requirements of the application.

  • Fmoc-PEG4-NHS ester is a suitable choice for applications requiring a more compact conjugate, where minimizing the increase in size is a priority.

  • This compound appears to offer a good balance between providing sufficient spacing to potentially enhance conjugation efficiency, as suggested by the DAR data, without adding excessive length.

  • Fmoc-PEG8-NHS ester may be beneficial in cases where greater separation between the conjugated molecules is needed to overcome significant steric hindrance and preserve biological activity.

It is recommended to empirically test a range of linker lengths to determine the best performer for your specific protein, ligand, and desired outcome. This guide provides a starting point for making an informed decision in the design and execution of your bioconjugation strategies.

References

Beyond the Standard: A Comparative Guide to NHS Ester Alternatives for Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For decades, N-hydroxysuccinimide (NHS) esters have been the predominant reagents for labeling proteins and other biomolecules through primary amines. Their high reactivity and ability to form stable amide bonds have cemented their role as a workhorse in bioconjugation. However, this high reactivity is also a double-edged sword, leading to significant hydrolysis in aqueous environments, which can result in variable reaction efficiencies and necessitate carefully controlled conditions.[1]

For researchers, scientists, and drug development professionals seeking greater stability, efficiency, or alternative site-specificity, a landscape of powerful alternatives exists. This guide provides an objective comparison of viable alternatives to NHS esters, offering a detailed examination of their performance, supported by experimental data and protocols, to empower informed decisions in bioconjugation strategies.

The Landscape of Amine Modification: A Comparative Overview

The optimal strategy for amine modification hinges on several factors, including the stability of the target molecule, desired reaction efficiency, and the required stability of the resulting linkage. Below, we compare the performance of NHS esters with leading alternatives: Isothiocyanates, Carbodiimide (EDC) chemistry, and Reductive Amination.

Data Presentation: Performance Comparison of Amine-Reactive Chemistries

The following tables summarize quantitative data on the reaction conditions, efficiency, and stability of various amine modification reagents.

Table 1: Reaction Conditions for Amine Modification

Reagent ClassTypical Reagent(s)Optimal pHReaction TimeTemperatureCompatible Solvents
NHS Esters DSS, Sulfo-DSS7.2 - 8.5[1][2]0.5 - 4 hours[2]4°C - Room TempAqueous buffers, DMSO, DMF[1][2]
Isothiocyanates FITC, TRITC9.0 - 9.5[1][3]2 - 18 hours[2]4°C - Room Temp[2]Aqueous buffers, DMSO, DMF[2]
Carbodiimides EDC (+ Sulfo-NHS)4.5 - 6.0 (activation), 7.2 - 7.5 (coupling)[1][4]~2 hours[1]Room TempAqueous buffers (EDC), Organic solvents[1]
Reductive Amination Sodium Cyanoborohydride6.0 - 9.0[5]24 - 96 hours[6]37 - 56°C[6]Aqueous buffers[5]

Table 2: Comparative Efficiency and Bond Stability

Reagent ClassBond FormedRelative EfficiencyBond Stability (Half-life in water)Key Considerations
NHS Esters AmideHighVery High (~7 years)[7]Prone to hydrolysis, especially at pH > 8.5.[2][8] Half-life of reagent is ~10 mins at pH 8.6.[2][4]
Isothiocyanates Thiourea (B124793)Moderate to HighHigh (Considered very stable in vivo)[9]Slower reaction rate than NHS esters. Requires higher pH which may affect protein stability.[3]
Carbodiimides AmideHigh (Improved with Sulfo-NHS)[4][10]Very High (~7 years)[7]Zero-length crosslinker. Can cause protein polymerization if not used in a two-step process.[11]
Reductive Amination Secondary AmineVariable (Can be improved ~500%)[6]HighRequires a carbonyl group on one molecule. Reaction can be slow.[6]

Reaction Mechanisms and Workflows

Visualizing the chemical pathways and experimental steps is crucial for understanding and implementing these techniques.

Chemical Reaction Pathways

NHS_Ester_Reaction Protein_NH2 Protein-NH₂ (Primary Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Protein_NH2->Tetrahedral_Intermediate Nucleophilic Attack NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Tetrahedral_Intermediate Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group NHS (Leaving Group) Tetrahedral_Intermediate->NHS_Leaving_Group

Caption: NHS Ester Reaction Mechanism.

Isothiocyanate_Reaction Protein_NH2 Protein-NH₂ (Primary Amine) Thiourea_Intermediate Thiourea Intermediate Protein_NH2->Thiourea_Intermediate Nucleophilic Attack Isothiocyanate R-N=C=S (Isothiocyanate) Isothiocyanate->Thiourea_Intermediate Thiourea_Bond Protein-NH-CS-NH-R (Stable Thiourea Bond) Thiourea_Intermediate->Thiourea_Bond Protonation

Caption: Isothiocyanate Reaction Mechanism.

EDC_Reaction cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-7.5) Molecule1_COOH Molecule1-COOH (Carboxyl Group) Acylisourea O-Acylisourea Intermediate (Unstable) Molecule1_COOH->Acylisourea EDC EDC EDC->Acylisourea Acylisourea->Molecule1_COOH Hydrolysis NHS_Ester Molecule1-CO-O-SNHS (Amine-Reactive Ester) Acylisourea->NHS_Ester Sulfo_NHS Sulfo-NHS Sulfo_NHS->NHS_Ester Amide_Bond Molecule1-CO-NH-Molecule2 (Stable Amide Bond) NHS_Ester->Amide_Bond Molecule2_NH2 Molecule2-NH₂ (Primary Amine) Molecule2_NH2->Amide_Bond

Caption: Two-Step EDC/Sulfo-NHS Reaction.
General Experimental Workflow

Bioconjugation_Workflow Start Start Prepare_Biomolecule Prepare Biomolecule (e.g., Buffer Exchange) Start->Prepare_Biomolecule Conjugation Incubate Biomolecule and Reagent (Control pH, Temp, Time) Prepare_Biomolecule->Conjugation Prepare_Reagent Prepare Reagent (Dissolve in Anhydrous Solvent) Prepare_Reagent->Conjugation Quench Quench Reaction (e.g., Add Tris or Glycine) Conjugation->Quench Purify Purify Conjugate (e.g., Dialysis, SEC) Quench->Purify Characterize Characterize Conjugate (e.g., MS, Spectroscopy) Purify->Characterize End End Characterize->End

Caption: General Bioconjugation Workflow.

Experimental Protocols

Protocol 1: Antibody Labeling with Fluorescein Isothiocyanate (FITC)

This protocol describes the conjugation of FITC, an isothiocyanate derivative, to an antibody.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer like PBS).

  • FITC (5 mg/mL, freshly prepared in anhydrous DMSO).[5]

  • 0.2 M Sodium Carbonate-Bicarbonate buffer (pH 9.0).[5]

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[5][12]

  • Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

  • Buffer Exchange: Dialyze the antibody against 0.2 M Carbonate-Bicarbonate buffer (pH 9.0) overnight at 4°C to raise the pH and remove any amine-containing contaminants.[13]

  • Prepare FITC: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 5 mg/mL.[5]

  • Conjugation Reaction: While gently stirring, slowly add 40-80 µg of the FITC solution for every 1 mg of antibody.[6] Wrap the reaction vessel in aluminum foil to protect it from light.

  • Incubation: Incubate the reaction for 2 hours at room temperature with continuous, gentle stirring.[13]

  • Purification: Stop the reaction and remove unreacted FITC by applying the mixture to a Sephadex G-25 column equilibrated with PBS (pH 7.4).[5][12]

  • Characterization: Collect the protein-containing fractions. Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC). An optimal F/P (Fluorophore/Protein) ratio is typically between 3 and 6.[6][13]

  • Storage: Store the purified FITC-conjugated antibody at 4°C, protected from light.

Protocol 2: Two-Step Protein Coupling using EDC and Sulfo-NHS

This protocol is ideal for coupling a molecule with a carboxyl group (Protein #1) to a molecule with a primary amine (Protein #2), minimizing self-polymerization.[11]

Materials:

  • Protein #1 (with carboxyl groups) at ~1-10 mg/mL in an amine- and carboxyl-free buffer (e.g., 0.05 M MES, 0.5 M NaCl, pH 6.0).[14]

  • Protein #2 (with amine groups) in a suitable buffer (e.g., PBS, pH 7.5).[14]

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Quenching solution (e.g., 2-Mercaptoethanol (B42355), Hydroxylamine, or Glycine).

  • Desalting column.

Procedure:

  • Activation:

    • Dissolve Protein #1 in MES buffer.

    • Add EDC to a final concentration of ~2 mM and Sulfo-NHS to a final concentration of ~5 mM.[14][15]

    • Incubate for 15 minutes at room temperature with gentle mixing.[14][15]

  • Quench EDC (Optional but Recommended):

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench any unreacted EDC. Incubate for 10 minutes at room temperature.[14][15]

    • Remove excess reagents and byproducts using a desalting column equilibrated with PBS, pH 7.2-7.5.[15]

  • Coupling:

    • Immediately add the activated Protein #1 to Protein #2. A 1:1 molar ratio is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature.[14][15]

  • Quench Reaction (Optional):

    • Add a quenching solution like glycine (B1666218) or Tris to a final concentration of 10-50 mM to block any remaining active Sulfo-NHS esters.[16]

  • Purification: Purify the final conjugate using a desalting column or dialysis to remove unreacted proteins and byproducts.

Protocol 3: Protein Conjugation via Reductive Amination

This protocol describes the conjugation of a molecule with an aldehyde group (e.g., an oxidized carbohydrate) to a protein's primary amines.

Materials:

  • Protein solution (e.g., BSA at 10-20 mg/mL) in a buffer such as 0.2 M Sodium Borate, pH 8.5.[6]

  • Molecule with an aldehyde group.

  • Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 3 M).[6]

  • Sodium sulfate (B86663) (optional, can improve yield).[6]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution, the aldehyde-containing molecule (a 15-fold molar excess is a good starting point), and sodium sulfate (to a final concentration of 500 mM).[6]

  • Initiate Reaction: Add sodium cyanoborohydride to the mixture.[6]

  • Incubation: Incubate the reaction at a temperature between 37°C and 56°C for 24 to 96 hours. Higher temperatures and longer incubation times can increase efficiency.[6]

  • Purification: Remove excess reactants by extensive dialysis against PBS or by using a suitable size-exclusion column.

  • Characterization: Analyze the conjugate using SDS-PAGE to observe the shift in molecular weight and confirm conjugation. Mass spectrometry can provide a more precise characterization.

Conclusion

While NHS esters are effective and widely used, their susceptibility to hydrolysis presents a significant challenge. Isothiocyanates, carbodiimides, and reductive amination offer robust and reliable alternatives for amine conjugation, each with distinct advantages. Isothiocyanates provide a stable thiourea linkage but require alkaline conditions. EDC chemistry, particularly the two-step method with Sulfo-NHS, offers high efficiency in forming stable amide bonds while minimizing unwanted cross-linking. Reductive amination creates a stable secondary amine linkage and is ideal for conjugating molecules via a carbonyl group. The choice of the optimal reagent should be guided by the specific biomolecules involved, the desired stability of the conjugate, and the required reaction conditions, ensuring the integrity and functionality of the final product.

References

Navigating Protein Modification: A Comparative Guide to Biological Activity Assays for Fmoc-PEG6-NHS Ester and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the therapeutic properties of proteins is a paramount goal. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, stands as a widely adopted strategy to improve a protein's pharmacokinetic profile. Among the diverse array of PEGylation reagents, Fmoc-PEG6-NHS ester has emerged as a tool for amine-reactive modification. This guide provides an objective comparison of protein modification using an amine-reactive strategy, exemplified by this compound, against other common PEGylation methods, supported by experimental data and detailed protocols for assessing biological activity.

The choice of PEGylation chemistry is critical as it can significantly impact a protein's biological function. While this compound offers a method for attaching PEG to primary amines, such as those on lysine (B10760008) residues and the N-terminus of a protein, alternative strategies targeting other amino acid residues or employing different linker technologies present a spectrum of options, each with its own set of advantages and disadvantages. This guide will delve into these comparisons to inform the selection of the most appropriate modification strategy for a given therapeutic protein.

Comparison of PEGylation Chemistries

The biological activity of a PEGylated protein is intricately linked to the site and nature of the PEG attachment. Here, we compare the amine-reactive NHS ester chemistry, characteristic of reagents like this compound, with a common alternative: sulfhydryl-reactive maleimide (B117702) chemistry.

Table 1: Comparison of Amine-Reactive (NHS Ester) vs. Sulfhydryl-Reactive (Maleimide) PEGylation of Hemoglobin

FeatureAmine-Reactive (NHS Ester) PEGylationSulfhydryl-Reactive (Maleimide) PEGylationReference
Target Residues Primary amines (Lysine, N-terminus)Sulfhydryl groups (Cysteine)[1]
Specificity Generally non-selective, targets multiple accessible aminesSite-specific if a single reactive cysteine is available[2]
Conjugation Efficiency >80% (dependent on reaction conditions)>80% (with engineered cysteine)[2]
Product Homogeneity Heterogeneous mixture of positional isomersHomogeneous product (with single cysteine)[2]
Linkage Stability (in presence of 1 mM GSH for 7 days at 37°C) ~100% (stable amide bond)~70% (retro-Michael reaction can lead to deconjugation)[2]
Potential Impact on Activity Higher risk of inactivating the protein if lysines are in the active siteLower risk of inactivation if the cysteine is engineered away from the active site

Impact of PEGylation on Biological Activity: Quantitative Analysis

The degree of PEGylation and the size of the PEG chain can significantly alter the biological activity of a protein. The following table summarizes the effect of PEGylation on the enzymatic activity of α-chymotrypsin.

Table 2: Effect of PEGylation on the Michaelis-Menten Kinetics of α-Chymotrypsin

PEGylation Reagent (Amine-Reactive)Degree of PEGylation (moles PEG/mole protein)kcat (s-1)KM (mM)kcat/KM (s-1mM-1)Reference
Unmodified α-Chymotrypsin02500.055000
mPEG-5000-NHS12000.082500
mPEG-5000-NHS31500.121250
mPEG-5000-NHS61250.19658
mPEG-5000-NHS91200.19632

Experimental Protocols

To assess the biological activity of PEGylated proteins, specific and validated assays are crucial. Below are detailed protocols for an in vitro cell proliferation assay for PEGylated Granulocyte Colony-Stimulating Factor (G-CSF) and a general ELISA for the quantification of PEGylated proteins.

In Vitro Bioassay of PEGylated G-CSF using NFS-60 Cell Line

This assay measures the ability of PEGylated G-CSF to stimulate the proliferation of the murine myeloblastic NFS-60 cell line, which is dependent on G-CSF for growth.

Materials:

  • NFS-60 cells (ATCC CRL-1838)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • Recombinant human G-CSF standard

  • PEGylated G-CSF samples

  • Cell proliferation reagent (e.g., MTS or WST-8)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain NFS-60 cells in RPMI-1640 medium supplemented with 1 ng/mL of G-CSF.

  • Cell Preparation: Prior to the assay, wash the cells three times with G-CSF-free RPMI-1640 medium to remove any residual growth factor. Resuspend the cells in fresh G-CSF-free medium and adjust the cell density to 2 x 10^5 cells/mL.

  • Assay Setup:

    • Add 50 µL of the cell suspension to each well of a 96-well plate.

    • Prepare serial dilutions of the G-CSF standard and PEGylated G-CSF samples in G-CSF-free RPMI-1640 medium.

    • Add 50 µL of the standard or sample dilutions to the appropriate wells. Include wells with cells only (negative control) and medium only (blank).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Proliferation Measurement:

    • Add 20 µL of the cell proliferation reagent (e.g., WST-8) to each well.

    • Incubate for an additional 2-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.

  • Data Analysis: Construct a dose-response curve for the G-CSF standard and calculate the EC50 value. Determine the relative potency of the PEGylated G-CSF samples by comparing their EC50 values to that of the standard.

General ELISA for Quantification of PEGylated Proteins

This protocol describes a competitive ELISA for the detection and quantification of PEGylated proteins in various samples.

Materials:

  • Microplate pre-coated with an anti-PEG antibody

  • Biotinylated PEGylated protein

  • Streptavidin-HRP conjugate

  • Standard PEGylated protein

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare serial dilutions of the standard PEGylated protein. Dilute the samples to be tested to fall within the range of the standard curve.

  • Assay Procedure:

    • Add 50 µL of the standard or sample to the appropriate wells of the anti-PEG coated microplate.

    • Add 50 µL of biotinylated PEGylated protein to all wells except the blank.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the plate four times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate four times with wash buffer.

  • Detection:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes in the dark.

    • Add 100 µL of stop solution to each well.

  • Data Analysis: Measure the optical density at 450 nm. The concentration of the PEGylated protein in the samples is inversely proportional to the signal. Calculate the concentration of the unknown samples by interpolating from the standard curve.

Mandatory Visualizations

G-CSF Receptor Signaling Pathway (JAK-STAT Pathway)

The biological activity of G-CSF and its PEGylated forms is mediated through the G-CSF receptor, which activates several intracellular signaling pathways, with the JAK-STAT pathway being a major one.

GCSF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSF G-CSF GCSFR G-CSF Receptor (dimerized) GCSF->GCSFR Binding & Dimerization JAK JAK GCSFR->JAK STAT STAT GCSFR->STAT Recruitment JAK->GCSFR JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Transcription Gene Transcription DNA->Transcription Binding & Activation Proliferation,\nDifferentiation,\nSurvival Proliferation, Differentiation, Survival Transcription->Proliferation,\nDifferentiation,\nSurvival

Caption: G-CSF mediated JAK-STAT signaling pathway.

Experimental Workflow for Comparing PEGylated Proteins

A systematic approach is necessary to compare the biological activity of proteins modified with different PEGylation reagents.

Experimental_Workflow cluster_modification Protein Modification cluster_characterization Characterization cluster_assay Biological Activity Assay cluster_analysis Data Analysis & Comparison Protein Native Protein Reagent1 This compound Reagent2 Alternative PEG Reagent (e.g., Maleimide-PEG) Mod1 PEGylated Protein 1 (Amine-reactive) Reagent1->Mod1 Mod2 PEGylated Protein 2 (Alternative) Reagent2->Mod2 Char1 Determine Degree of PEGylation (e.g., SDS-PAGE, SEC) Mod1->Char1 Mod2->Char1 Char2 Confirm Site of PEGylation (e.g., Mass Spec) Char1->Char2 Assay In Vitro Bioassay (e.g., Cell Proliferation, Enzyme Kinetics) Char2->Assay Analysis Compare EC50 / kcat / KM values Assay->Analysis Conclusion Select Optimal PEGylation Strategy Analysis->Conclusion

Caption: Workflow for comparing PEGylated proteins.

References

A Comparative Analysis of Fmoc-Protected vs. Non-Protected PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides and proteins. This guide provides a comparative analysis of two primary approaches for PEGylation: utilizing Fmoc-protected PEG linkers for on-resin, site-specific conjugation during solid-phase peptide synthesis (SPPS), and employing non-protected, activated PEG linkers for post-synthetic conjugation in solution. The choice between these methodologies has significant implications for the specificity, purity, and overall yield of the final PEGylated product.

Core Principles: Two Paths to PEGylation

Fmoc-Protected PEG Linkers are designed for integration directly into an SPPS workflow. The fluorenylmethoxycarbonyl (Fmoc) group protects the terminal amine of the PEG linker, allowing it to be coupled to the growing peptide chain on the solid support like a standard amino acid. This method offers precise control over the site of PEGylation, enabling the synthesis of a homogeneous product with a single, defined modification site.

Non-Protected PEG Linkers are chemically activated at one end (e.g., with an N-hydroxysuccinimide ester or maleimide (B117702) group) to react with specific functional groups on a fully synthesized and purified peptide in solution. This approach is often used for modifying existing peptides or proteins. While convenient, it can result in a heterogeneous mixture of products, with PEG chains attached at multiple sites (e.g., at various lysine (B10760008) residues when using NHS esters), which can complicate purification and characterization.

Quantitative Data Presentation

The following table summarizes typical outcomes for N-terminal PEGylation of a peptide synthesized using an Fmoc-protected PEG linker, based on data for a mesothelin (MSLN) peptide epitope.

Table 1: Performance Data for On-Resin N-Terminal PEGylation using an Fmoc-Protected PEG Linker

Peptide SequenceModificationCrude Purity (%)Overall Yield (%)SolubilityReference
MSLN Epitope (38 aa)Unmodified4511Poor[1]
MSLN Epitope (38 aa)N-terminal PEG₂₃6221Enhanced[1]

Data adapted from a study on mesothelin-derived peptides, where PEGylation was shown to improve yield and facilitate purification of hydrophobic peptides[1]. The yield is calculated based on the initial resin loading.

For non-protected linkers, the yield and purity are highly dependent on the number of available reaction sites on the peptide, the reaction conditions, and the subsequent purification strategy. Random conjugation to multiple lysine residues often leads to a mixture of positional isomers and multi-PEGylated species, making it challenging to achieve high purity of a single conjugate. While overall reaction efficiency can be high, the yield of a specific, single-PEGylated species is often lower and requires extensive chromatographic purification.

Experimental Protocols

Protocol 1: On-Resin PEGylation using Fmoc-Protected PEG Linker during SPPS

This protocol describes the N-terminal PEGylation of a peptide on a solid support.

Materials:

  • Fmoc-Rink Amide AM resin

  • Standard Fmoc-protected amino acids

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure in DMF

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Fmoc-NH-PEG-COOH (e.g., Fmoc-PEG₂₃-propionic acid)[1]

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Dry DMF, DCM, and Diethyl ether

Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide AM resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Couplings: Sequentially couple the desired Fmoc-amino acids to the resin using DIC and OxymaPure as coupling reagents. Perform Fmoc deprotection after each coupling.

  • N-Terminal PEGylation: After the final amino acid has been coupled and its Fmoc group removed, couple the Fmoc-NH-PEG-COOH to the N-terminus of the peptide chain using the same coupling reagents.

  • Final Fmoc Deprotection: Remove the Fmoc group from the PEG linker using 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resin thoroughly with DMF and DCM and dry under vacuum. Cleave the PEGylated peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude PEGylated peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase PEGylation using Non-Protected (Activated) PEG Linker

This protocol describes the random PEGylation of lysine residues on a purified peptide using an NHS-ester activated PEG.

Materials:

  • Purified peptide with accessible primary amines (lysine residues or N-terminus)

  • mPEG-NHS ester

  • Reaction Buffer: Phosphate-buffered saline (PBS) or sodium phosphate (B84403) buffer, pH 7.5-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)

Methodology:

  • Peptide Dissolution: Dissolve the purified peptide in the reaction buffer to a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or in the reaction buffer.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS ester to the peptide solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted mPEG-NHS ester.

  • Purification: Remove unreacted PEG and separate the different PEGylated species (mono-, di-, multi-PEGylated) from the unmodified peptide using SEC or IEX.

  • Analysis: Characterize the purified fractions by SDS-PAGE and mass spectrometry to confirm the degree of PEGylation.

Mandatory Visualizations

Experimental Workflows

On_Resin_PEGylation cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Start: Resin Couple_AA Couple Fmoc-Amino Acids (Repeat n times) Resin->Couple_AA Deprotect_AA Fmoc Deprotection Couple_AA->Deprotect_AA Deprotect_AA->Couple_AA n-1 cycles Couple_PEG Couple Fmoc-PEG-Linker to N-terminus Deprotect_AA->Couple_PEG Deprotect_PEG Final Fmoc Deprotection Couple_PEG->Deprotect_PEG Cleave Cleave from Resin & Deprotect Side Chains Deprotect_PEG->Cleave Purify RP-HPLC Purification Cleave->Purify Product Homogeneous PEG-Peptide Purify->Product

Workflow for On-Resin PEGylation using an Fmoc-Protected Linker.

Solution_PEGylation cluster_Peptide_Prep Peptide Preparation cluster_Conjugation Solution-Phase Conjugation Peptide Start: Purified Peptide Dissolve Dissolve Peptide in Buffer (pH 7.5-8.5) Peptide->Dissolve Add_PEG Add Activated PEG-Linker (e.g., mPEG-NHS) Dissolve->Add_PEG Incubate Incubate (1-2 hours) Add_PEG->Incubate Quench Quench Reaction Incubate->Quench Purify SEC/IEX Purification Quench->Purify Product Heterogeneous Mixture (Unmodified, Mono-, Multi-PEGylated) Purify->Product

Workflow for Solution-Phase PEGylation using a Non-Protected Linker.
Impact on Signaling Pathway

Site-specific PEGylation, as achieved with Fmoc-protected linkers, can be critical for preserving the biological activity of a peptide. If a peptide therapeutic acts as a ligand for a cell surface receptor, random PEGylation could attach a bulky PEG chain to a residue within the receptor-binding domain, sterically hindering the interaction and inhibiting downstream signaling. In contrast, site-specific PEGylation at a location distal to the binding site can enhance pharmacokinetic properties without compromising efficacy.

Signaling_Pathway Peptide_Fmoc Peptide (PEG away from binding site) Receptor_Fmoc Receptor Peptide_Fmoc->Receptor_Fmoc Binding Occurs Signal_Fmoc Downstream Signaling (Activity Preserved) Receptor_Fmoc->Signal_Fmoc Peptide_NP Peptide (PEG blocks binding site) Receptor_NP Receptor Peptide_NP->Receptor_NP Binding Blocked NoSignal_NP No Signaling (Activity Inhibited) Receptor_NP->NoSignal_NP

Impact of PEGylation site on peptide-receptor interaction.

Conclusion

The choice between Fmoc-protected and non-protected PEG linkers is fundamentally a choice between precision and convenience.

  • Fmoc-protected PEG linkers are the superior choice when site-specificity is critical for preserving biological activity and when a homogeneous, well-defined final product is required. The on-resin approach simplifies purification by minimizing the formation of isomers, which can lead to higher effective yields of the desired conjugate[1].

  • Non-protected, activated PEG linkers offer a straightforward method for modifying existing peptides and proteins in solution. However, this approach often results in a heterogeneous mixture of products, which can negatively impact activity and necessitates complex purification strategies to isolate the desired species.

For the development of novel peptide therapeutics where structure-activity relationships are paramount, the control and precision afforded by Fmoc-protected PEG linkers make them the preferred methodology.

References

A Researcher's Guide to Fmoc-PEG6-NHS Ester: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides and proteins is a cornerstone of therapeutic innovation. PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules. Among the diverse toolkit of PEGylation reagents, Fmoc-PEG6-NHS ester stands out as a versatile, heterobifunctional linker designed for precise applications in bioconjugation and solid-phase peptide synthesis (SPPS).

This guide provides an objective comparison of this compound's performance against alternative methodologies, supported by experimental data from peer-reviewed literature. We will delve into quantitative performance metrics, detailed experimental protocols, and visualized workflows to offer a comprehensive resource for selecting the optimal conjugation strategy.

At a Glance: Chemical Properties of this compound

This compound is a bifunctional molecule featuring two key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine and an N-hydroxysuccinimide (NHS) ester.[1] The six-unit PEG chain acts as a hydrophilic spacer, enhancing the solubility of the conjugate in aqueous media.[1] The NHS ester is highly reactive toward primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond.[2] The Fmoc group serves as a protecting group for a terminal amine, which can be deprotected under basic conditions to allow for further sequential conjugation, making it a valuable tool for creating complex bioconjugates.[1]

PropertyValue
Chemical Formula C34H44N2O12
Molecular Weight 672.73 g/mol [1]
CAS Number 1818294-31-3
Structure Fmoc-NH-(CH2CH2O)6-CH2CH2CO-NHS
Reactivity NHS ester reacts with primary amines (e.g., peptide N-terminus, Lysine) at pH 7.0-8.5.

Comparative Performance Analysis

The true measure of a reagent lies in its performance. While this compound is a convenient, commercially available option for on-resin peptide modification, experimental data suggests that alternative methods can offer significantly higher efficiency.

On-Resin Conjugation Efficiency

A key application of Fmoc-PEG-NHS esters is the N-terminal modification of peptides while they are still attached to the solid-phase synthesis resin. This approach simplifies purification by allowing excess reagents to be washed away easily. However, the efficiency of this method using pre-activated NHS esters can be limited.

One study directly compared the on-resin N-terminal labeling of a peptide using a standard NHS-activated PEG linker versus a researcher-developed protocol that involved activating a carboxylated PEG with the coupling reagent PyBOP. The results showed a dramatic difference in yield.

MethodActivating ReagentOn-Resin Conjugation YieldReference
NHS-Activated PEG Linker Pre-activated NHS ester~10%
Carboxylated PEG Linker PyBOP (in situ activation)~100%

This data highlights that while convenient, the direct use of pre-activated NHS esters on-resin may result in low yields, particularly for complex or sterically hindered peptides. The alternative method, which involves in-situ activation of a carboxylated PEG with a potent coupling reagent, can overcome these limitations to achieve near-quantitative modification.

Impact of PEG Chain Length on In Vivo Performance

The length of the PEG linker is a critical parameter that influences the biological properties of the final conjugate. While this guide focuses on the PEG6 variant, it is essential to understand its performance in the context of other available PEG chain lengths. Longer PEG chains generally increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend circulation time.

Data synthesized from a study on antibody-drug conjugates (ADCs) illustrates this trend, showing how increasing the PEG linker length systematically reduces the clearance rate of the ADC.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6 ~4.0 0.47
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29

Data synthesized from studies on non-binding IgG-MMAE conjugates.

These results demonstrate that a PEG6 linker provides a substantial reduction in clearance rate compared to non-PEGylated or shorter-chain alternatives. However, the effect plateaus with linkers of PEG8 and longer, suggesting a point of diminishing returns where increasing PEG length no longer significantly enhances circulation time. The choice of a PEG6 linker thus represents a balance between achieving improved pharmacokinetics and maintaining a more compact molecular structure.

Detailed Experimental Protocols

The following protocols are synthesized from established methods in solid-phase peptide synthesis and bioconjugation. They provide a detailed methodology for the N-terminal modification of a resin-bound peptide using an Fmoc-PEG-NHS ester.

Protocol 1: On-Resin N-Terminal PEGylation of a Peptide

This protocol describes the steps for conjugating an NHS-ester activated PEG linker to the free N-terminus of a peptide synthesized via Fmoc-SPPS.

Materials:

  • Peptide-bound resin with a free N-terminus (Fmoc group removed)

  • This compound

  • N,N-Dimethylformamide (DMF), high purity

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc removal confirmation (optional)

  • Reagents for peptide cleavage and deprotection (e.g., Trifluoroacetic acid (TFA)-based cocktail)

  • HPLC system for analysis

Procedure:

  • Resin Preparation:

    • Start with the fully synthesized peptide still attached to the solid-phase resin.

    • Perform the final N-terminal Fmoc deprotection by treating the resin with 20% piperidine in DMF for 10-20 minutes.

    • Thoroughly wash the peptide-resin with DMF (5-7 times) to remove all traces of piperidine.

    • Wash with DCM (3 times) and then again with DMF (3 times).

  • PEGylation Reaction:

    • Swell the washed peptide-resin in DMF for 10-20 minutes.

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity) in DMF.

    • Add a non-nucleophilic base such as DIPEA (5-10 equivalents) to the DMF/resin slurry.

    • Immediately add the dissolved this compound solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 to 24 hours. Reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC or mass spectrometry.

  • Washing:

    • After the reaction, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts.

    • Wash the resin with DCM (3-5 times) to prepare for drying.

    • Dry the PEGylated peptide-resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a suitable cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the product, and decant the ether.

    • Dry the crude PEGylated peptide.

  • Purification and Analysis:

    • Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Visualized Workflows and Structures

Diagrams created using Graphviz provide a clear visual representation of the chemical processes and workflows involved in using this compound.

Caption: On-resin reaction of this compound with a peptide N-terminus.

Experimental_Workflow start Start: Fmoc-SPPS (Peptide on Resin) deprotection 1. N-Terminal Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 pegylation 3. PEGylation Reaction (Fmoc-PEG6-NHS, Base, DMF) wash1->pegylation wash2 4. Wash (DMF, DCM) pegylation->wash2 cleavage 5. Cleavage & Deprotection (TFA Cocktail) wash2->cleavage purification 6. Purification (RP-HPLC) cleavage->purification analysis 7. Analysis (LC-MS) purification->analysis end_node Final Product: Purified PEGylated Peptide analysis->end_node

Caption: Workflow for N-terminal peptide PEGylation using this compound.

Conclusion and Recommendations

This compound is a valuable reagent for the targeted PEGylation of peptides and proteins. Its primary advantages lie in its commercial availability and the bifunctional nature that allows for potential downstream modifications after Fmoc deprotection. The PEG6 chain length offers a good compromise for improving pharmacokinetic properties like clearance rate without adding excessive bulk that might impede biological activity.

However, researchers must be aware of its limitations. The efficiency of on-resin conjugation using the NHS ester can be low, and alternative methods involving in-situ activation of carboxylated PEGs may provide substantially higher yields. The choice of linker and conjugation strategy should therefore be guided by the specific requirements of the project, considering factors such as the peptide's sequence, steric hindrance, and the desired final yield. For applications where maximizing conjugation efficiency is critical, exploring alternatives to the pre-activated NHS ester is strongly recommended.

References

The Economic Advantage of Strategic Linker Selection in Large-Scale Peptide Synthesis: A Comparative Guide to Fmoc-PEG6-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating at the scale of therapeutic production, the selection of reagents transcends mere chemical compatibility, entering the critical realm of cost-effectiveness. The choice of a polyethylene (B3416737) glycol (PEG) linker, a key component in enhancing the pharmacokinetic properties of peptide-based therapeutics, can significantly impact the overall cost of goods. This guide provides a comprehensive comparison of Fmoc-PEG6-NHS ester with its alternatives in large-scale synthesis, supported by experimental insights and cost analysis to inform strategic decision-making.

The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to improve the solubility, stability, and in vivo half-life of peptide drugs.[1] this compound is a popular reagent for this purpose, featuring a base-labile Fmoc protecting group and an amine-reactive N-hydroxysuccinimide (NHS) ester. While effective, its cost can be a significant factor in large-scale manufacturing. A thorough evaluation of its performance against viable alternatives is crucial for process optimization and economic viability.

Performance and Cost at a Glance: A Comparative Analysis

The true cost-effectiveness of a PEGylation reagent is a multifactorial equation, weighing the upfront cost per gram against its performance in the synthesis process. Factors such as reaction efficiency, final yield, and purity of the PEGylated peptide all contribute to the overall economic picture. Higher yields and purities can significantly reduce downstream processing costs, potentially offsetting a higher initial reagent cost.[2]

Quantitative Data Summary

The following tables provide a comparative overview of this compound and its common alternatives. Prices are indicative and can vary based on supplier, purity, and purchase volume. Performance data is synthesized from published experimental results and general principles of peptide chemistry.

Table 1: Cost Comparison of Amine-Reactive PEGylation Reagents

Reagent ClassSpecific ExampleTypical Price (USD/gram)Key Cost Considerations
Fmoc-Protected NHS Esters This compound$468 - $780[3][4][5]High purity and well-defined length contribute to higher cost. Suitable for solid-phase synthesis strategies.
Other Activated Esters mPEG-STP esterVariesMay offer cost savings over NHS esters with comparable reactivity.
PEG Aldehydes mPEG-AldehydeVariesAllows for N-terminal specific PEGylation at controlled pH, potentially reducing side products and purification costs.
Branched PEGs Branched mPEG-NHSGenerally higher than linearOffers enhanced steric shielding which can improve pharmacokinetic properties, but at a higher initial cost.[6]

Table 2: Performance Comparison of PEGylation Chemistries

Linker ChemistryTypical YieldTypical PurityAdvantages for Large-Scale SynthesisDisadvantages for Large-Scale Synthesis
NHS Ester Good to HighGood to HighWell-established chemistry, reliable reactivity with primary amines.Potential for side reactions (e.g., hydrolysis), may require careful pH control.
Aldehyde (Reductive Amination) HighHighHigh specificity for N-terminus at acidic pH, leading to more homogenous products.[7]Requires a subsequent reduction step, adding a step to the process.
Maleimide (Thiol-reactive) Very HighVery HighHighly specific for cysteine residues, enabling precise site-specific PEGylation.Requires the presence of a free cysteine in the peptide sequence.
Click Chemistry (e.g., DBCO/Azide) Very HighVery HighBioorthogonal reaction with high efficiency and specificity.Requires incorporation of non-natural amino acids with azide (B81097) or alkyne groups, adding cost and complexity to peptide synthesis.

Experimental Protocols

Detailed and optimized protocols are essential for maximizing yield and purity, thereby enhancing cost-effectiveness. Below are generalized experimental workflows for key PEGylation strategies.

Protocol 1: On-Resin PEGylation using this compound

Objective: To PEGylate the N-terminus of a resin-bound peptide.

Methodology:

  • Peptide Synthesis: Assemble the peptide sequence on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid by treating the resin with 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • PEGylation: Add a solution of this compound (1.5-2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) in DMF to the resin.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM).

  • Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Purification: Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: N-terminal PEGylation using PEG-Aldehyde in Solution

Objective: To specifically PEGylate the N-terminus of a purified peptide in solution.

Methodology:

  • Peptide Preparation: Synthesize and purify the peptide. Dissolve the peptide in a suitable buffer at a slightly acidic pH (e.g., pH 5.0-6.5) to favor reaction at the N-terminal alpha-amine over lysine (B10760008) side-chain epsilon-amines.

  • PEGylation Reagent: Dissolve mPEG-aldehyde (1.2-1.5 molar excess) in the reaction buffer.

  • Schiff Base Formation: Add the mPEG-aldehyde solution to the peptide solution.

  • Reduction: After a short incubation period (e.g., 30 minutes), add a reducing agent such as sodium cyanoborohydride (NaCNBH3) to the reaction mixture to reduce the Schiff base to a stable secondary amine linkage.

  • Reaction: Allow the reaction to proceed for several hours to overnight at room temperature.

  • Purification: Purify the PEGylated peptide using size-exclusion chromatography (SEC) or RP-HPLC to remove excess PEG reagent and unreacted peptide.

Logical and Experimental Workflows

The decision-making process for selecting a PEGylation strategy and the subsequent experimental workflow are critical for a cost-effective large-scale synthesis campaign.

G cluster_0 Decision Logic cluster_1 Experimental Workflow start Define Target Product Profile (e.g., site of PEGylation, desired PK) choice Select PEGylation Strategy start->choice sp_peg Solid-Phase (On-Resin) PEGylation (e.g., Fmoc-PEG-NHS) choice->sp_peg N-terminal or side-chain during synthesis sol_peg Solution-Phase PEGylation (e.g., mPEG-Aldehyde) choice->sol_peg N-terminal specific post-synthesis spps Solid-Phase Peptide Synthesis (SPPS) sp_peg->spps sol_peg->spps pegylation PEGylation Reaction spps->pegylation cleavage Cleavage from Resin spps->cleavage pegylation->cleavage purification Purification (e.g., HPLC) cleavage->purification cleavage->purification purification->pegylation Solution Phase analysis Analysis and QC purification->analysis final_product Final PEGylated Peptide analysis->final_product

Caption: Decision logic and experimental workflow for peptide PEGylation.

Conclusion: A Strategic Approach to Cost-Effectiveness

While this compound is a reliable and effective reagent for the PEGylation of peptides, a comprehensive cost-effectiveness analysis for large-scale synthesis must consider the entire process. For straightforward N-terminal PEGylation where high homogeneity is critical, a solution-phase approach with mPEG-aldehyde may prove more economical in the long run by simplifying purification, despite requiring an additional reaction step post-synthesis.[7] Conversely, when multiple PEGylations or side-chain modifications are desired within a solid-phase synthesis workflow, Fmoc-protected activated esters remain a valuable tool.

Ultimately, the most cost-effective strategy is application-dependent. It requires a careful evaluation of the peptide's sequence, the desired final product attributes, and the capabilities of the manufacturing facility. Pilot studies to compare different PEGylation reagents and methodologies at a smaller scale are highly recommended to gather empirical data on yield, purity, and overall process efficiency before committing to a large-scale campaign. This data-driven approach will enable the selection of a PEGylation strategy that delivers not only a high-quality product but also a competitive economic advantage.

References

A Researcher's Guide to Validating the Degree of Labeling for PEGylated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic antibodies, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase a drug's serum half-life, improve its stability, and reduce its immunogenicity. However, the therapeutic efficacy and safety of a PEGylated antibody are critically dependent on the degree of labeling (DOL)—the average number of PEG molecules conjugated to each antibody.

Inconsistent or incorrect PEGylation can lead to batch-to-batch variability, reduced efficacy, and potential safety concerns. Therefore, accurate and robust analytical methods for characterizing the DOL and the distribution of PEGylated species are essential for process development, quality control, and regulatory compliance. This guide provides an objective comparison of the primary analytical techniques used for this purpose, complete with experimental protocols and supporting data.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for characterizing macromolecules in solution. It separates molecules based on their hydrodynamic size and then uses a series of detectors to determine their absolute molar mass and size, independent of column calibration standards.

Principle of Operation Size Exclusion Chromatography (SEC) separates the PEGylated antibody species based on their hydrodynamic volume. As the sample elutes from the SEC column, it passes through a series of detectors: a UV detector to measure protein concentration, a multi-angle light scattering (MALS) detector to measure the intensity of scattered light, and a refractive index (RI) detector to measure the concentration of both protein and PEG.[1] By combining the signals from these three detectors, specialized software can calculate the absolute molar mass of the entire conjugate, as well as the individual contributions of the protein and the PEG moiety, allowing for a precise determination of the DOL.[2]

Experimental Protocol
  • System Preparation: The HPLC or UHPLC system is equilibrated with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.

  • Detector Calibration: The UV, MALS, and RI detectors are normalized and calibrated. For conjugation analysis, the specific refractive index increment (dn/dc) for both the protein and the PEG must be known.

  • Sample Preparation: The PEGylated antibody sample is diluted in the mobile phase to a known concentration (typically 0.5-2.0 mg/mL).[3] The sample should be filtered through a low-binding membrane (e.g., 0.1 µm) before injection.

  • Chromatography: A 50-100 µL sample is injected onto an appropriate SEC column (e.g., TSKgel SuperSW3000 or UP-SW2000).[1][4] The separation is performed isocratically.

  • Data Acquisition: Data from all detectors (UV, MALS, RI) is collected throughout the chromatographic run using specialized software (e.g., Wyatt ASTRA).

  • Data Analysis: The collected data is processed using a protein conjugate analysis algorithm. This algorithm uses the known UV extinction coefficient and dn/dc values for the protein and PEG to calculate the molar mass of the protein and PEG components for each eluting peak, thereby determining the DOL.[2]

Workflow Diagram

SEC_MALS_Workflow Sample PEGylated Antibody Sample Injection HPLC Injection Sample->Injection Column SEC Column (Separation by Size) Injection->Column Detectors Detectors (UV, MALS, RI) Column->Detectors Acquisition Data Acquisition (e.g., ASTRA Software) Detectors->Acquisition Analysis Conjugate Analysis (Calculate Molar Mass & Degree of Labeling) Acquisition->Analysis Result Result: DOL, Heterogeneity, Aggregation Analysis->Result HIC_Workflow Sample PEGylated Antibody in High Salt Buffer Injection HPLC Injection Sample->Injection Column HIC Column (Binding) Injection->Column Gradient Decreasing Salt Gradient Column->Gradient Apply Elution Separation by Hydrophobicity Gradient->Elution Detection UV Detection (280 nm) Elution->Detection Result Result: Distribution of PEGylated Species Detection->Result MS_Workflow Sample Desalted PEGylated Antibody Sample LC LC Separation (e.g., Reversed-Phase) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->Analyzer Acquisition Acquire m/z Spectrum Analyzer->Acquisition Deconvolution Deconvolution (Software) Acquisition->Deconvolution Result Result: Precise Mass, DOL, Distribution Deconvolution->Result ELISA_Workflow Coating Coat Plate with Capture Anti-PEG Ab Blocking Block Non-Specific Sites Coating->Blocking Sample Add Sample Containing PEGylated Antibody Blocking->Sample Detection Add Biotinylated Detection Anti-PEG Ab Sample->Detection Enzyme Add Streptavidin-HRP Conjugate Detection->Enzyme Substrate Add Substrate (e.g., TMB) Enzyme->Substrate Read Read Absorbance (450 nm) Substrate->Read Result Result: Concentration of PEGylated Antibody Read->Result

References

A Head-to-Head Battle of Bioconjugation: Fmoc-PEG6-NHS Ester vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable linkage of molecules is a cornerstone of innovation. The choice of crosslinking chemistry can dictate the efficacy of an antibody-drug conjugate, the sensitivity of a diagnostic assay, or the functionality of a novel biomaterial. This guide provides an objective comparison of Fmoc-PEG6-NHS ester, a versatile polyethylene (B3416737) glycol (PEG) linker, against other prominent crosslinking chemistries: maleimide-based coupling, carbodiimide (B86325) (EDC/NHS) chemistry, and the highly specific "click chemistry."

This in-depth analysis, supported by experimental data and detailed protocols, will empower you to make informed decisions for your specific bioconjugation needs. We will delve into the mechanisms, efficiencies, and stability of the linkages formed by each method, offering a clear perspective on their respective strengths and limitations.

At a Glance: A Comparative Overview of Crosslinking Chemistries

The selection of an optimal crosslinking strategy is contingent upon several factors, including the available functional groups on the biomolecules, the desired specificity of the linkage, and the required stability of the final conjugate. The following table provides a summary of the key characteristics of the discussed crosslinking methods.

FeatureThis compoundMaleimide (B117702) ChemistryEDC/NHS ChemistryClick Chemistry (SPAAC)
Target Functional Group(s) Primary Amines (-NH₂)Sulfhydryls (-SH)Carboxyls (-COOH) & Primary Amines (-NH₂)Azides (-N₃) & Alkynes (e.g., DBCO)
Reaction Mechanism Nucleophilic Acyl SubstitutionMichael AdditionCarbodiimide-mediated amide bond formationStrain-Promoted Azide-Alkyne Cycloaddition
Bond Formed Stable Amide BondStable Thioether BondStable Amide BondStable Triazole Ring
Specificity Moderate (targets lysines and N-terminus)High (targets cysteines)Moderate (targets abundant carboxyl and amine groups)Very High (bioorthogonal)
Control over Conjugation ModerateGood (two-step process is common)Good (two-step process possible)Excellent (highly specific and controlled)
Reaction pH (Optimal) 7.2 - 8.5[1]6.5 - 7.5[2]Activation: 4.5-6.0; Coupling: 7.2-7.5[3][4]4.0 - 8.5
Reaction Time 30 - 120 min[1]30 - 120 min~2 hours[3][4]< 12 hours[5]
Reaction Temperature 4°C - Room Temperature[1]4°C - Room TemperatureRoom Temperature[3][4]4°C - 37°C[5]
Linkage Stability HighGenerally high, but maleimide ring can be susceptible to hydrolysis and retro-Michael addition[3]Very HighVery High
Key Advantages Introduces a hydrophilic PEG spacer, Fmoc protecting group allows for further functionalization.High specificity for thiols, efficient reaction."Zero-length" crosslinker (no spacer atom incorporated), utilizes common functional groups.Bioorthogonal, high specificity, high efficiency.
Key Disadvantages Susceptible to hydrolysis[1], moderate specificity.Requires free sulfhydryl groups which may necessitate reduction of disulfides.Can lead to polymerization if not controlled, potential for side reactions.Requires introduction of azide (B81097) and alkyne groups into biomolecules.

Delving into the Chemistries: Mechanisms of Action

Understanding the underlying chemical reactions is fundamental to optimizing and troubleshooting your bioconjugation protocols.

This compound: Amine-Reactive PEGylation

This compound is a heterobifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, through nucleophilic acyl substitution to form a stable amide bond[1]. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the other end of the PEG chain can be removed under basic conditions to reveal a free amine for subsequent conjugation steps[6]. The PEG6 spacer is hydrophilic, which can improve the solubility and reduce the immunogenicity of the resulting conjugate[6].

NHS_Ester_Reaction Protein_NH2 Protein-NH₂ Conjugate Protein-NH-CO-PEG₆-Fmoc Protein_NH2->Conjugate Nucleophilic Attack Fmoc_PEG_NHS Fmoc-PEG₆-O-NHS Fmoc_PEG_NHS->Conjugate NHS N-Hydroxysuccinimide Conjugate->NHS +

This compound reaction with a primary amine.
Maleimide Chemistry: Thiol-Specific Conjugation

Maleimide-based crosslinkers are highly selective for sulfhydryl (thiol) groups, which are present in cysteine residues. The reaction proceeds via a Michael addition, where the thiol group attacks the double bond of the maleimide ring, forming a stable thioether bond[2]. This high specificity allows for more controlled and site-specific conjugation, as cysteines are generally less abundant than lysines in proteins. Heterobifunctional linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) contain both a maleimide and an NHS ester, enabling the linkage of amine-containing and thiol-containing molecules in a two-step process[7][8].

Maleimide_Reaction Protein_SH Protein-SH Thioether Protein-S-R Protein_SH->Thioether Michael Addition Maleimide R-Maleimide Maleimide->Thioether

Maleimide reaction with a sulfhydryl group.
EDC/NHS Chemistry: "Zero-Length" Crosslinking

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS), is a popular method for crosslinking carboxyl groups to primary amines[3][4]. EDC first activates a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it to a more stable NHS ester, which then efficiently reacts with the amine[3][4]. This is considered a "zero-length" crosslinking reaction because no atoms from the EDC or NHS are incorporated into the final amide bond[3].

EDC_NHS_Reaction cluster_activation Activation cluster_coupling Coupling Protein_COOH Protein₁-COOH O_acylisourea O-acylisourea intermediate Protein_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester Protein₁-COO-NHS O_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester Amide_bond Protein₁-CO-NH-Protein₂ NHS_ester->Amide_bond + Protein2_NH2 Protein₂-NH₂ Protein2_NH2->Amide_bond

EDC/NHS mediated amide bond formation.
Click Chemistry: Bioorthogonal Ligation

"Click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a highly specific and bioorthogonal method for bioconjugation[9]. This reaction occurs between an azide-modified molecule and a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a cytotoxic copper catalyst[5]. The reaction is extremely selective, proceeding efficiently in complex biological media without interfering with native functional groups[9]. This high degree of control makes it ideal for applications requiring precise labeling and conjugation. Reagents like DBCO-PEG-NHS ester allow for the initial introduction of the DBCO moiety onto a protein via amine coupling[10].

Click_Chemistry_Reaction Protein_Azide Protein-N₃ Triazole Protein-Triazole-R Protein_Azide->Triazole SPAAC DBCO_Molecule DBCO-R DBCO_Molecule->Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Performance Metrics

The efficiency and stability of a bioconjugation reaction are critical for producing reliable and effective conjugates. The following table summarizes key quantitative data for the discussed chemistries. It is important to note that efficiencies can vary based on the specific reactants, buffer conditions, and reaction times.

ParameterNHS Ester ChemistryMaleimide ChemistryEDC/NHS ChemistryClick Chemistry (SPAAC)
Typical Conjugation Efficiency/Yield Variable, moderate to high[9]58% to 84% (nanobody and peptide on nanoparticles, respectively)[3]68.3 ± 2.2% (DNA conjugation)[3]Generally high to very high[9]
Hydrolysis Half-life of Reactive Group Hours at pH 7, minutes at pH 9[11]Maleimide ring can hydrolyze at high pH[3]O-acylisourea intermediate is highly unstable; NHS ester intermediate is more stable.DBCO group is stable, but can lose reactivity over time in storage[12]
Stability of Formed Linkage High (Amide bond)Thioether bond is stable, but the succinimide (B58015) ring can undergo hydrolysis or retro-Michael addition leading to linker instability[3][13]Very High (Amide bond)Very High (Triazole ring)

Experimental Protocols

Detailed and optimized protocols are crucial for successful bioconjugation. The following are generalized protocols for key experiments. Note: These are starting points and should be optimized for each specific application.

Protocol 1: Labeling a Protein with this compound

This protocol outlines a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.

  • NHS Ester Solution Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of DMSO should ideally be below 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Two-Step Protein-Protein Conjugation using SMCC (Maleimide Chemistry)

This protocol describes the conjugation of two proteins using the heterobifunctional crosslinker SMCC.

Materials:

  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing protein (Protein-SH)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Amine-free conjugation buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5)

  • Desalting columns

Procedure: Step 1: Activation of Amine-Containing Protein

  • Prepare the amine-containing protein in the conjugation buffer.

  • Prepare a 10-20 mM solution of SMCC in DMSO or DMF immediately before use[7].

  • Add a 20-fold molar excess of the SMCC solution to the protein solution[8].

  • React at room temperature for 30-60 minutes[14].

  • Remove excess SMCC using a desalting column equilibrated with the conjugation buffer.

Step 2: Conjugation to Sulfhydryl-Containing Protein

  • Immediately add the maleimide-activated protein to the sulfhydryl-containing protein in the conjugation buffer.

  • React at room temperature for 1-2 hours or overnight at 4°C.

  • The final conjugate can be purified by size-exclusion chromatography to remove any unreacted proteins.

Protocol 3: Protein-Protein Conjugation using EDC/NHS

This protocol details the crosslinking of two proteins using EDC and NHS.

Materials:

  • Protein #1 (with carboxyl groups)

  • Protein #2 (with primary amine groups)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[4]

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution (optional): Hydroxylamine (B1172632) or 2-Mercaptoethanol (B42355)

  • Desalting columns

Procedure:

  • Activation of Protein #1: Dissolve Protein #1 in Activation Buffer. Add EDC and NHS to the protein solution. A typical molar ratio is a 5 to 10-fold molar excess of EDC and NHS over the protein[15]. Incubate for 15-30 minutes at room temperature.

  • Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to quench the EDC reaction[4].

  • Buffer Exchange: Immediately remove excess EDC and NHS byproducts using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Protein #2: Add the activated Protein #1 to a solution of Protein #2 in Coupling Buffer.

  • Incubation: Incubate for 2 hours at room temperature.

  • Quenching and Purification: Quench the reaction with hydroxylamine if desired. Purify the conjugate using a desalting column or size-exclusion chromatography.

Protocol 4: Antibody Labeling via Copper-Free Click Chemistry (SPAAC)

This protocol describes the labeling of an antibody with a DBCO-NHS ester followed by conjugation to an azide-modified molecule.

Materials:

  • Antibody in an amine-free buffer

  • DBCO-PEG-NHS ester

  • Anhydrous DMSO

  • Azide-modified molecule

  • Reaction Buffer: PBS, pH 7.4

  • Desalting column

Procedure: Step 1: Activation of Antibody with DBCO-NHS Ester

  • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO.

  • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution[16]. The final DMSO concentration should be below 20%[12].

  • Incubate the reaction for 60 minutes at room temperature[12].

  • Remove excess DBCO-NHS ester using a desalting column equilibrated with the reaction buffer.

Step 2: Click Reaction with Azide-Modified Molecule

  • Mix the purified DBCO-labeled antibody with the azide-modified molecule in the reaction buffer. A 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing molecule is recommended[5].

  • Allow the reaction to proceed for 4-12 hours at room temperature or 4°C[5].

  • Purify the final conjugate using size-exclusion chromatography to remove unreacted components.

Conclusion: Selecting the Right Tool for the Job

The landscape of bioconjugation is rich with diverse and powerful chemical tools. This compound stands out as a valuable reagent for introducing a hydrophilic PEG spacer with the added benefit of an Fmoc-protected amine for sequential conjugations. It is a solid choice for applications where modification of primary amines is desired and the benefits of PEGylation are advantageous.

However, for applications demanding the highest specificity, maleimide chemistry targeting less abundant cysteine residues, or the bioorthogonal nature of click chemistry , may be superior choices. EDC/NHS chemistry remains a workhorse for its ability to form "zero-length" crosslinks between readily available carboxyl and amine groups.

Ultimately, the optimal crosslinking chemistry is dictated by the specific requirements of the experiment. By carefully considering the factors of specificity, efficiency, stability, and the nature of the biomolecules involved, researchers can select the most appropriate method to achieve their desired bioconjugate with high yield and retained functionality. This guide serves as a foundational resource to navigate these choices and propel your research forward.

References

Safety Operating Guide

Safe Disposal of Fmoc-PEG6-NHS Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Fmoc-PEG6-NHS ester, a commonly used PEG linker in bioconjugation and drug delivery applications.

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1] This includes handling the chemical within a fume hood and utilizing appropriate personal protective equipment (PPE) such as chemical-resistant gloves and safety goggles.[1][2]

Key Chemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is provided in the table below. This data is essential for a comprehensive understanding of the substance's properties and for conducting a thorough risk assessment prior to handling and disposal.

PropertyValueReference
Chemical Formula C₃₄H₄₄N₂O₁₂[1][3]
Molecular Weight 672.72 g/mol
Appearance Sticky liquid or colorless viscous liquid
Purity ≥ 95%
Storage Conditions Refrigerated, store at ≤ -20°C for long term
Solubility Soluble in DMSO, DCM, DMF
Hazards Classification Not classified as a hazard

Experimental Protocol for Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, including unused material and contaminated consumables.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to prevent inhalation of any potential aerosols.

  • Wear chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin and eye contact.

  • A lab coat should be worn to protect personal clothing.

2. Management of Unused or Expired this compound:

  • Do not dispose of this compound down the drain or in regular trash.

  • The primary disposal method is to arrange for its collection as special waste by a licensed disposal company.

  • This process must be conducted in consultation with your institution's environmental health and safety (EHS) office and in accordance with local, national, and regional regulations.

  • Keep the material in its original, tightly closed container, clearly labeled for disposal.

3. Decontamination and Disposal of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.

  • Collect the rinsate for disposal as chemical waste.

  • Once decontaminated, the container can be disposed of according to institutional guidelines for clean glassware or plastic.

4. Spill Cleanup and Disposal:

  • In the event of a spill, ensure the area is well-ventilated, preferably within a fume hood.

  • For liquid spills, absorb the material using an inert absorbent such as sand, vermiculite, or a chemical absorbent pad.

  • Mix the absorbent material with the spilled chemical thoroughly.

  • Carefully sweep up the mixture, avoiding the generation of dust, and place it into a tightly sealed, labeled container for disposal.

  • The container with the absorbed spill should be treated as special waste and disposed of through a licensed disposal company.

  • Decontaminate the spill area with an appropriate solvent and cleaning materials. Dispose of all cleaning materials as chemical waste.

5. First Aid Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.

  • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.

  • Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Characterization cluster_2 Disposal Paths cluster_3 Disposal Actions cluster_4 Final Disposal start Start: this compound for Disposal ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type unused_product Unused/Expired Product waste_type->unused_product Unused spill_residue Spill Residue waste_type->spill_residue Spill empty_container Empty Container waste_type->empty_container Empty package_unused Keep in original, sealed container. Label for disposal. unused_product->package_unused absorb_spill Absorb with inert material (e.g., sand). Place in a sealed container. spill_residue->absorb_spill rinse_container Triple rinse with appropriate solvent. Collect rinsate as chemical waste. empty_container->rinse_container licensed_disposal Arrange for disposal as special waste by a licensed company in accordance with local regulations. package_unused->licensed_disposal absorb_spill->licensed_disposal dispose_rinsed_container Dispose of rinsed container as non-hazardous waste. rinse_container->dispose_rinsed_container rinse_container->licensed_disposal Dispose of Rinsate end End of Disposal Process dispose_rinsed_container->end licensed_disposal->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.